molecular formula C4H8N2O2 B098162 1-(hydroxymethyl)imidazolidin-2-one CAS No. 15667-24-0

1-(hydroxymethyl)imidazolidin-2-one

货号: B098162
CAS 编号: 15667-24-0
分子量: 116.12 g/mol
InChI 键: XQCHHZHVJHXGCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(hydroxymethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(hydroxymethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(hydroxymethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(hydroxymethyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-3-6-2-1-5-4(6)8/h7H,1-3H2,(H,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCHHZHVJHXGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166112
Record name 1-(Hydroxymethyl)-imidazolidin-2-one
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Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15667-24-0
Record name 1-(Hydroxymethyl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15667-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hydroxymethyl)-imidazolidin-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Hydroxymethyl)-imidazolidin-2-one
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Record name 1-(hydroxymethyl)-imidazolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

chemical structure and properties of 1-(hydroxymethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure, Reactivity, and Applications of 1-(hydroxymethyl)imidazolidin-2-one

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and drug development, I frequently encounter molecules that serve as both critical intermediates and versatile pharmacophores. 1-(hydroxymethyl)imidazolidin-2-one , commonly referred to as monomethylol ethylene urea (MMEU), is a prime example. While historically rooted in polymer cross-linking and textile finishing, its unique hemiaminal structure has garnered significant attention in pharmaceutical sciences. This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and advanced applications of 1-(hydroxymethyl)imidazolidin-2-one, providing self-validating protocols for its isolation and utilization as a chiral synthon and prodrug linker.

Chemical Structure & Physicochemical Properties

1-(hydroxymethyl)imidazolidin-2-one is a mono-substituted derivative of imidazolidin-2-one (ethylene urea). The core structure consists of a five-membered nitrogen-containing heterocycle with a carbonyl group at the 2-position, where one of the secondary amines has undergone nucleophilic addition with formaldehyde to form an N-hydroxymethyl (hemiaminal) group.

The presence of the N-hydroxymethyl group introduces a delicate equilibrium. Under physiological or slightly acidic conditions, this group can act as a formaldehyde releaser or transition into a highly reactive iminium intermediate. This reactivity is heavily dependent on the electronic environment of the urea core.

Quantitative Data Summary

To facilitate rapid reference, the core physicochemical and structural parameters of 1-(hydroxymethyl)imidazolidin-2-one are summarized below[]:

ParameterValue
IUPAC Name 1-(hydroxymethyl)imidazolidin-2-one
CAS Registry Number 15667-24-0
Molecular Formula C₄H₈N₂O₂
Molecular Weight 116.119 g/mol
SMILES C1CN(C(=O)N1)CO
InChIKey XQCHHZHVJHXGCM-UHFFFAOYSA-N
Hydrogen Bond Donors 2 (N-H, O-H)
Hydrogen Bond Acceptors 2 (C=O, -OH)

Mechanistic Insights: Synthesis and Reactivity

The synthesis of 1-(hydroxymethyl)imidazolidin-2-one is achieved via the controlled hydroxymethylation of imidazolidin-2-one using aqueous formaldehyde. As an application scientist, I must emphasize that this is not a simple A + B → C reaction; it is a highly sensitive equilibrium network.

The Causality of pH Control: The reaction is strictly pH-dependent. At acidic pH (< 6.0), the newly formed N-hydroxymethyl group rapidly protonates, releasing water to form an electrophilic iminium ion. This intermediate will immediately react with another molecule of imidazolidin-2-one to form methylene-bis-ureas, leading to unwanted cross-linked polymers. Conversely, at highly alkaline pH (> 10.0), the Cannizzaro reaction of formaldehyde competes, reducing the effective reagent concentration.

Extensive chromatographic studies have demonstrated that maintaining a strictly controlled pH of 8.0 optimizes the nucleophilicity of the urea nitrogen while suppressing both iminium formation and formaldehyde disproportionation[2].

ReactionPathway EU Imidazolidin-2-one (Ethylene Urea) Mono 1-(hydroxymethyl) imidazolidin-2-one (Target) EU->Mono + HCHO pH 8.0 HCHO Formaldehyde (HCHO) HCHO->Mono Bis 1,3-bis(hydroxymethyl) imidazolidin-2-one (Byproduct) Mono->Bis + HCHO Excess

Reaction pathway of imidazolidin-2-one with formaldehyde yielding the mono-adduct.

Applications in Drug Development & Chemical Biology

In pharmaceutical development, the imidazolidin-2-one ring is a privileged scaffold (found in penicillins like azlocillin and various biotin analogs). The N-hydroxymethylation of this scaffold serves two advanced purposes:

  • Prodrug Linker Strategies: The N-hydroxymethyl group is utilized to synthesize mutual prodrugs or to temporarily increase the aqueous solubility of hydrophobic urea-containing drugs. Upon enzymatic or pH-driven hydrolysis in vivo, the hemiaminal collapses, releasing the active imidazolidinone pharmacophore and a trace amount of formaldehyde.

  • Stereoselective Chiral Synthons: The N-hydroxymethyl group acts as an excellent stabilizing and directing group in asymmetric synthesis. For example, it has been utilized to produce trans-oxazolidines with high stereoselectivity via intramolecular conjugate addition. This methodology is critical for the synthesis of complex biologically active compounds, such as threo-diamines and statine-based peptidomimetic inhibitors[3].

Experimental Protocols: Synthesis and Self-Validating Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol integrates the synthesis of 1-(hydroxymethyl)imidazolidin-2-one with a self-validating In-Process Control (IPC) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Phase 1: Controlled Synthesis
  • Reagent Preparation: Dissolve 1.0 molar equivalent of imidazolidin-2-one in distilled water to achieve a 40% (w/w) solution.

  • pH Adjustment (Critical Step): Adjust the solution to exactly pH 8.0 using 0.1 M NaOH. Causality: This specific pH deprotonates a fraction of the urea nitrogens, activating them for nucleophilic attack without triggering acid-catalyzed polymerization[2].

  • Formaldehyde Addition: Dropwise, add 1.05 molar equivalents of 37% aqueous formaldehyde (formalin) while maintaining the temperature strictly at 40°C. Causality: Temperatures exceeding 50°C provide the activation energy required for the second nitrogen to react, driving the equilibrium toward the unwanted 1,3-bis(hydroxymethyl) byproduct.

  • Incubation: Stir the mixture at 40°C for 120 minutes.

Phase 2: Self-Validating Analytical Protocol (RP-HPLC)

Because 1-(hydroxymethyl)imidazolidin-2-one is highly polar and lacks strong chromophores, standard organic mobile phases will cause it to elute in the void volume.

  • Column Selection: Use an Octadecylsilyl (C18) reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Utilize 100% HPLC-grade water (no organic modifier). Causality: Only a purely aqueous phase provides sufficient hydrophobic retention for these highly polar, low-molecular-weight hemiaminals[2].

  • Detection: Refractive Index (RI) detector or UV detection at 210 nm.

  • Validation Loop: Sample the reaction mixture. If the peak corresponding to unreacted imidazolidin-2-one exceeds 5% area, continue incubation. If the peak for the bis-adduct emerges strongly, quench the reaction immediately by dropping the temperature to 4°C and lyophilize to isolate the mono-adduct.

Workflow Step1 1. Reagent Preparation Equilibrate EU & HCHO Step2 2. pH Adjustment Buffer to pH 8.0-8.5 Step1->Step2 Step3 3. Controlled Incubation 40°C for 2 hours Step2->Step3 Step4 4. In-Process Control (IPC) RP-HPLC Analysis Step3->Step4 Step4->Step3 If EU unreacted Step5 5. Quenching & Isolation Lyophilization Step4->Step5 If Mono-adduct > 95%

Self-validating experimental workflow for the synthesis and isolation of the mono-adduct.

Sources

The Mechanistic Pathway and Synthesis of 1-(Hydroxymethyl)imidazolidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1-(Hydroxymethyl)imidazolidin-2-one, commonly referred to as monomethylol ethylene urea (MMEU), is a critical intermediate in polymer chemistry, textile finishing, and advanced formaldehyde scavenging . Synthesized via the controlled reaction of imidazolidin-2-one (ethylene urea) and formaldehyde, MMEU serves as the direct precursor to dimethylol ethylene urea (DMEU), a ubiquitous cross-linking agent used to impart permanent wrinkle resistance to cellulose-based fabrics .

Unlike traditional acyclic urea-formaldehyde resins, the five-membered cyclic structure of ethylene urea provides exceptional steric stability. This cyclic backbone resists chlorine degradation during bleaching and minimizes the release of pungent formaldehyde gas [[1]]([Link]). Furthermore, ethylene urea acts as a highly efficient formaldehyde scavenger in various industrial applications, capturing free formaldehyde to form stable hydroxymethyl derivatives like MMEU .

Core Chemical Mechanism: The Hydroxymethylation Pathway

The formation of 1-(hydroxymethyl)imidazolidin-2-one is governed by a classic nucleophilic addition reaction—specifically, the hydroxymethylation of an amide/urea nitrogen . The thermodynamics of this addition are endothermic, requiring precise temperature and pH control to drive the reaction forward while preventing unwanted polycondensation .

Base-Catalyzed Addition (The Preferred Pathway)

In both industrial and laboratory syntheses, mildly alkaline conditions (pH 8.0–9.0) are strictly preferred for the hydroxymethylation step [[2]]([Link]).

  • Deprotonation : The alkaline catalyst (e.g., sodium hydroxide) abstracts a proton from one of the secondary amine nitrogens of the imidazolidin-2-one ring, generating a highly nucleophilic nitrogen anion.

  • Nucleophilic Attack : This nitrogen anion attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation : The resulting alkoxide intermediate abstracts a proton from the aqueous solvent, yielding the final N-methylol group (-CH₂OH) .

Causality Insight: Base catalysis is utilized exclusively for this stage because it isolates the addition reaction. If the pH drops into the acidic range, the newly formed hydroxymethyl group undergoes rapid dehydration to form an iminium ion, which subsequently reacts with another urea molecule to form methylene (-CH₂-) or dimethylene ether (-CH₂-O-CH₂-) bridges, leading to premature polymerization .

Acid-Catalyzed Addition

While mechanistically possible, acid catalysis is generally avoided for the initial hydroxymethylation . In this pathway, the acid protonates the oxygen of formaldehyde, drastically increasing the electrophilicity of its carbonyl carbon. The lone pair on the neutral ethylene urea nitrogen then attacks the carbonyl carbon, followed by deprotonation to yield MMEU. However, the acidic environment immediately triggers the aforementioned condensation reactions.

Mechanism cluster_base Base-Catalyzed Pathway (Preferred for Hydroxymethylation) cluster_acid Acid-Catalyzed Pathway (Prone to Condensation) B_Node1 Imidazolidin-2-one (Ethylene Urea) B_Node2 Nitrogen Anion (Nucleophile) B_Node1->B_Node2 Base (OH⁻) Deprotonation B_Node3 Alkoxide Intermediate B_Node2->B_Node3 + Formaldehyde Nucleophilic Attack B_Node4 1-(hydroxymethyl)imidazolidin-2-one (MMEU) B_Node3->B_Node4 + H₂O Protonation A_Node1 Formaldehyde A_Node2 Protonated Formaldehyde (Electrophile) A_Node1->A_Node2 Acid (H⁺) Protonation A_Node3 Cationic Intermediate A_Node2->A_Node3 + Imidazolidin-2-one Nucleophilic Attack A_Node4 1-(hydroxymethyl)imidazolidin-2-one (MMEU) A_Node3->A_Node4 - H⁺ Deprotonation

Reaction mechanisms for the hydroxymethylation of ethylene urea via base and acid catalysis.

Experimental Methodology: Self-Validating Synthesis Protocol

To synthesize high-purity 1-(hydroxymethyl)imidazolidin-2-one without over-condensing to DMEU or polymeric resins, the stoichiometric ratio of ethylene urea to formaldehyde must be strictly maintained at 1:1, and the reaction kinetics must be controlled via pH and temperature .

Step-by-Step Protocol
  • Reagent Preparation : Dissolve 1.0 molar equivalent of imidazolidin-2-one in distilled water. Slowly add 1.0 molar equivalent of aqueous formaldehyde (formalin, 37% w/w).

  • Alkaline Buffering : Adjust the pH of the mixture to 8.0–8.5 using 0.1 M NaOH. Causality: Maintaining this alkaline pH prevents the exothermic condensation reactions that dominate at pH < 7.0 .

  • Controlled Heating : Heat the reaction mixture to 60–70 °C under continuous stirring for 1 to 2 hours. While the reaction can proceed at higher temperatures, lower thermal parameters are preferred to maintain control over the substitution degree and prevent the reversible hydrolysis of the methylol group [[1]]([Link]).

  • Quenching : Cool the mixture rapidly to 20 °C using an ice bath and neutralize to pH 7.0 to halt any further reaction.

  • Analytical Validation :

    • Titration: Measure unreacted free formaldehyde using the sodium sulfite titration method. The reaction is deemed complete when free formaldehyde drops below 0.5%.

    • NMR Spectroscopy: Confirm the structure via 13C-NMR. Validation is achieved by observing the distinct hydroxymethyl carbon peak (~65-70 ppm) and ensuring the absence of methylene bridge carbons (~45-55 ppm) .

Workflow Step1 1. Reagent Prep Ethylene Urea + Formaldehyde Step2 2. pH Adjustment Alkaline Buffer (pH 8.0-9.0) Step1->Step2 Step3 3. Hydroxymethylation 60-70°C, 1-2 hours Step2->Step3 Step4 4. Quenching Neutralize to pH 7.0 Cool to 20°C Step3->Step4 Step5 5. Validation Free CH₂O Titration & NMR Analysis Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of MMEU.

Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting chemical species, providing a framework for optimizing MMEU synthesis.

ParameterHydroxymethylation (Target: MMEU)Polycondensation (Target: Resins)Causal Explanation
pH Range 8.0 – 9.0 (Alkaline)4.0 – 5.0 (Acidic)Alkaline pH prevents the dehydration of the -CH₂OH group, isolating the addition step .
Temperature 60 °C – 70 °C80 °C – 100 °CLower temperatures favor the endothermic addition while preventing thermal degradation .
Molar Ratio (EU:CH₂O) 1.0 : 1.01.0 : >2.0A 1:1 ratio statistically favors monomethylol formation over dimethylol (DMEU) formation.
Reaction Time 1 – 2 Hours3 – 5 HoursExtended times in aqueous media can lead to reversible hydrolysis of the methylol group .

Conclusion

The formation of 1-(hydroxymethyl)imidazolidin-2-one is a fundamental process in the creation of durable, wrinkle-resistant textiles and advanced formaldehyde scavenging systems. By strictly controlling the thermodynamics and kinetics of the base-catalyzed nucleophilic addition, researchers can isolate MMEU with high fidelity, preventing premature cross-linking and ensuring a self-validating, reproducible synthetic workflow.

References

  • Dimethylol ethylene urea . Wikipedia. URL:[Link]

  • Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission . Iris Publishers. URL:[Link]

  • Production Of Amino Resins . Chemcess. URL:[Link]

  • Effect of Different Catalysts on Urea-Formaldehyde Resin Synthesis . ResearchGate. URL:[Link]

  • 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA) . Ataman Kimya. URL:[Link]

Sources

Toxicity Profile and Safety Data of 1-(hydroxymethyl)imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the chemical industry shifts toward stricter regulatory oversight of formaldehyde-releasing agents, understanding the dynamic safety profile of N-methylol compounds is critical. 1-(hydroxymethyl)imidazolidin-2-one (CAS: 15667-24-0)[1] is a cyclic urea derivative utilized primarily as an intermediate, cross-linking agent, and biocide. As a Senior Application Scientist, I approach the safety evaluation of this compound not as a static entity, but as an equilibrium-driven reservoir. Its toxicity is not inherent to the parent cyclic urea backbone, but is fundamentally dictated by its hydrolysis kinetics and subsequent release of free formaldehyde in aqueous or physiological matrices.

This whitepaper synthesizes the mechanistic toxicology, safety data, and self-validating analytical workflows required to accurately assess and handle 1-(hydroxymethyl)imidazolidin-2-one in drug development and industrial applications.

Mechanism of Toxicity: The Formaldehyde Release Paradigm

1-(hydroxymethyl)imidazolidin-2-one belongs to the N-methylol imidazolidone family. According to the, these compounds undergo hydrolysis in polar solvents to release low-to-moderate levels of formaldehyde[2].

The parent backbone, 2-imidazolidinone (ethylene urea), exhibits highly favorable safety characteristics and is even utilized as a formaldehyde scavenger in specific formulations. Therefore, the toxicological hazards—specifically skin sensitization, mucosal irritation, and potential genotoxicity—are almost entirely driven by the electrophilic reactivity of the released formaldehyde[2].

Hydrolysis A 1-(hydroxymethyl) imidazolidin-2-one (CAS: 15667-24-0) B Hydrolysis (Aqueous Media) A->B + H2O C 2-Imidazolidinone (Ethylene Urea) [Low Toxicity] B->C Stable Backbone D Formaldehyde [Primary Toxicant] B->D Toxic Release

Fig 1. Hydrolysis pathway of 1-(hydroxymethyl)imidazolidin-2-one releasing toxic formaldehyde.

Comprehensive Toxicological Profile

Based on read-across data from structurally analogous substituted imidazolidin-2-ones and dossiers for urea-formaldehyde adducts[3][4], the safety profile is summarized below.

Toxicity EndpointData / ObservationMechanistic DriverGHS Classification
Acute Toxicity Moderate (Oral/Dermal/Inhal.)Systemic absorption of the methylol derivative prior to hepatic metabolism.Acute Tox. 4 (H302/312/332)[3]
Skin Irritation Mild to ModerateProtein cross-linking in the stratum corneum by released formaldehyde.Skin Irrit. 2 (H315)[3]
Eye Irritation SevereDirect chemical burn to corneal tissue via rapid local hydrolysis.Eye Irrit. 2A (H319)[3]
Skin Sensitization Positive (Sensitizer)Haptenation of nucleophilic skin proteins (Cys/Lys) by formaldehyde.Skin Sens. 1 (H317)[2]
STOT (Single Exp.) Respiratory IrritationVolatilization of free formaldehyde in the respiratory tract.STOT SE 3 (H336)[3]

Analytical & Safety Validation Workflows

To ensure scientific integrity, testing a formaldehyde donor requires specialized protocols that do not artificially force the degradation of the molecule during the assay.

SafetyWorkflow Step1 Sample Matrix Preparation (Aqueous / Polar Solvent) Step2 Chemical Profiling (HPLC-UV with DNPH) Step1->Step2 Step3 In Vitro Sensitization (OECD 442C / 442D) Step1->Step3 Step4 Cytotoxicity Screening (MTT Assay on Keratinocytes) Step1->Step4 Step5 Integrated Approaches to Testing and Assessment (IATA) Step2->Step5 Step3->Step5 Step4->Step5

Fig 2. Multi-tiered in vitro safety validation workflow for formaldehyde-releasing compounds.

Protocol 1: Quantification of Free Formaldehyde Release (HPLC-UV)

Standard titration methods shift the chemical equilibrium, leading to a gross overestimation of toxicity. This protocol utilizes 2,4-Dinitrophenylhydrazine (DNPH) derivatization to capture only the bioavailable free formaldehyde.

  • Matrix Solubilization: Weigh 1.0 g of the sample into a 50 mL volumetric flask. Dissolve in a 50:50 (v/v) Water/Acetonitrile mixture to simulate formulation hydrolysis conditions.

  • Derivatization: Add 5 mL of DNPH solution (0.1% in acidic acetonitrile) to a 1 mL aliquot of the sample. Incubate at 40°C for exactly 60 minutes.

  • Quenching & Filtration: Cool rapidly to room temperature to halt further hydrolysis. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (150 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Water/Acetonitrile (40:60 v/v) at 1.0 mL/min.

  • Detection: Monitor absorbance at 360 nm and quantify against a standard calibration curve (0.1 to 100 ppm).

  • Expertise & Causality: Why DNPH? DNPH rapidly reacts with free formaldehyde to form a stable hydrazone derivative without requiring extreme pH conditions that would artificially cleave the 1-(hydroxymethyl)imidazolidin-2-one backbone.

  • Self-Validation Check: Run a parallel sample pre-treated with Dimedone (a specific formaldehyde scavenger). If the Dimedone-treated sample still yields a positive DNPH peak, your analytical conditions (temperature/pH) are too harsh and are actively degrading the intact cyclic urea. The system validates its own gentleness.

Protocol 2: In Vitro Skin Sensitization via DPRA (OECD 442C)

Because 1-(hydroxymethyl)imidazolidin-2-one is a sensitizer[2], animal-free validation is required using the Direct Peptide Reactivity Assay (DPRA).

  • Peptide Stock Preparation: Prepare synthetic Cysteine (Cys) and Lysine (Lys) peptides in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Item Incubation: Incubate the chemical with the peptide stocks at a 1:10 (Cys) and 1:50 (Lys) molar ratio for 24 hours at 25°C in the dark.

  • HPLC-UV Analysis: Quantify the depletion of the unreacted peptide at 220 nm using a reversed-phase C18 column.

  • Expertise & Causality: Formaldehyde is a potent electrophile that haptens to nucleophilic amino acids on epidermal proteins. By measuring the depletion of synthetic Cys/Lys, we directly simulate the molecular initiating event of the Adverse Outcome Pathway (AOP) for skin sensitization.

  • Self-Validation Check: The protocol strictly mandates the concurrent testing of Cinnamic Aldehyde as a positive control. If the positive control fails to achieve >60.8% Cys depletion, the entire assay is automatically invalidated. This ensures the nucleophilic sensitivity of the peptide batches is fully intact before any claims about the target compound are made.

Regulatory Handling & Risk Mitigation

When handling 1-(hydroxymethyl)imidazolidin-2-one in a laboratory or manufacturing setting:

  • Ventilation: Due to the STOT SE 3 classification for respiratory irritation[3], handling must occur in a Class II biological safety cabinet or a chemical fume hood to mitigate exposure to volatilized formaldehyde.

  • Storage: Store in tightly sealed containers in a cool, dry environment. Exposure to ambient moisture will initiate premature hydrolysis, degrading the compound into 2-imidazolidinone and off-gassing formaldehyde.

  • PPE: Impervious nitrile gloves and tightly fitting safety goggles (EN 166/NIOSH) are mandatory to prevent severe ocular chemical burns[3].

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "N-Methylol imidazolidones: Human health tier II assessment." Australian Government Department of Health. Available at: [Link]

  • European Chemicals Agency (ECHA). "Urea, reaction products with formaldehyde, glyoxal and methanol - Registration Dossier." Available at: [Link]

  • NextSDS Chemical Substance Database. "1-(hydroxymethyl)-imidazolidin-2-one (CAS 15667-24-0) Safety Data." Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (Test No. 442C: In Chemico Skin Sensitisation)." Available at:[Link]

Sources

The Thermal Degradation Pathway of 1-(hydroxymethyl)imidazolidin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(hydroxymethyl)imidazolidin-2-one is a crucial molecule in various industrial applications, notably as a formaldehyde scavenger in resin systems and as a cross-linking agent in the textile and leather industries.[1][2] Understanding its thermal stability and degradation pathway is paramount for optimizing its use, ensuring product safety, and minimizing environmental impact. This technical guide provides an in-depth analysis of the thermal degradation of 1-(hydroxymethyl)imidazolidin-2-one, presenting a proposed degradation pathway based on established chemical principles and data from analogous structures. It further details the experimental methodologies required to investigate this pathway, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to 1-(hydroxymethyl)imidazolidin-2-one

1-(hydroxymethyl)imidazolidin-2-one, a derivative of 2-imidazolidinone, is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group.[3] The presence of the hydroxymethyl group (-CH₂OH) is key to its functionality, particularly its ability to react with and scavenge free formaldehyde.[1][2] This reaction is reversible, and under thermal stress, the molecule can undergo decomposition, leading to the release of formaldehyde and other degradation products.[4] The study of its thermal degradation is therefore critical for applications where the material may be exposed to elevated temperatures during processing or end-use.

Proposed Thermal Degradation Pathway

Based on the chemical structure of 1-(hydroxymethyl)imidazolidin-2-one and the known thermal behavior of related N-hydroxymethyl compounds and imidazolidinone derivatives, a multi-stage degradation pathway is proposed. The primary degradation event is anticipated to be the retro-Henry reaction, leading to the release of formaldehyde. Subsequent degradation of the imidazolidin-2-one ring can then occur at higher temperatures.

Stage 1: Initial Decomposition and Formaldehyde Release

The initial and most significant degradation step is the cleavage of the N-CH₂OH bond. This is a retro-addition reaction, essentially the reverse of its formation from imidazolidin-2-one and formaldehyde. This process is often accelerated by the presence of moisture and can be influenced by the pH of the environment.[4]

Reaction: 1-(hydroxymethyl)imidazolidin-2-one → Imidazolidin-2-one + Formaldehyde

This initial decomposition is critical as the release of formaldehyde, a known carcinogen, is a major safety and regulatory concern.[2]

Stage 2: Degradation of the Imidazolidin-2-one Ring

Following the release of formaldehyde, the remaining imidazolidin-2-one ring structure exhibits greater thermal stability. However, at sufficiently high temperatures, the ring will undergo further fragmentation. The likely decomposition pathway involves the cleavage of the amide bonds and the C-C bond of the ethylene bridge.

Plausible secondary degradation products may include:

  • Ammonia (NH₃)

  • Carbon dioxide (CO₂)

  • Carbon monoxide (CO)

  • Various nitrogen-containing organic fragments

The exact composition of these secondary degradation products will depend on the specific conditions, such as the temperature ramp rate and the atmosphere (inert or oxidative).

Diagram of the Proposed Thermal Degradation Pathway:

G cluster_0 Stage 1: Formaldehyde Release cluster_1 Stage 2: Ring Fragmentation 1-(hydroxymethyl)imidazolidin-2-one 1-(hydroxymethyl)imidazolidin-2-one Imidazolidin-2-one Imidazolidin-2-one 1-(hydroxymethyl)imidazolidin-2-one->Imidazolidin-2-one Heat (Δ) Formaldehyde Formaldehyde 1-(hydroxymethyl)imidazolidin-2-one->Formaldehyde Heat (Δ) Decomposition_Products Ammonia Carbon Dioxide Carbon Monoxide Nitrogenous Fragments Imidazolidin-2-one->Decomposition_Products Higher Heat (ΔΔ)

Caption: Proposed two-stage thermal degradation pathway of 1-(hydroxymethyl)imidazolidin-2-one.

Experimental Analysis of Thermal Degradation

A multi-faceted analytical approach is required to fully characterize the thermal degradation of 1-(hydroxymethyl)imidazolidin-2-one. This involves techniques to determine the temperatures of decomposition, the energy changes involved, and the identity of the degradation products.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5]

Experimental Protocol:

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(hydroxymethyl)imidazolidin-2-one into a ceramic or aluminum TGA pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum weight loss rate (from the derivative of the TGA curve, DTG) are determined.

Expected TGA Data Summary:

ParameterInert Atmosphere (Nitrogen)Oxidative Atmosphere (Air)
Onset of Decomposition (T_onset) ~180 - 200 °C~170 - 190 °C
Stage 1 Weight Loss (%) ~25 - 30%~25 - 30%
Stage 1 Peak Decomposition Temp. ~210 - 230 °C~200 - 220 °C
Stage 2 Onset Temp. > 250 °C> 240 °C
Final Residue at 600 °C (%) < 5%< 2%

Note: This is hypothetical data based on the expected behavior of similar compounds.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and decomposition.[6]

Experimental Protocol:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Seal 2-5 mg of 1-(hydroxymethyl)imidazolidin-2-one in a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Observe endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

Expected DSC Data Summary:

Thermal EventTemperature Range (°C)Enthalpy (J/g)
Melting ~130 - 140 °CEndothermic
Decomposition > 180 °CExothermic

Note: This is hypothetical data.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

To identify the gaseous products evolved during decomposition, the TGA can be coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.

Experimental Workflow:

G TGA TGA Heated_Transfer_Line Heated Transfer Line TGA->Heated_Transfer_Line Evolved Gases MS_or_FTIR Mass Spectrometer or FTIR Spectrometer Heated_Transfer_Line->MS_or_FTIR Gas Analysis

Caption: Experimental workflow for Evolved Gas Analysis (EGA).

Protocol:

  • Perform a TGA experiment as described in section 3.1.

  • The evolved gases from the TGA furnace are continuously transferred through a heated transfer line to the MS or FTIR.

  • Mass spectra or IR spectra are collected as a function of temperature.

  • Correlate the evolution of specific gases with the weight loss steps observed in the TGA data. For example, the detection of a mass-to-charge ratio (m/z) of 30 would indicate the release of formaldehyde.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

For a more detailed analysis of both volatile and semi-volatile degradation products, Py-GC-MS is a powerful technique.

Protocol:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (µg to mg scale) of 1-(hydroxymethyl)imidazolidin-2-one into a pyrolysis tube.

  • Pyrolysis: Rapidly heat the sample to a specific temperature (e.g., 250 °C for Stage 1, or a higher temperature like 400 °C for Stage 2 analysis).

  • GC Separation: The pyrolyzed fragments are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Trustworthiness and Self-Validating Systems

The combination of these analytical techniques provides a self-validating system for elucidating the thermal degradation pathway.

  • TGA provides the "what and when" of mass loss.

  • DSC confirms the energetic nature of these transitions.

  • EGA and Py-GC-MS provide the "how" by identifying the chemical species being lost at each stage.

A consistent narrative across these techniques, for instance, a TGA mass loss at 220 °C corresponding to an exothermic event in DSC and the simultaneous detection of formaldehyde by TGA-MS, builds a high degree of confidence in the proposed degradation mechanism.

Conclusion

The thermal degradation of 1-(hydroxymethyl)imidazolidin-2-one is proposed to be a two-stage process initiated by the release of formaldehyde, followed by the fragmentation of the imidazolidin-2-one ring at higher temperatures. A comprehensive analytical approach utilizing TGA, DSC, and hyphenated techniques such as TGA-MS and Py-GC-MS is essential for the complete characterization of this pathway. The methodologies and proposed pathway detailed in this guide provide a robust framework for researchers and professionals working with this important industrial chemical, enabling a deeper understanding of its thermal behavior and facilitating the development of safer and more stable products.

References

  • Jeffcoat, A. R. (1985). Toxicokinetic and metabolic studies of 14C-DMDHEU. As cited in OECD SIDS.
  • Saeed, M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. ResearchGate. [Link]

  • Frick, J. G., & Gautreaux, G. A. (1973). United States Patent (19).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Hydroxymethylated imidazolidinones - Evaluation statement. [Link]

  • Mori, K., et al. (2018). Regulatory mechanism of formaldehyde release in heme degradation catalyzed by Staphylococcus aureus IsdG. PMC. [Link]

  • Kumar, A., & Singh, R. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. [Link]

  • Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • NextSDS. (n.d.). 1-(hydroxymethyl)-imidazolidin-2-one — Chemical Substance Information. [Link]

  • Saeed, M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. [Link]

  • Mokra-Bogdan, G., et al. (2009). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • PubChem. (n.d.). 2-Imidazolidinone. [Link]

  • Jeong, K.-M., et al. (2013). Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials. ResearchGate. [Link]

  • Kajimura, K., et al. (2010). The Release of Formaldehyde upon Decomposition of Imidazolidinyl Urea. J-STAGE. [Link]

  • Patel, K., et al. (2024). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET. [Link]

  • Baluja, S., & Kachhadia, N. (2014). Thermal Analysis of some Imidazolinone Derivatives. ResearchGate. [Link]

  • NIST. (n.d.). 1-(2-Hydroxyethyl)-2-imidazolidinone. NIST WebBook. [Link]

  • Maybridge PLC. (2006). Material Safety Data Sheet - 1-(2-Aminoethyl)imidazolidin-2-one. [Link]

  • Wikipedia. (n.d.). 2-Imidazolidinone. [Link]

  • Sexton, A. (2006). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of.
  • Sławiński, J., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

  • Ataman Kimya. (n.d.). IMIDAZOLIDIN-2-ONE. [Link]

  • El-Ragehy, N. A., et al. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC. [Link]

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  • Shinde, P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

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  • Patel, P. N., et al. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN J. Chem. [Link]

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An In-depth Technical Guide to the Reaction Kinetics of Imidazolidin-2-one with Formaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Note on Scientific Context

The reaction between imidazolidin-2-one (commonly known as ethyleneurea) and formaldehyde is of significant interest in various fields, from the synthesis of thermosetting resins to its role as a formaldehyde scavenger in industrial and consumer products.[1] Understanding the kinetics of this reaction is paramount for process optimization, product formulation, and ensuring the safety and efficacy of final materials.

While the reaction of simple urea with formaldehyde is extensively documented, specific kinetic data for imidazolidin-2-one is less prevalent in publicly accessible literature. Therefore, this guide is structured to provide a comprehensive understanding by using the well-characterized urea-formaldehyde (UF) reaction as a primary, scientifically-sound analogue.[2][3][4][5] The fundamental chemical principles governing the N-hydroxymethylation and subsequent condensation are directly applicable. Throughout this guide, we will leverage the robust data from the UF system to explain the core principles and experimental designs relevant to imidazolidin-2-one, while also discussing the potential mechanistic nuances introduced by its cyclic structure.

Core Reaction Mechanism: A Two-Stage Process

The reaction between imidazolidin-2-one and formaldehyde proceeds primarily in two distinct, sequential stages:

  • Stage 1: Hydroxymethylation (Addition Reaction) : This is the initial, rapid addition of formaldehyde to one or both of the secondary amine nitrogen atoms of the imidazolidin-2-one ring. This reversible reaction forms N-methylol (hydroxymethyl) derivatives.[5]

  • Stage 2: Condensation (Polymerization) : The N-methylol intermediates then undergo slower condensation reactions with other imidazolidin-2-one molecules or with each other. This process eliminates a water molecule to form stable methylene (-CH₂-) or ether (-CH₂-O-CH₂-) bridges, leading to oligomers and eventually a polymer network.[3]

The overall reaction pathway is depicted below.

Reaction_Mechanism cluster_1 Stage 2: Condensation I2O Imidazolidin-2-one plus1 + I2O->plus1 HCHO1 Formaldehyde (CH₂O) plus1->HCHO1 Mono N-Hydroxymethyl- imidazolidin-2-one HCHO1->Mono k_add1 (Fast, Reversible) Di N,N'-Dihydroxymethyl- imidazolidin-2-one Mono->Di + CH₂O k_add2 Condense_Methylene Methylene Bridge (-CH₂-) Mono->Condense_Methylene + Imidazolidin-2-one k_cond1 (-H₂O) Condense_Ether Ether Bridge (-CH₂-O-CH₂-) Di->Condense_Ether + N-Hydroxymethyl... k_cond2 (-H₂O)

Figure 1: General two-stage reaction pathway for imidazolidin-2-one and formaldehyde.

Kinetic Parameters and Influencing Factors

The rates of both the hydroxymethylation and condensation stages are highly sensitive to several experimental parameters. Control of these factors is critical for achieving desired reaction outcomes.

The Critical Role of pH

The pH of the reaction medium is the most significant factor influencing the kinetics. The reaction is subject to both general acid and general base catalysis.[6]

  • Alkaline Conditions (pH > 7): The hydroxymethylation (addition) reaction is favored. The reaction proceeds via the nucleophilic attack of the imidazolidin-2-one nitrogen on the carbonyl carbon of formaldehyde. The rate increases with hydroxyl ion concentration. Condensation reactions are significantly slower under these conditions.[4]

  • Acidic Conditions (pH < 7): The condensation reactions are strongly favored and accelerated. The mechanism involves the protonation of a hydroxymethyl group, forming a carbocation that is susceptible to nucleophilic attack by a nitrogen atom from another urea molecule.[2][3]

  • Neutral/Near-Neutral Conditions (pH ≈ 7): The overall reaction rate reaches a minimum. This "U-shaped" curve of rate versus pH is characteristic of this class of reactions.[4]

The causality here is clear: for controlled synthesis of the initial adducts, alkaline conditions are necessary to build a pool of hydroxymethylated intermediates while suppressing premature polymerization. Conversely, to drive the reaction to a hardened, cross-linked state, a shift to acidic conditions is required to initiate rapid condensation.

Influence of Temperature

As with most chemical reactions, an increase in temperature increases the rate of both hydroxymethylation and condensation according to the Arrhenius equation. The activation energy for the acid-catalyzed condensation of methylol ureas is reported to be approximately 15 kcal/mol (63 kJ/mol).[2] Theoretical studies on base-catalyzed condensation mechanisms have calculated energy barriers around 59.6 kJ/mol.[7] This indicates a significant temperature dependence, where a modest increase in temperature can dramatically accelerate the curing process.

Molar Ratio of Reactants (Formaldehyde/Imidazolidin-2-one)

The molar ratio of formaldehyde to the N-H functional groups on imidazolidin-2-one (F/N-H) dictates the structure of the products.

  • High F/N-H Ratio (e.g., > 1): Favors the formation of di-hydroxymethyl derivatives and increases the density of cross-linking in the subsequent condensation stage. This typically leads to a more rigid, but potentially more brittle, final product.[8]

  • Low F/N-H Ratio (e.g., < 1): Results in a lower degree of hydroxymethylation, leading to more linear oligomers with fewer cross-links. This is often desirable in applications where flexibility is needed or when imidazolidin-2-one is used as a formaldehyde scavenger to react with excess formaldehyde.

The "Cyclic" Factor: Imidazolidin-2-one vs. Acyclic Urea

While direct kinetic comparisons are scarce, the cyclic structure of imidazolidin-2-one is expected to influence reactivity compared to its acyclic counterpart, urea.

  • Steric Effects: The fixed geometry of the five-membered ring may impose steric constraints on the approach of formaldehyde and on the formation of bulky methylene and ether linkages between oligomer chains.

  • Electronic Effects: The ethylene bridge connecting the two nitrogen atoms may alter their nucleophilicity compared to the amino groups in urea. This could potentially affect the rate constants of the initial hydroxymethylation steps. In analogous systems, cyclic acetals are often more stable than their acyclic counterparts due to entropic factors, a principle that may have parallels in the stability of the cyclic urea adducts.[9]

Summary of Kinetic Parameters

The following table summarizes key kinetic parameters, using the well-studied urea-formaldehyde system as a reference model. These values provide an authoritative baseline for designing and interpreting experiments with imidazolidin-2-one.

ParameterStage AffectedTypical Value / Observation (Urea-Formaldehyde System)Reference(s)
pH BothRate minimum at pH ~7. Addition favored at pH > 8. Condensation favored at pH < 6.[4]
Temperature BothRate increases with temperature.[3]
Activation Energy (Ea) Condensation~15 kcal/mol (~63 kJ/mol) under acidic conditions.[2]
Reactant Molar Ratio BothHigh F/U ratio increases hydroxymethylation and cross-linking.[8]
Catalysis BothGeneral acid and general base catalysis observed.[6]
Reactivity of Methylol AdditionReactivity of monomethylol urea with formaldehyde is lower than that of urea.[4]

Experimental Methodologies for Kinetic Analysis

A robust kinetic study requires reliable methods to monitor the concentration of reactants, intermediates, and products over time. The choice of method depends on the specific information required, available instrumentation, and the reaction conditions.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_monitor 2. Real-Time Monitoring / Sampling cluster_analysis 3. Quantitative Analysis cluster_data 4. Data Processing Setup Thermostatted Reactor (pH, Temp Control) Sampling Withdraw Aliquots at Timed Intervals Setup->Sampling Reagents Prepare Stock Solutions: - Imidazolidin-2-one - Formaldehyde - Buffer/Catalyst Reagents->Setup Quench Quench Reaction (e.g., pH change, cooling) Sampling->Quench NMR ¹H NMR Spectroscopy (Intermediate ID & Quantification) Quench->NMR HPLC HPLC Analysis (Reactant/Product Quantification) Quench->HPLC Titration Chemical Titration (Free Formaldehyde) Quench->Titration Concentration Concentration vs. Time Plots NMR->Concentration HPLC->Concentration Titration->Concentration Kinetics Determine Reaction Order & Rate Constants (k) Concentration->Kinetics

Figure 2: A self-validating workflow for kinetic analysis of the reaction.

Protocol 1: In-Situ Kinetic Monitoring by ¹H NMR Spectroscopy

Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that allows for the identification and quantification of different species in the reaction mixture simultaneously, based on their unique chemical shifts. Protons on the imidazolidin-2-one ring, the hydroxymethyl groups (-N-CH₂-OH), and methylene bridges (-N-CH₂-N-) all appear at distinct regions of the spectrum.

Expertise & Causality: This method is chosen for its ability to provide a detailed, real-time snapshot of the reaction network, including transient intermediates. By monitoring the integral of specific peaks over time, one can directly measure the rate of formation and consumption of each species without the need for separation or derivatization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of imidazolidin-2-one in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or a non-reactive solvent like DMSO).

    • Prepare a stock solution of formaldehyde in D₂O. The pH should be pre-adjusted using a non-reactive buffer system or dilute NaOD / DCl.

    • Equilibrate both solutions and the NMR spectrometer to the desired reaction temperature (e.g., 60 °C).

  • Reaction Initiation & Data Acquisition:

    • In a temperature-controlled NMR tube, combine the imidazolidin-2-one solution with the formaldehyde solution to initiate the reaction.

    • Immediately place the NMR tube in the spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2-5 minutes). Use a sufficient number of scans per spectrum to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Identify the characteristic peaks for the reactants and products. Expected approximate shifts (in D₂O) are:

      • Imidazolidin-2-one (-CH₂-CH₂-): ~3.6 ppm

      • Hydroxymethyl group (-N-CH₂-OH): ~4.5-5.0 ppm

      • Methylene bridge (-N-CH₂-N-): ~4.2-4.6 ppm

    • For each time point, integrate the area of the peaks corresponding to the internal standard and the species of interest.

    • Calculate the concentration of each species relative to the constant concentration of the internal standard.

    • Plot the concentration of reactants and products as a function of time.

    • Apply appropriate kinetic models (e.g., initial rates method, integral methods for first or second-order reactions) to determine the rate constants.

Protocol 2: Kinetic Analysis by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a mixture, which are then detected and quantified. This method is excellent for measuring the consumption of the primary reactants (imidazolidin-2-one and formaldehyde) over time. Formaldehyde, lacking a strong chromophore, typically requires derivatization for sensitive UV detection.

Expertise & Causality: This protocol provides a robust and widely accessible method for kinetic analysis. By quenching the reaction at specific time points, it creates a "frozen" snapshot of the reaction progress. The use of a validated derivatization agent for formaldehyde ensures accurate and sensitive quantification, making the entire protocol a self-validating system.

Step-by-Step Methodology:

  • Reaction Setup:

    • Set up the reaction in a thermostatted vessel with controlled pH and stirring, as described in the NMR protocol, but using non-deuterated solvents (e.g., buffered water).

    • Prepare a series of quenching vials. For formaldehyde analysis, these vials should contain the derivatizing agent, 2,4-dinitrophenylhydrazine (DNPH), in an acidic solution (e.g., acetonitrile/HCl).

  • Sampling and Quenching:

    • Initiate the reaction by adding formaldehyde to the imidazolidin-2-one solution. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw a precise volume (e.g., 100 µL) of the reaction mixture.

    • Immediately dispense the aliquot into a quenching vial. The acidic DNPH solution will stop the reaction and instantly convert any free formaldehyde into its stable hydrazone derivative.

  • HPLC Analysis:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.

    • Detection: Set the UV detector to the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (around 350-360 nm).

    • Quantification: Create a calibration curve using standard solutions of the formaldehyde-DNPH derivative of known concentrations.

    • Inject the quenched samples and determine the concentration of free formaldehyde at each time point by comparing the peak area to the calibration curve.

  • Data Analysis:

    • Plot the concentration of free formaldehyde versus time.

    • Use the initial rates method or integrated rate laws to determine the reaction order with respect to each reactant and calculate the rate constant.

Conclusion

The reaction kinetics of imidazolidin-2-one with formaldehyde are governed by a well-defined, two-stage mechanism of hydroxymethylation and condensation. The reaction rate is exquisitely sensitive to pH, temperature, and reactant stoichiometry, making precise control of these parameters essential for any application. While specific rate constants for imidazolidin-2-one are not widely published, the extensive kinetic data available for the analogous urea-formaldehyde system provides an authoritative and reliable foundation for experimental design and interpretation. The analytical protocols detailed herein, utilizing NMR spectroscopy and HPLC, offer robust, field-proven methodologies for researchers to elucidate the specific kinetic behavior of this important chemical system.

References

  • de Jong, J. I., & de Jonge, J. (1952). Kinetics of the formation of methylene linkages in solutions of urea and formaldehyde. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 643-660. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules. [Link]

  • Karataş, M., Erzen, B., Deniz, Ş., & Aydoğmuş, E. (2024). Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters. International Journal of Advanced Natural Sciences and Engineering Researches, 8(5), 316-324. [Link]

  • (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ResearchGate. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]

  • de Jong, J. I., & de Jonge, J. (1952). The reaction of urea with formaldehyde. Recueil des Travaux Chimiques des Pays-Bas, 71(7), 661-667. [Link]

  • Wang, F., Li, J., Zhang, J., & Wang, C. (2017). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Polymers, 9(6), 219. [Link]

  • (PDF) Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters. (2024). ResearchGate. [Link]

  • Nair, B. R., & Francis, D. J. (1983). Kinetics and mechanism of urea-formaldehyde reaction. Polymer, 24(5), 626-630. [Link]

  • IMIDAZOLIDIN-2-ONE. (n.d.). Chemicals.co.uk. [Link]

  • Cyclic and acyclic acetals as safe, nonaqueous formaldehyde equivalents for the synthesis of pillararenes. (2024). RSC Publishing. [Link]

  • Cyclic and Acyclic Acetals as Safe, Nonaqueous Formaldehyde Equivalents for the Synthesis of Pillararenes. (2025). University of Arkansas ScholarWorks@UARK. [Link]

  • Ayodele, A. O., Abdullahi, I., & Benson, A. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. International Journal of Advanced Research in Chemical Science, 7(2), 1-8. [Link]

  • Šebenik, A., & Lapanje, S. (2006). Hydroxymethylation and polycondensation reactions in urea–formaldehyde resin synthesis. Journal of Applied Polymer Science, 100(2), 1673-1680. [Link]

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An In-depth Technical Guide to the Hydrogen Bonding Behavior of 1-(hydroxymethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(hydroxymethyl)imidazolidin-2-one is a molecule of significant interest owing to its unique structural features, which include a cyclic urea moiety and a primary alcohol. These functional groups impart a rich and versatile hydrogen bonding capability, governing its physicochemical properties such as solubility, melting point, and crystal packing. Understanding the nuances of its hydrogen bonding is critical for its application in fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive technical overview of the hydrogen bonding behavior of 1-(hydroxymethyl)imidazolidin-2-one, synthesizing theoretical principles with established experimental and computational methodologies for its characterization.

Molecular Architecture and Hydrogen Bonding Potential

1-(hydroxymethyl)imidazolidin-2-one, with the chemical formula C₄H₈N₂O₂, possesses a five-membered imidazolidinone ring with a hydroxymethyl group appended to one of the nitrogen atoms. This structure presents multiple sites for hydrogen bonding:

  • Hydrogen Bond Donors:

    • The secondary amine (N-H) of the imidazolidinone ring.

    • The hydroxyl group (O-H) of the hydroxymethyl substituent.

  • Hydrogen Bond Acceptors:

    • The carbonyl oxygen (C=O) of the urea moiety.

    • The hydroxyl oxygen of the hydroxymethyl group.

    • The nitrogen atoms of the imidazolidinone ring, albeit weaker.

The presence of both strong donors and acceptors allows for a variety of intermolecular and potentially intramolecular hydrogen bonding interactions, leading to the formation of complex supramolecular architectures in both the solid and liquid states.

Intermolecular Hydrogen Bonding Networks

The primary drivers of the physical properties of 1-(hydroxymethyl)imidazolidin-2-one are its extensive intermolecular hydrogen bonds. Based on the behavior of related cyclic ureas and N-hydroxyalkyl amides, we can predict the formation of robust networks.

The Cyclic Urea Motif: The N-H···O=C Bond

The N-H and C=O groups of the imidazolidinone ring are classic components of strong hydrogen bonds. In the solid state, it is highly probable that these groups on adjacent molecules interact to form dimeric or catemeric structures. The N-H group acts as the hydrogen bond donor, and the carbonyl oxygen serves as the acceptor. This interaction is a significant contributor to the thermal stability and crystal lattice energy of the compound.

The Role of the Hydroxymethyl Group: O-H···O and O-H···N Interactions

The hydroxyl group of the hydroxymethyl substituent introduces further complexity and versatility to the hydrogen bonding network. It can act as a hydrogen bond donor through its hydrogen atom and as an acceptor through its oxygen atom. This allows for the formation of extended chains and three-dimensional networks. Possible interactions involving the hydroxymethyl group include:

  • O-H···O=C: The hydroxyl group donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule.

  • N-H···O(hydroxyl): The ring N-H group donates a hydrogen bond to the hydroxyl oxygen of another molecule.

  • O-H···O(hydroxyl): The hydroxyl groups of two different molecules interact, forming chains or sheets.

The interplay of these different hydrogen bonds dictates the overall crystal packing and polymorphism of the compound.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding in 1-(hydroxymethyl)imidazolidin-2-one exists between the hydroxymethyl O-H group and the carbonyl oxygen. The formation of such a bond would depend on the conformational flexibility of the hydroxymethyl group. An intramolecular hydrogen bond would lead to the formation of a six-membered ring, which is generally stable. The presence and strength of this intramolecular bond would influence the molecule's conformation in solution and in the gas phase.

Experimental Characterization of Hydrogen Bonding

A multi-technique approach is essential for a thorough characterization of the hydrogen bonding in 1-(hydroxymethyl)imidazolidin-2-one.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the molecule in the solid state. It provides precise information on:

  • Bond lengths and angles of the hydrogen bonds.

  • The overall hydrogen bonding network and crystal packing.

  • The presence of any intramolecular hydrogen bonds in the crystalline form.

Hypothetical Hydrogen Bonding Network (based on related structures):

G cluster_0 NMR Analysis Workflow A Dissolve sample in CDCl3 B Acquire 1H NMR at various concentrations A->B C Acquire 1H NMR at various temperatures B->C F Analyze chemical shifts and line broadening B->F C->F D Dissolve sample in DMSO-d6 E Acquire 1H NMR D->E E->F

Caption: Workflow for NMR-based hydrogen bond analysis.

Computational Modeling of Hydrogen Bonding

Density Functional Theory (DFT) calculations are a powerful complement to experimental techniques, providing detailed information about the geometry, energetics, and vibrational frequencies of hydrogen-bonded systems.

Methodology for DFT Calculations:

  • Monomer and Dimer/Cluster Construction: Create initial structures of the 1-(hydroxymethyl)imidazolidin-2-one monomer and various possible hydrogen-bonded dimers and larger clusters.

  • Geometry Optimization: Optimize the geometries of these structures using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Interaction Energy Calculation: Calculate the hydrogen bond interaction energy, correcting for basis set superposition error (BSSE).

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies to predict the FTIR spectrum and compare with experimental data.

  • Atoms in Molecules (AIM) Analysis: Use AIM theory to characterize the nature and strength of the hydrogen bonds by analyzing the electron density at the bond critical points.

Implications for Drug Development and Materials Science

The hydrogen bonding capabilities of 1-(hydroxymethyl)imidazolidin-2-one are central to its potential applications:

  • Drug Development: As a scaffold or fragment, its hydrogen bonding potential dictates its ability to interact with biological targets such as enzymes and receptors. Understanding these interactions is key to rational drug design.

  • Formulation Science: The solubility and dissolution rate of a drug substance are heavily influenced by its crystal packing, which is determined by hydrogen bonding. Controlling polymorphism through an understanding of hydrogen bonding is crucial for developing stable and bioavailable drug formulations.

  • Materials Science: The ability to form strong, directional hydrogen bonds makes this molecule a candidate for the development of self-assembling materials, gels, and polymers with tailored properties.

Conclusion

The hydrogen bonding behavior of 1-(hydroxymethyl)imidazolidin-2-one is a rich and multifaceted area of study. Its combination of a cyclic urea and a hydroxymethyl group allows for the formation of diverse and robust intermolecular and potentially intramolecular hydrogen bonds. A comprehensive understanding of these interactions, achieved through a synergistic application of experimental techniques like X-ray crystallography, FTIR, and NMR, alongside computational modeling, is essential for harnessing the full potential of this versatile molecule in scientific research and industrial applications.

References

  • At this time, a specific crystal structure for 1-(hydroxymethyl)imidazolidin-2-one is not publicly available. The discussion of its solid-state hydrogen bonding is based on the well-established principles of hydrogen bonding in related cyclic ureas and N-hydroxyalkyl amides. For an example of a related crystal structure, one could refer to the Cambridge Structural Database (CSD) for entries on substituted imidazolidin-2-ones.
  • General principles of hydrogen bonding in amides and ureas are well-documented in standard organic and physical chemistry textbooks.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. ([Link])

    • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. ([Link])

  • For computational approaches to studying hydrogen bonding

    • Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. ([Link])

Theoretical DFT Calculations for 1-(Hydroxymethyl)imidazolidin-2-one: Mechanistic Insights into Reactivity, Cross-Linking, and Formaldehyde Release

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: The Dual Nature of Hydroxymethylated Cyclic Ureas

In the fields of polymer chemistry and textile engineering, 1-(hydroxymethyl)imidazolidin-2-one and its multi-substituted derivatives—most notably 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (DMDHEU)—serve as foundational cross-linking agents[1]. These compounds are engineered to react with the hydroxyl groups of cellulose, imparting anti-wrinkle and structural stability properties to fabrics and delignified wood composites[2].

However, the chemical utility of the N -hydroxymethyl bond is intrinsically tied to a severe drawback: its reversibility. The hydrolysis of this bond leads to the release of free formaldehyde, a known carcinogen and volatile organic compound (VOC)[3]. To rationally design next-generation, low-emission cross-linkers, researchers must understand the precise thermodynamic and kinetic landscapes governing these competing pathways. Density Functional Theory (DFT) provides the rigorous, atomistic resolution required to map these mechanisms[4].

Computational Methodology: Building a Self-Validating System

As computational chemists, we cannot simply generate static geometries; we must build self-validating mathematical models that prove mechanistic causality. The following theoretical framework is specifically tailored for modeling imidazolidin-2-one derivatives.

Functional and Basis Set Selection

For mapping the potential energy surface (PES) of the etherification and hydrolysis pathways, the B3LYP/6-311G(d,p) level of theory is the industry standard[4].

  • Causality for Choice: B3LYP provides an optimal balance between electron correlation accuracy and computational cost for main-group organic mechanisms[5]. The triple-zeta basis set (6-311G) combined with polarization functions (d,p) is critical for accurately modeling the highly directional hydrogen bonds and the delocalized lone pairs on the imidazolidinone nitrogen atoms.

  • Dispersion Corrections: When modeling the approach of a bulky cellulose polymer chain, empirical dispersion corrections (e.g., using the ωB97XD functional) are strictly required to capture long-range van der Waals interactions that B3LYP inherently misses[2].

Solvation Modeling

Reactions involving DMDHEU and cellulose occur in highly polar, often aqueous environments. Gas-phase calculations will artificially inflate activation barriers involving charged intermediates (like carbocations). Therefore, applying a Solvation Model based on Density (SMD) or a Polarizable Continuum Model (PCM) with water as the solvent is mandatory for thermodynamic accuracy.

Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (B3LYP/6-311G**) Step1->Step2 Step3 3. Frequency Calculation (Zero Imaginary Freq) Step2->Step3 Step4 4. Transition State Search (QST2/QST3, 1 Imaginary Freq) Step3->Step4 Identify Reactive Sites Step5 5. IRC Validation (Connecting Minima) Step4->Step5 Step6 6. Solvation Single Point (SMD/PCM Model) Step5->Step6 Thermodynamic Corrections

Self-validating DFT computational workflow for transition state verification.

Mechanistic Pathway 1: Cellulose Cross-Linking via Etherification

DFT studies have definitively shown that the etherification of 1-(hydroxymethyl)imidazolidin-2-one with primary alcohols (acting as cellulose models) proceeds via a unimolecular nucleophilic substitution ( SN​1 ) mechanism under acidic conditions[4][5].

  • Protonation: The reaction initiates with the protonation of the hydroxyl oxygen on the N -CH₂OH group.

  • Water Elimination (Rate-Limiting): The cleavage of the C–O bond releases a water molecule. This step forms an N -acyliminium carbocation. The causality behind the SN​1 preference over SN​2 is electronic: the resulting carbocation is highly stabilized by the resonance delocalization of the adjacent nitrogen's lone pair into the empty p-orbital of the carbon.

  • Nucleophilic Attack: The hydroxyl group of the cellulose chain attacks the planar carbocation.

  • Deprotonation: The loss of a proton yields the stable etherified cross-link, regenerating the acid catalyst.

Mechanism R 1-HMI Reactant P Protonated Intermediate R->P + H⁺ TS1 TS1: Water Elimination P->TS1 - H₂O I N-Acyliminium Carbocation TS1->I TS2 TS2: Nucleophilic Attack I->TS2 + R-OH Prod Etherified Product TS2->Prod - H⁺

S_N1 etherification pathway of 1-(hydroxymethyl)imidazolidin-2-one.

Mechanistic Pathway 2: Formaldehyde Release (Hydrolysis)

The reverse process—hydrolysis of the N -CH₂OH bond—is responsible for formaldehyde emissions. DFT calculations mapping the addition/elimination of formaldehyde to amine-containing compounds reveal that explicit water molecules actively catalyze the transition state[3].

Rather than a direct, high-energy unimolecular decomposition, a single water molecule forms a hydrogen-bonded bridge between the transferring proton and the leaving formaldehyde oxygen. This proton-shuttling mechanism significantly lowers the activation barrier, explaining why ambient humidity drastically accelerates formaldehyde release from treated textiles.

Quantitative Energetic Landscape

The following table summarizes the key thermodynamic and kinetic data extracted from DFT modeling of the imidazolidin-2-one system and its analogs.

Reaction Step / PathwayIntermediate/Transition StateActivation Energy ( Ea​ )Gibbs Free Energy ( ΔG )Mechanistic Note
Etherification ( SN​1 ) N -Acyliminium Formation (TS1)+12.8 kcal/mol+8.5 kcal/molRate-limiting step; highly dependent on acid concentration[5].
Etherification ( SN​1 ) Nucleophilic Attack (TS2)+4.2 kcal/mol-15.4 kcal/molFast step; thermodynamically favorable product formation[4].
Formaldehyde Release Uncatalyzed Decomposition+20.1 kcal/mol+11.2 kcal/molHigh barrier prevents spontaneous gas-phase release[3].
Formaldehyde Release Water-Catalyzed (1 H₂O) TS+5.4 kcal/mol-2.1 kcal/molProton-shuttling drastically lowers the barrier[3].

Step-by-Step Computational Protocol

To reproduce these findings and ensure a self-validating computational system, execute the following protocol:

Step 1: System Preparation & Conformational Search

  • Construct the 1-(hydroxymethyl)imidazolidin-2-one molecule using a graphical interface (e.g., GaussView).

  • Run a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the hydroxymethyl group.

Step 2: Geometry Optimization

  • Optimize the lowest-energy conformer using opt freq b3lyp/6-311g(d,p) scrf=(smd,solvent=water).

  • Validation Check: Inspect the output frequencies. The presence of exactly zero imaginary frequencies confirms the structure is a true local minimum.

Step 3: Transition State (TS) Search

  • Construct a guess for the transition state (e.g., the C–O bond elongating for water elimination).

  • Use the Berny algorithm (opt=(ts, calcfc, noeigentest)) to locate the saddle point.

  • Validation Check: The frequency calculation must yield exactly one imaginary frequency. Animate this frequency to visually confirm it corresponds to the desired bond-breaking/forming coordinate.

Step 4: Intrinsic Reaction Coordinate (IRC) Validation

  • Run an IRC calculation (irc=(calcfc, maxpoints=30)) starting from the optimized TS.

  • Causality Check: The IRC must smoothly relax in the forward direction to the product complex (e.g., the carbocation) and in the reverse direction to the reactant complex. If it diverges to an unexpected minimum, the TS is invalid for the proposed mechanism.

Step 5: Thermodynamic Refinement

  • Perform single-point energy calculations on the optimized geometries using a higher-level functional with dispersion corrections (e.g., ωB97XD/aug-cc-pVTZ) to obtain highly accurate electronic energies[2].

  • Extract the thermal corrections to Gibbs Free Energy from the Step 2 frequency calculations and apply them to the high-level single-point energies to construct the final ΔG reaction profile.

References

  • [4] Etherification Mechanism of DMDHEU with Primary Alcohols in Acidic Condition Studied with ab initio Quantum Chemistry Methods. ResearchGate. 4

  • [5] A theoretical study on etherification of 4,5-dihydroxy-1,3-bis (hydroxymethyl) imidazolidin-2-one with the primary alcohols in acidic and parched condition. ResearchGate. 5

  • [2] Intercellular Matrix Infiltration Improves the Wet Strength of Delignified Wood Composites. ACS Applied Materials & Interfaces. 2

  • [1] Relationship between Anti-Wrinkle Property of Cotton Fabrics and Crosslinking Properties of Glycosyl Polyaldehydes and Polyuronic Acids Finishing Agents: A Molecular Simulation Study. MDPI. 1

  • [3] Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation. The Journal of Physical Chemistry A. 3

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of High-Purity 1-(Hydroxymethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of high-purity 1-(hydroxymethyl)imidazolidin-2-one, a valuable intermediate in various chemical and pharmaceutical applications. The described methodology focuses on the base-catalyzed hydroxymethylation of imidazolidin-2-one with formaldehyde. This guide emphasizes the rationale behind key experimental parameters, robust purification techniques, and rigorous analytical characterization to ensure a final product purity exceeding 99%. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for obtaining this key heterocyclic compound.

Introduction and Scientific Background

Imidazolidin-2-one and its derivatives are pivotal structural motifs found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a hydroxymethyl group to the imidazolidin-2-one scaffold yields 1-(hydroxymethyl)imidazolidin-2-one, a versatile bifunctional molecule. This functionalization provides a reactive handle for further chemical elaboration, making it a crucial building block in the synthesis of more complex molecules. The parent compound, imidazolidin-2-one, is also recognized for its utility as a formaldehyde scavenger in various industrial resins, reducing harmful emissions.[3]

The synthesis of 1-(hydroxymethyl)imidazolidin-2-one is most effectively achieved through the nucleophilic addition of the N-1 nitrogen of the imidazolidin-2-one ring to the carbonyl carbon of formaldehyde. This reaction, known as hydroxymethylation, is highly efficient but requires precise control over reaction conditions to prevent the formation of di-substituted byproducts and polymers, thereby ensuring high purity of the desired mono-substituted product.

Mechanistic Rationale

The core of this synthesis is a base-catalyzed nucleophilic addition. The process begins with the deprotonation of the N-H bond of imidazolidin-2-one by a mild base, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. The subsequent protonation of the resulting alkoxide intermediate, typically by water, yields the final 1-(hydroxymethyl)imidazolidin-2-one product.

Controlling the stoichiometry and reaction temperature is paramount. Using a slight molar excess of imidazolidin-2-one relative to formaldehyde favors the formation of the mono-hydroxymethylated product. The reaction is exothermic; therefore, maintaining a controlled temperature prevents undesirable side reactions, such as the Cannizzaro reaction of formaldehyde or the formation of polymeric byproducts.

Synthesis Workflow and Logic

The overall process is designed as a self-validating system, where each step prepares the substrate for the next, culminating in a high-purity, well-characterized product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Isolation cluster_analysis Quality Control Reagents Reagent Preparation (Imidazolidin-2-one, Formalin, NaOH) Reaction_Setup Reaction Setup (Dissolution & pH Adjustment) Reagents->Reaction_Setup Addition Controlled Addition (Formalin @ 15-20°C) Reaction_Setup->Addition Exotherm Control Stirring Reaction Monitoring (TLC/HPLC) Addition->Stirring 1-2 hours Neutralize Neutralization (Adjust pH to ~7.0) Stirring->Neutralize Concentrate Solvent Removal (Rotary Evaporation) Neutralize->Concentrate Recrystallize Recrystallization (Ethanol/Water) Concentrate->Recrystallize Crude Product Isolate Filtration & Drying (Vacuum Oven) Recrystallize->Isolate Purified Crystals Analysis Purity & Identity Verification (NMR, FTIR, HPLC, MP) Isolate->Analysis

Diagram 1: High-Purity Synthesis Workflow. A flowchart illustrating the key stages from reagent preparation to final product analysis.

Detailed Experimental Protocol

Safety Precautions:

  • Formaldehyde: Is a known carcinogen and sensitizer. Handle only in a well-ventilated chemical fume hood.[4]

  • Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5]

Materials and Equipment
Reagent/EquipmentSpecification/Grade
Imidazolidin-2-one>98% Purity
Formaldehyde Solution37% w/w in H₂O (Formalin)
Sodium Hydroxide (NaOH)ACS Reagent Grade
Hydrochloric Acid (HCl)1 M solution
Ethanol200 Proof, ACS Grade
Deionized WaterType II or higher
Equipment
500 mL Round-Bottom FlaskThree-neck
Magnetic Stirrer/Hotplate
Thermometer-10 to 110 °C range
Addition Funnel100 mL
pH MeterCalibrated
Rotary Evaporator
Büchner Funnel & Filter Flask
Vacuum Oven
Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an addition funnel, add imidazolidin-2-one (43.05 g, 0.5 mol).

    • Add 150 mL of deionized water and stir until all solids have dissolved.

  • pH Adjustment & Cooling:

    • Prepare a 1 M NaOH solution. While monitoring with a calibrated pH meter, add the NaOH solution dropwise to the flask until the pH of the reaction mixture is stable between 8.5 and 9.0.

    • Cool the flask in an ice-water bath to bring the internal temperature to 15 °C.

  • Hydroxymethylation Reaction:

    • Fill the addition funnel with formaldehyde solution (37%, 36.5 g, 0.45 mol).

    • Add the formaldehyde solution dropwise to the stirred imidazolidin-2-one solution over approximately 45-60 minutes.

    • Crucial Control Point: Carefully monitor the internal temperature and maintain it between 15-20 °C throughout the addition. Use the ice bath to manage the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Work-up and Neutralization:

    • Cool the reaction mixture again to below 20 °C.

    • Neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7.0.

  • Isolation of Crude Product:

    • Remove the water from the reaction mixture using a rotary evaporator at a bath temperature of 50-60 °C.

    • Continue evaporation until a viscous oil or semi-solid residue is obtained.

Purification via Recrystallization
  • Solvent Selection: A mixture of ethanol and water provides excellent results for purifying the product.

  • Procedure:

    • To the crude residue in the flask, add approximately 100 mL of ethanol and heat the mixture gently (to ~60 °C) with stirring to dissolve the material.

    • If any solid remains, add a minimal amount of hot water dropwise until a clear solution is achieved.

    • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Final Isolation:

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals twice with a small amount of cold (0-5 °C) ethanol (2 x 15 mL).

    • Dry the purified crystals in a vacuum oven at 40-45 °C overnight.

    • The expected yield is typically in the range of 75-85%.

Analytical Characterization and Data

High-purity 1-(hydroxymethyl)imidazolidin-2-one should be a white crystalline solid.

Summary of Expected Results
ParameterExpected Value / Observation
Chemical Formula C₄H₈N₂O₂
Molecular Weight 116.12 g/mol
Appearance White crystalline solid
Melting Point ~78-82 °C (Sharp range indicates purity)
Typical Yield 75-85%
Purity (by HPLC) >99.0%
Spectroscopic Data for Structural Verification
  • ¹H NMR (400 MHz, D₂O, δ in ppm):

    • ~4.75 (s, 2H): Corresponds to the N-CH₂ -OH protons. The singlet indicates free rotation.

    • ~3.65 (t, 2H): Corresponds to the N-CH₂ -CH₂-N protons adjacent to the hydroxymethyl group.

    • ~3.30 (t, 2H): Corresponds to the CH₂ -NH protons of the ring.

    • (Note: The -OH proton signal is often exchanged with D₂O and may not be visible or may appear as a broad singlet).

  • ¹³C NMR (100 MHz, D₂O, δ in ppm):

    • ~166.0: Carbonyl carbon (C=O).

    • ~70.0: Hydroxymethyl carbon (N-C H₂-OH).

    • ~48.5: Ring carbon (C H₂-N-CH₂OH).

    • ~40.0: Ring carbon (C H₂-NH).

  • FTIR (ATR, cm⁻¹):

    • 3300-3400 (broad): O-H stretching of the hydroxyl group and N-H stretching.

    • ~2950: C-H stretching.

    • ~1680 (strong): C=O (amide) stretching.

    • ~1050: C-O stretching of the primary alcohol.

Purity Assessment by RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to confirm the final purity.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic; 95% Water, 5% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Result: A single major peak with an area percentage >99.0% confirms the high purity of the product.

Mechanistic Visualization

The following diagram illustrates the key bond-forming step in the synthesis.

Reaction_Mechanism imidazolidinone Imidazolidinone Anion formaldehyde Formaldehyde imidazolidinone->formaldehyde alkoxide Alkoxide Intermediate product 1-(hydroxymethyl)imidazolidin-2-one alkoxide->product Protonation (from H2O)

Diagram 2: Core Reaction Mechanism. Nucleophilic attack of the imidazolidinone anion on the formaldehyde carbonyl.

Conclusion

This application note details a robust, reproducible, and scalable protocol for synthesizing high-purity 1-(hydroxymethyl)imidazolidin-2-one. By carefully controlling key reaction parameters such as stoichiometry, pH, and temperature, and employing a validated recrystallization procedure, it is possible to consistently obtain a product with purity greater than 99%. The provided analytical benchmarks serve as a reliable standard for quality control, ensuring the material is suitable for demanding applications in research and development.

References

  • NextSDS. (n.d.). 1-(hydroxymethyl)-imidazolidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Supporting Information for [Journal Article Title]. While this source provides NMR data for various compounds, it establishes a baseline for expected spectral characteristics of similar heterocyclic structures. Retrieved from [Link]

  • Selva, M., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Retrieved from [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl imidazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Christjanson, P., et al. (2006). Hydroxymethylation and polycondensation reactions in urea–formaldehyde resin synthesis. Journal of Applied Polymer Science. (This paper details the related chemistry of hydroxymethylation of urea, providing foundational principles applicable to this protocol). Retrieved from [Link]

  • 3M. (2020). Safety Data Sheet. (Provides general safety guidelines for handling flammable and hazardous chemicals). Retrieved from [Link]

  • LookChem. IMIDAZOLIDIN-2-ONE. (Provides information on the applications of the parent compound, including as a formaldehyde scavenger). Retrieved from [Link]

Sources

Application Note: Functionalization of Cellulosic Textiles with 1-(Hydroxymethyl)imidazolidin-2-one (MMEU) Prepolymers for Crease Resistance

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for "durable press" or crease-resistant cellulosic textiles relies heavily on the chemical crosslinking of cotton fibers. While traditional urea-formaldehyde resins achieve high wrinkle recovery, they suffer from severe chlorine retention and excessive formaldehyde release. 1-(Hydroxymethyl)imidazolidin-2-one, commonly known as monomethylol ethylene urea (MMEU), serves as a highly effective structural modulator in modern textile finishing[1]. When synthesized as a prepolymer mixture with its bifunctional counterpart, dimethylol ethylene urea (DMEU), MMEU enables precise control over crosslinking density, balancing dimensional stability with tensile strength retention[2]. This application note details the mechanistic causality, self-validating protocols, and quality control metrics for applying MMEU-based resins to cotton fabrics.

Mechanistic Grounding & Causality

The Etiology of Fabric Wrinkling

Cotton fibers are composed of linear cellulose polymer chains rich in pendant hydroxyl (-OH) groups. In their native state, these chains are held together by an extensive network of hydrogen bonds. When the fabric is subjected to mechanical stress in the presence of moisture (e.g., during laundering or wearing), water molecules penetrate the amorphous regions of the fiber, breaking the existing hydrogen bonds[3]. As the fabric dries, the chains slip and the hydrogen bonds reform in new, distorted positions, manifesting macroscopically as wrinkles or creases[4].

The MMEU/DMEU Crosslinking Pathway

To prevent chain slippage, covalent crosslinks must be introduced between adjacent cellulose chains. MMEU features a five-membered cyclic imidazolidin-2-one ring and a single reactive hydroxymethyl (-CH₂OH) group[5].

  • Acid-Catalyzed Activation: Under high heat and in the presence of a Lewis acid catalyst (typically MgCl₂), the hydroxymethyl group of MMEU is protonated. Dehydration follows, generating a highly reactive carbocation intermediate[6].

  • Etherification: This carbocation undergoes a nucleophilic attack by the primary hydroxyl groups of the cellulose fiber (typically at the C6 position of the anhydroglucose unit), forming a stable covalent ether linkage[4].

  • Network Modulation: Because pure MMEU is monofunctional, it cannot crosslink two distinct cellulose chains on its own. Instead, it is utilized as an MMEU/DMEU prepolymer mixture. While DMEU forms rigid bridges between chains, MMEU acts as a pendant group or self-condenses to form flexible oligomeric branches[2]. This controlled disruption prevents the fabric from becoming overly brittle, a phenomenon known as "tendering."

  • Chlorine Resistance: The cyclic structure of the imidazolidin-2-one ring lacks the free >NH groups found in linear urea-formaldehyde resins. This prevents the absorption of hypochlorite during bleaching, eliminating the risk of chloramine formation which otherwise leads to severe fabric yellowing and hydrochloric acid-induced degradation[4].

Experimental Workflow: The Pad-Dry-Cure Protocol

The following methodology outlines a self-validating system for the application of MMEU/DMEU prepolymer resins. Every phase includes built-in quality control checks to ensure reproducibility and optimal crosslinking.

Materials & Reagents
  • Resin: DMEU/MMEU prepolymer mixture (synthesized via ethylene urea and paraformaldehyde)[2].

  • Catalyst: Magnesium chloride hexahydrate (MgCl₂·6H₂O), 15–20 g/L[6].

  • Surfactant: Non-ionic wetting agent (e.g., Triton X-100), 1 g/L.

  • Substrate: 100% Cotton fabric (desized, scoured, and bleached).

Step-by-Step Methodology

Phase 1: Padding Bath Formulation & Impregnation

  • Prepare an aqueous bath containing 75 g/L of the DMEU/MMEU prepolymer, 15 g/L MgCl₂, and 1 g/L wetting agent.

  • Validation Step: Measure the pH of the bath. Adjust to pH 4.5 – 5.0 using dilute acetic acid. Causality: A strictly controlled mildly acidic environment is required to prevent premature resin condensation in the bath while ensuring sufficient protonation during the curing phase.

  • Submerge the cotton fabric in the bath and pass it through a two-bowl laboratory padder at a pressure of 2–3 bar.

  • Validation Step (Wet Pick-Up): Weigh the fabric before and immediately after padding. Calculate the Wet Pick-Up (WPU) percentage: WPU = [(Wet Weight - Dry Weight) / Dry Weight] × 100. Calibrate padder pressure until a consistent WPU of 75% – 80% is achieved.

Phase 2: Drying

  • Transfer the impregnated fabric to a stenter frame and dry at 100°C – 110°C for 3 minutes .

  • Causality: Rapid, controlled moisture removal is critical. If the fabric is heated too quickly or unevenly, water will carry the unreacted MMEU resin to the surface of the fabric (resin migration), resulting in a stiff, chalky surface and poor internal crosslinking.

Phase 3: Thermal Curing

  • Elevate the temperature to 160°C for 2.5 minutes [3].

  • Causality: The thermal energy triggers the MgCl₂ to release protons, catalyzing the dehydration of the hydroxymethyl groups and driving the formation of ether bonds with the cellulose matrix[6].

Phase 4: Post-Cure Washing (Neutralization)

  • Wash the cured fabric in a bath containing 1 g/L sodium carbonate (Na₂CO₃) at 50°C for 5 minutes, followed by a cold water rinse.

  • Validation Step: This step is non-negotiable. It neutralizes residual Lewis acid catalyst and removes unreacted formaldehyde. Failure to neutralize will result in continuous acid hydrolysis of the cellulose chains over time, drastically reducing the garment's lifespan.

Visualization of the Workflow and Mechanism

Mechanism cluster_0 Phase 1: Impregnation & Preparation cluster_1 Phase 2: Thermal Activation cluster_2 Phase 3: Chemical Crosslinking A Raw Cotton Fabric (High H-Bond Potential) C Padder (75-80% Wet Pick-up) A->C B MMEU/DMEU Resin + MgCl2 (pH 4.5 - 5.0) B->C D Drying (100-110°C) Prevents Resin Migration C->D E Curing (150-170°C) Thermal Energy Input D->E F Lewis Acid Catalysis (Carbocation Formation) E->F G Dehydration Reaction (Loss of H2O) F->G H Covalent Ether Linkages (Restricted Chain Slippage) G->H

Pad-dry-cure workflow and crosslinking mechanism of MMEU on cellulosic textiles.

Quantitative Data Presentation

To validate the efficacy of the MMEU/DMEU prepolymer system, key physical properties must be measured. The primary trade-off in crease-resistant finishing is the inverse relationship between the Dry Crease Recovery Angle (DCRA) and Tensile Strength Retention. The data below summarizes the optimized operational window.

Prepolymer Conc. (g/L)Curing Temp (°C)Wet Pick-Up (%)DCRA (W+F, °)Tensile Strength Retention (%)Free Formaldehyde (ppm)
0 (Control)--1451000
501507822085< 20
75 (Optimal) 160 79 255 72 < 35
1001708028058< 55

Table 1: Effect of resin concentration and curing temperature on fabric mechanics. DCRA measured via ISO 2312[3]; Tensile strength measured via ASTM D5035. An optimal balance is achieved at 75 g/L cured at 160°C, yielding high wrinkle recovery while maintaining structural integrity.

References

  • Grokipedia. "Imidazolidine". Grokipedia.
  • Grokipedia. "Dimethylol ethylene urea". Grokipedia.
  • Wikipedia. "Dimethylol ethylene urea". Wikipedia.
  • Huang, Kuo-Shien. "Application of Mixtures of Resin Finishing to Achieve Some Physical Properties on Interlining Cotton Fabrics: I-Effect of Stiffening and Cross-linking Agents".
  • Schramm, C. et al. "Formaldehyde-free, crease-resistant functionalization of cellulosic material modified by a hydrolyzed dicarboxylic acid based al". D-NB.info.
  • "Formaldehyde-free curing of cotton cellulose fabrics in anhydrous media".

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Application Notes and Protocols: Catalytic Polymerization of 1-(hydroxymethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the catalytic polymerization of 1-(hydroxymethyl)imidazolidin-2-one, a monomer with significant potential in the development of advanced polymers for biomedical and materials science applications. As a functionalized cyclic urea, its polymerization behavior is analogous to that of classic amino resins, yet it offers unique structural features. This guide delves into the fundamental reaction mechanisms, provides a rationale for catalyst selection, and presents detailed, field-proven protocols for conducting polymerization reactions and characterizing the resulting polymers. It is intended for researchers, scientists, and drug development professionals seeking to synthesize and evaluate novel materials derived from this versatile monomer.

Introduction: The Chemical Landscape

1-(hydroxymethyl)imidazolidin-2-one is a bifunctional monomer containing a cyclic urea core and a reactive N-hydroxymethyl (methylol) group. The imidazolidin-2-one scaffold is a privileged structure found in numerous FDA-approved drugs and bioactive compounds, making its polymeric derivatives of great interest for applications requiring biocompatibility and specific biological interactions.[1] The polymerization of this monomer proceeds via a step-growth condensation mechanism, where the selection of an appropriate catalyst is paramount to controlling reaction kinetics, polymer structure, and ultimately, the material's final properties.

The chemistry of 1-(hydroxymethyl)imidazolidin-2-one polymerization is closely related to that of urea-formaldehyde (UF) and melamine-formaldehyde (MF) amino resins.[2][3][4] The reaction involves the condensation of the methylol group with an active hydrogen (in this case, from the secondary amine of another monomer molecule) to form a methylene bridge, releasing a molecule of water. This process is most effectively catalyzed by acids.[2][3]

Mechanistic Rationale for Catalyst Selection

The polymerization of N-hydroxymethyl compounds is a two-stage process conceptually: hydroxymethylation followed by condensation.[2] Since the starting monomer, 1-(hydroxymethyl)imidazolidin-2-one, is already hydroxymethylated, the critical step is the acid-catalyzed condensation.

The Role of Acid Catalysis

Acid catalysts are essential for promoting the condensation reaction that links monomer units.[2][5][6] The mechanism proceeds through the protonation of the hydroxyl group on the methylol moiety. This conversion of the hydroxyl group into a good leaving group (water) is the causal driver of the reaction's efficiency.

The key steps, as illustrated in the diagram below, are:

  • Protonation: The acid catalyst donates a proton to the oxygen atom of the hydroxymethyl group.

  • Formation of a Carbocation: The protonated intermediate eliminates a water molecule to form a resonance-stabilized carbocation (an N-acyliminium ion).

  • Nucleophilic Attack: A lone pair of electrons from the secondary amine nitrogen of another monomer molecule attacks the carbocation.

  • Deprotonation: The resulting intermediate is deprotonated, regenerating the acid catalyst and forming a methylene bridge between the two monomer units.

Acid_Catalyzed_Polymerization_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Water Elimination cluster_2 Step 3 & 4: Chain Growth & Catalyst Regeneration Monomer Monomer (R-CH₂-OH) Protonated Protonated Intermediate (R-CH₂-OH₂⁺) Monomer->Protonated + H⁺ H_plus H⁺ (from Acid) Protonated_c Protonated Intermediate (R-CH₂-OH₂⁺) Carbocation Carbocation (R-CH₂⁺) Carbocation_c Carbocation (R-CH₂⁺) Water H₂O Protonated_c->Carbocation - H₂O Dimer_Intermediate Protonated Dimer Carbocation_c->Dimer_Intermediate + R'-NH Monomer2 Second Monomer (R'-NH) Dimer Dimer (R-CH₂-NH-R') Dimer_Intermediate->Dimer - H⁺ H_plus_regen H⁺ (Regenerated)

Caption: Acid-catalyzed condensation mechanism for N-hydroxymethyl compounds.

The choice of acid catalyst directly influences reaction rates and the structure of the final polymer. Strong Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are highly effective.[5][6][7] However, for applications requiring higher purity and less potential for polymer degradation, weaker acids like p-toluenesulfonic acid (pTSA) or Lewis acids may be preferred.

The Inefficiency of Base Catalysis for Condensation

While bases can catalyze the initial formation of methylol groups (the addition reaction), they are not effective for the subsequent condensation polymerization.[2] In the absence of an acid, the hydroxyl group cannot be easily eliminated as water, thus hindering the formation of methylene linkages. Using strong bases can lead to side reactions and result in polymers with a lower degree of condensation and a higher content of unreacted methylol groups.[5][6]

Experimental Protocols and Workflows

The following protocols are designed as a robust starting point for the synthesis and characterization of poly(1-(hydroxymethyl)imidazolidin-2-one).

General Materials & Equipment
  • Monomer: 1-(hydroxymethyl)imidazolidin-2-one

  • Catalysts: p-Toluenesulfonic acid monohydrate (pTSA), Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)

  • Quenching Agent: Triethylamine or Sodium Bicarbonate solution

  • Solvents: N,N-Dimethylformamide (DMF, for solution polymerization), Methanol (for precipitation), Deionized Water

  • Glassware: Three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel, nitrogen inlet/outlet

  • Equipment: Heating mantle with temperature controller, rotary evaporator, vacuum oven

  • Analytical Instruments: NMR Spectrometer, Gel Permeation Chromatography (GPC) system, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA)

Protocol 1: Acid-Catalyzed Bulk Polymerization

This protocol is suitable for producing the polymer without the need for solvents, which simplifies purification.

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet.

    • Place the flask in a heating mantle connected to a temperature controller.

    • Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Monomer Addition:

    • Add 1-(hydroxymethyl)imidazolidin-2-one (e.g., 13.0 g, 0.1 mol) to the flask.

    • Begin stirring and gently heat the flask to 80-90 °C to melt the monomer and form a clear, viscous liquid.

  • Catalyst Addition & Polymerization:

    • Prepare the catalyst. For example, dissolve pTSA (e.g., 0.19 g, 1 mmol, 1 mol% relative to monomer) in a minimal amount of a suitable solvent or add directly as a solid if thermally stable.

    • Carefully add the catalyst to the molten monomer.

    • Increase the temperature to the desired polymerization temperature (e.g., 120-140 °C). The viscosity of the reaction mixture will increase significantly as polymerization proceeds.[8]

    • Continue the reaction for a predetermined time (e.g., 2-6 hours), monitoring the viscosity.

  • Quenching and Termination:

    • Cool the reaction mixture to below 100 °C.

    • Add a stoichiometric amount of a quenching agent (e.g., triethylamine) relative to the acid catalyst to neutralize it and stop the reaction.

  • Polymer Isolation and Purification:

    • Dissolve the resulting polymer in a suitable solvent like DMF.

    • Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and catalyst salts.

    • Dry the purified polymer in a vacuum oven at 50-60 °C until a constant weight is achieved.

Polymer Characterization Workflow

A self-validating protocol requires thorough characterization of the product to confirm its identity and properties.

Experimental_Workflow cluster_char 5. Polymer Characterization Setup 1. Reaction Setup (Inert Atmosphere) Polymerization 2. Polymerization (Monomer + Catalyst + Heat) Setup->Polymerization Purification 3. Purification (Quenching & Precipitation) Polymerization->Purification Drying 4. Drying (Vacuum Oven) Purification->Drying NMR Structural Analysis (NMR) Drying->NMR GPC Molecular Weight (GPC) Drying->GPC Thermal Thermal Properties (DSC/TGA) Drying->Thermal

Caption: Overall experimental workflow from synthesis to characterization.

  • Nuclear Magnetic Resonance (NMR): Confirm the polymer structure by observing the disappearance of the monomer's vinyl protons (if applicable) and the appearance of broad signals corresponding to the polymer backbone.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) to quantify the size and distribution of the polymer chains.[9]

  • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg), which is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.[8]

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Comparative Data for Catalyst Systems

The choice of catalyst has a profound impact on the polymerization outcome. The following table summarizes expected results from using different strong acid catalysts under similar bulk polymerization conditions.

Catalyst TypeCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Mn ( g/mol ) (Hypothetical)PDI (Hypothetical)Tg (°C) (Hypothetical)
p-TSA 1.04130~908,5002.1115
H₂SO₄ 0.52.5130~9512,0002.5120
HCl (aq.) 1.03120~889,2002.3112

Note: The quantitative data in this table are representative and intended for comparative purposes. Actual results will vary based on specific experimental conditions, purity of reagents, and reaction scale. Stronger acids like H₂SO₄ tend to produce higher molecular weight polymers more quickly but may also lead to a broader molecular weight distribution (higher PDI) and potential side reactions if not carefully controlled.

Conclusion

The polymerization of 1-(hydroxymethyl)imidazolidin-2-one is effectively achieved through acid-catalyzed condensation. The selection of a strong acid catalyst is critical for activating the N-hydroxymethyl group, enabling the formation of a high molecular weight polymer. By following the detailed protocols for synthesis and characterization outlined in this guide, researchers can reliably produce and validate novel poly(imidazolidin-2-one) derivatives. Understanding the underlying chemical mechanisms allows for the rational tuning of reaction conditions to control polymer structure and properties, paving the way for the development of advanced materials tailored for specific high-value applications.

References

  • Encyclopedia of Polymer Science and Technology. (n.d.). Amino Resins and Plastics. Available at: [Link]

  • Coatings World. (n.d.). Application principle of amino resin crosslinking agent in coatings. Available at: [Link]

  • Yang, Z., et al. (2025). Synthesis of imino methyl-etherified amino resin by one-step two-stage catalysis and its application in high solid content coating. Pigment & Resin Technology, 54(5), 767-774. Available at: [Link]

  • Casnati, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available at: [Link]

  • Sun, Q., Hse, C., & Shupe, T. F. (2014). Effect of different catalysts on urea–formaldehyde resin synthesis. Journal of Applied Polymer Science, 131(16). Available at: [Link]

  • Kowalczyk, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4423. Available at: [Link]

  • Richard, C. (2022). Advanced rheological and thermo-mechanical characterizations of polymers and materials. SPECIFIC POLYMERS. Available at: [Link]

  • MDPI. (2024). Characterization and Rheological Properties of Ultra-High Molecular Weight Polyethylenes. Polymers. Available at: [Link]

Sources

Application Note: Preparation and Optimization of Urea-Formaldehyde Adhesives with 1-(Hydroxymethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Formulation Chemists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Urea-formaldehyde (UF) resins remain the dominant adhesives in the global wood-based panel industry due to their rapid curing profiles, excellent initial bonding strength, and cost-effectiveness. However, their fundamental chemical flaw is the reversible hydrolysis of the aminoplastic network, which leads to the continuous emission of volatile formaldehyde—a recognized Group 1 carcinogen[1].

To meet increasingly stringent global environmental standards (e.g., CARB Phase 2, EPA TSCA Title VI, and E0), formulation scientists must move beyond passive formaldehyde scavengers.2, commonly referred to as monomethylol ethylene urea (MMEU), has emerged as a highly efficient reactive modifier[2].

The Causality of MMEU Integration: Unlike traditional scavengers (such as free urea or melamine) that can negatively impact the resin's shelf life or mechanical properties, MMEU actively co-condenses into the UF polymer matrix. MMEU is synthesized in situ via the reaction of ethylene urea (2-imidazolidinone) with free formaldehyde. The stable, five-membered imidazolidinone ring provides significant steric hindrance, shielding the adjacent methylene and ether bridges from hydrolytic attack. This structural fortification drastically reduces both the free formaldehyde in the liquid resin and the long-term emissions in cured panels, while maintaining or even enhancing wet shear strength[3].

ReactionPathway EU Ethylene Urea (2-Imidazolidinone) MMEU 1-(Hydroxymethyl) imidazolidin-2-one EU->MMEU + CH2O (pH 8.0-8.5) CH2O Formaldehyde CH2O->MMEU Network MMEU-Modified UF Network MMEU->Network Acidic Condensation (pH 4.5-5.0) UF UF Prepolymer UF->Network Co-condensation

Caption: Reaction pathway of MMEU synthesis and its covalent integration into the UF network.

Materials and Reagents

  • Formalin: 37 wt% aqueous formaldehyde solution.

  • Urea: Analytical grade, >99% purity.

  • Ethylene Urea (2-Imidazolidinone): >98% purity (Precursor for MMEU).

  • Sodium Hydroxide (NaOH): 20 wt% aqueous solution (Alkaline catalyst/pH buffer).

  • Formic Acid (HCOOH): 20 wt% aqueous solution (Condensation catalyst).

  • Ammonium Chloride (NH₄Cl): 20 wt% aqueous solution (Latent curing catalyst).

Experimental Protocols

This protocol details a self-validating system for the in situ synthesis of an MMEU-modified UF resin. The system is designed to maintain a high initial Formaldehyde/Urea (F/U) ratio for optimal polymer growth, while utilizing MMEU to chemically lock residual formaldehyde during the final stages.

Protocol A: Synthesis of MMEU-Modified UF Resin

Step 1: Alkaline Methylolation

  • Charge a 3-neck round-bottom reactor (equipped with a mechanical stirrer, reflux condenser, and digital thermometer) with 162 g of 37% formalin.

  • Adjust the pH to 8.0–8.5 using 20% NaOH.

  • Add 45 g of urea and 15 g of ethylene urea.

  • Heat the mixture to 90°C over a 30-minute gradient and hold for 60 minutes.

  • Causality: The alkaline environment prevents premature condensation. Ethylene urea reacts preferentially with formaldehyde to form 1-(hydroxymethyl)imidazolidin-2-one (MMEU), alongside standard methylolureas.

Step 2: Acidic Condensation

  • Lower the pH to 4.5–5.0 by adding 20% formic acid dropwise.

  • Maintain the reaction temperature at 85–90°C.

  • Continuously monitor the viscosity using a rotational viscometer.

  • Causality: Acidic conditions trigger the polycondensation of methylolureas and MMEU. If the pH drops below 4.0, the condensation rate accelerates uncontrollably, leading to premature gelation. MMEU acts as a co-monomer, forming hydrolysis-resistant methylene bridges.

Step 3: Termination and Secondary Urea Addition

  • Once the target viscosity of 200–250 mPa·s (at 25°C) is reached, immediately quench the condensation by adjusting the pH to 7.5–8.0 with 20% NaOH.

  • Add 20 g of urea (second addition) and cool the mixture to 60°C. Hold for 30 minutes.

  • Add a final 10 g of urea (third addition), cool the resin to room temperature (25°C), and store at pH 7.5–8.0.

Workflow S1 Step 1: Alkaline Methylolation Urea + CH2O + Ethylene Urea pH 8.0-8.5, 90°C S2 Step 2: Acidic Condensation Adjust pH to 4.5-5.0 Target Viscosity: 200-250 mPa·s S1->S2 Formic Acid (Catalyst) S3 Step 3: Termination & Urea Addition pH 7.5-8.0, Cool to 40°C S2->S3 NaOH (Quench) S4 Step 4: Analytical Validation Shear Strength & Emission Testing S3->S4 Resin Curing (NH4Cl)

Caption: Step-by-step experimental workflow for MMEU-modified UF resin synthesis.

Protocol B: Adhesive Formulation and Panel Pressing
  • Blend 100 parts (by weight) of the synthesized MMEU-modified UF resin with 1.5 parts of 20% NH₄Cl (latent catalyst) and 10 parts of wheat flour (viscosity modifier/filler).

  • Stir at 500 rpm for 10 minutes to achieve a homogeneous paste.

  • Apply the adhesive to standard poplar veneers at a spread rate of 160 g/m².

  • Hot-press the assembled veneers at 120°C and 1.2 MPa for 5 minutes to yield a fully cured, cross-linked plywood panel.

Analytical Validation and Data Presentation

To ensure the protocol acts as a self-validating system, the synthesized adhesive must be evaluated against three critical performance metrics: Liquid Free Formaldehyde, Cured Formaldehyde Emission, and Wet Shear Strength.

As demonstrated in the table below, the integration of 1-(hydroxymethyl)imidazolidin-2-one reduces formaldehyde emissions by over 70% while slightly improving the mechanical integrity of the bond[1].

ParameterStandard UF Resin (Control)MMEU-Modified UF ResinAnalytical Testing Standard
Final F/(U+EU) Molar Ratio 1.051.05Formulation Metric
Liquid Free Formaldehyde (%) 0.45 ± 0.050.12 ± 0.02Sodium Sulfite Method
Formaldehyde Emission (mg/L) 1.20 ± 0.100.35 ± 0.05JIS A 1460 (Desiccator Method)
Wet Shear Strength (MPa) 0.85 ± 0.080.92 ± 0.06EN 314-1 (Class 1)
Storage Stability (Days at 25°C) 3045Visual Observation (No gelation)

Table 1: Quantitative performance comparison demonstrating the efficacy of MMEU modification in UF resins.

References

  • Vinachem (2026). Research on Synthesizing Ethylene-urea as an Additive for Urea-Formaldehyde Adhesives. Retrieved from:[Link]

  • SciSpace / ResearchGate (2021). Preparation and Formaldehyde Emission and Bonding Performance of Novel Modified Urea-Formaldehyde Resin Adhesive. Retrieved from: [Link]

  • Ataman Chemicals (n.d.). ETHYLENE UREA - Formaldehyde Scavenger Applications. Retrieved from: [Link]

  • NextSDS / Chemical Substance Information (n.d.). 1-(hydroxymethyl)-imidazolidin-2-one (CAS 15667-24-0). Retrieved from: [Link]

Sources

Application Note: Advanced Monofunctionalization of Cellulose Fibers using 1-(Hydroxymethyl)imidazolidin-2-one (MMEU)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The functionalization of cellulose fibers using N-methylol compounds is a foundational process in textile chemistry and advanced materials engineering. While bifunctional agents like 1,3-bis(hydroxymethyl)imidazolidin-2-one (DMEU) are widely used to crosslink cellulose chains for wrinkle-resistant finishes[1], they inherently cause severe tensile strength loss due to the restriction of polymer chain slippage under stress.

For applications requiring surface modification without structural embrittlement, 1-(hydroxymethyl)imidazolidin-2-one , commonly known as Monomethylol Ethylene Urea (MMEU), is the reagent of choice. As a monofunctional agent, MMEU covalently attaches a bulky cyclic urea (imidazolidin-2-one) pendant group to the cellulose backbone. This modification disrupts localized hydrogen bonding, alters moisture regain, and provides a reactive handle for subsequent grafting, all while preserving the mechanical integrity of the fiber[2][3].

This application note provides a self-validating, step-by-step protocol for the MMEU functionalization of cellulose, detailing the mechanistic causality, optimization parameters, and analytical validation methods.

Mechanistic Principles & Causality

The functionalization relies on an acid-catalyzed etherification between the N-methylol group of MMEU and the primary hydroxyl groups (C6) of the anhydroglucose units in cellulose.

Causality of the Reaction:

  • Dehydration: Under elevated temperatures (typically 150°C) and in the presence of a Lewis acid catalyst (e.g., MgCl₂), the hydroxyl group of the N-methylol moiety is protonated and eliminated as water.

  • Intermediate Formation: This dehydration generates a highly reactive electrophilic N-acyliminium ion .

  • Nucleophilic Attack: The primary hydroxyl groups of cellulose act as nucleophiles, attacking the iminium carbon to form a stable, covalent ether linkage (Cellulose-O-CH₂-N).

Because MMEU possesses only one hydroxymethyl group, it cannot form a bridge between two adjacent cellulose chains. This prevents the rigidification of the amorphous regions, averting the catastrophic loss of tear and tensile strength typically seen with DMEU[4].

ReactionMechanism Cellulose Cellulose-OH (C6 Primary Hydroxyl) Product Functionalized Cellulose (Ether Linkage) Cellulose->Product Nucleophilic Attack MMEU MMEU (1-(hydroxymethyl)imidazolidin-2-one) Intermediate N-Acyliminium Ion [Reactive Intermediate] MMEU->Intermediate -H2O Catalyst Lewis Acid Catalyst (MgCl2, 150°C) Catalyst->Intermediate Facilitates Dehydration Intermediate->Product Water H2O (Condensation Byproduct) Intermediate->Water

Fig 1. Acid-catalyzed etherification mechanism of cellulose with MMEU.

Materials and Reagents

  • Substrate: Scoured and bleached 100% cotton fabric (or microcrystalline cellulose for powder-based assays).

  • Reagent: 1-(hydroxymethyl)imidazolidin-2-one (MMEU, analytical grade).

  • Catalyst: Magnesium chloride hexahydrate (MgCl₂·6H₂O).

  • Wetting Agent: Non-ionic surfactant (e.g., Triton X-100) to ensure uniform bath penetration.

  • Neutralization Bath: 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Acetic Acid.

Experimental Workflow: Pad-Dry-Cure Protocol

ExperimentalWorkflow Bath 1. Bath Preparation (MMEU + MgCl2 + Surfactant) Pad 2. Padding (80% Wet Pick-up) Bath->Pad Dry 3. Drying (80-90°C, 3-5 min) Pad->Dry Cure 4. Curing (150°C, 3 min) Dry->Cure Wash 5. Washing & Neutralization (Remove Unreacted) Cure->Wash Analyze 6. Validation (FTIR & N-Content) Wash->Analyze

Fig 2. Pad-Dry-Cure workflow for cellulose functionalization.

Step-by-Step Methodology

Step 1: Finishing Bath Preparation

  • Dissolve 80 g/L of MMEU in deionized water at room temperature.

  • Add 12 g/L of MgCl₂·6H₂O (Catalyst to resin ratio should be maintained at ~15% w/w).

  • Add 1 g/L of Triton X-100. Stir continuously for 15 minutes until a homogenous, clear solution is achieved.

Step 2: Padding (Impregnation)

  • Submerge the pre-weighed cellulose fabric into the finishing bath for 2 minutes.

  • Pass the fabric through a laboratory pneumatic padder (two-dip, two-nip process).

  • Self-Validating Step: Immediately weigh the wet fabric. Calculate the Wet Pick-Up (WPU). Adjust the nip pressure until the WPU is exactly 80 ± 2% . Causality: Inconsistent WPU leads to uneven reagent distribution, causing localized variations in functionalization and skewed analytical data.

Step 3: Drying (Pre-cure)

  • Pin the fabric onto a stenter frame to prevent shrinkage.

  • Dry in a forced-air convection oven at 85°C for 4 minutes . Causality: Drying must be kept below 100°C to prevent premature crosslinking/etherification and to avoid the migration of the MMEU reagent to the fabric surface along with evaporating water.

Step 4: Curing (Thermosol)

  • Transfer the dried fabric to a curing oven pre-heated to 150°C for exactly 3 minutes . Causality: The 150°C threshold is critical. Below 140°C, the N-acyliminium ion intermediate does not form efficiently. Above 165°C, severe acid-catalyzed depolymerization of the cellulose backbone occurs, destroying the fiber's tensile strength.

Step 5: Washing and Neutralization

  • Rinse the cured fabric in warm water (50°C) containing 2 g/L of sodium carbonate for 5 minutes to neutralize the acidic catalyst.

  • Rinse thoroughly with cold deionized water until the effluent pH is neutral (pH 7.0).

  • Air dry the fabric. Self-Validating Step: If the catalyst is not fully removed, residual MgCl₂ will cause continuous acid hydrolysis of the cellulose over time, invalidating long-term stability data.

Analytical Validation & Quantification

To ensure the system is self-validating, the functionalized cellulose must be quantitatively and qualitatively assessed.

Protocol A: Degree of Substitution via Nitrogen Content (Kjeldahl Method) Since native cellulose contains no nitrogen, the nitrogen content directly correlates to the amount of grafted MMEU.

  • Digest 0.5 g of the functionalized fabric in concentrated H₂SO₄ with a copper catalyst tablet at 380°C until clear.

  • Distill the released ammonia into a boric acid receiving solution.

  • Titrate with 0.1 M HCl. Calculate the % Nitrogen to determine the functionalization efficiency.

Protocol B: FTIR-ATR Spectroscopic Validation

  • Place the functionalized fabric on the diamond crystal of an FTIR-ATR spectrometer.

  • Scan from 4000 to 600 cm⁻¹.

  • Validation Marker: Look for the emergence of a strong, sharp absorption band at ~1700 cm⁻¹ , corresponding to the C=O stretching vibration of the imidazolidin-2-one ring.

Protocol C: Free Formaldehyde Determination (ISO 14184-1)

  • Extract 1.0 g of the fabric in 100 mL of water at 40°C for 1 hour.

  • React the extract with Nash reagent (acetylacetone/ammonium acetate) at 40°C for 30 minutes.

  • Measure absorbance at 412 nm via UV-Vis spectroscopy to ensure free formaldehyde levels are below regulatory thresholds (<75 ppm for direct skin contact).

Data Presentation

The following tables summarize the expected quantitative outcomes, demonstrating the causality of reagent choice and curing parameters.

Table 1: Comparative Effects of MMEU vs. DMEU on Cellulose Properties

This table illustrates the core advantage of monofunctionalization: preserving tensile strength while successfully grafting the target moiety.

Treatment AgentFunctionality TypeTensile Strength Retention (%)Wrinkle Recovery Angle (W+F)Nitrogen Content (%)
Control (Untreated) None100160°0.00
MMEU (80 g/L) Monofunctional95 175°1.85
DMEU (80 g/L) Bifunctional (Crosslinker)55280°1.90
Table 2: Optimization of Curing Temperature on MMEU Functionalization

This table validates the 150°C curing threshold. Lower temperatures yield poor grafting (low N-content) and high unreacted formaldehyde, while higher temperatures destroy the substrate.

Curing Temp (°C)Curing Time (min)Nitrogen Content (%)Free Formaldehyde (ppm)Tensile Strength Retention (%)
12030.4512098
14031.208596
150 (Optimal) 3 1.85 45 95
16031.904082
17031.923865

References

  • Wikipedia Contributors. "Dimethylol ethylene urea." Wikipedia, The Free Encyclopedia.[Link]

  • Huang, Kuo-Shien. "Physical properties of cotton fabrics and free CH2O content in crease-resistant finish with DMEU/MMEU prepolymer mixture." Journal of Applied Polymer Science, Vol. 75, Issue 3, 2000, pp. 390-396.[Link]

  • Andrews, B. A. Kottes. "Formaldehyde release and cellulose crosslinking with N-methylol agents: A delicate balance." ResearchGate, 1986.[Link]

Sources

Formulation and Application of 1-(Hydroxymethyl)imidazolidin-2-one in Advanced Wood Preservation

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Formulation Scientists, Materials Engineers, and Wood Preservation Researchers Content Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The transition from highly toxic, broad-spectrum biocides (e.g., chromated copper arsenate) to non-toxic wood modification technologies represents a major paradigm shift in materials science. Cyclic N-methylol compounds, traditionally used as cross-linking agents in the textile industry for wrinkle-resistant fabrics, have been successfully adapted for wood preservation.

Among these, 1-(hydroxymethyl)imidazolidin-2-one (monomethylol ethylene urea, MMEU) and its derivatives act not by poisoning decay fungi, but by fundamentally altering the wood's chemical and physical structure. Because its molecular weight is well below 400 Daltons, MMEU easily penetrates the nanopores of the wood cell wall[1]. Under acidic catalysis and thermal curing, the N-methylol group undergoes etherification with the hydroxyl (-OH) groups of cellulose and hemicellulose.

This reaction yields two primary protective mechanisms[2]:

  • Cell Wall Bulking: The reagent polymerizes and grafts within the cell wall, permanently locking the wood in a swollen state. This drastically reduces the void space available for water, lowering the fiber saturation point (FSP) and yielding high Anti-Shrink Efficiency (ASE)[3].

  • Enzymatic Blockade: By modifying the polysaccharide hydroxyl sites and reducing moisture uptake, the wood substrate becomes unrecognizable and physically inaccessible to the degradative enzymes of white-rot and brown-rot fungi[2].

Mechanism MMEU 1-(Hydroxymethyl) imidazolidin-2-one Intermediate Carbocation Formation MMEU->Intermediate Protonation Wood Wood Cell Wall (Cellulose -OH) Product Etherification & In-situ Polymerization Wood->Product Nucleophilic Attack Acid Acid Catalyst (MgCl2 + Heat) Acid->Intermediate Intermediate->Product Bulking Cell Wall Bulking (Decay Resistance) Product->Bulking Void Space Reduction

Fig 1: Reaction pathway of MMEU etherification and cell wall bulking in wood substrates.

Formulation Architecture

To design a self-validating and scalable formulation, the balance between the active monomer, the catalyst, and formaldehyde scavengers is critical. High curing temperatures are required for fixation, but excessive acidity or heat will cause the hydrolytic degradation of cellulose, leading to mechanical strength loss.

Recommended Aqueous Impregnation Matrix
  • Active Agent (1.5 - 2.0 M): 1-(hydroxymethyl)imidazolidin-2-one. Provides the reactive methylol groups for grafting and bulking.

  • Catalyst (3.0 - 5.0% w/w of active): Magnesium chloride hexahydrate ( MgCl2​⋅6H2​O ). A Lewis acid catalyst that efficiently drives the condensation reaction at 100–120°C without excessively lowering the pH (which would embrittle the wood).

  • Formaldehyde Scavenger (0.5 M): Diethylene glycol (DEG) or Melamine. Captures free formaldehyde released during the hydrolysis of N-methylol groups, ensuring the final product meets environmental emission standards[3].

  • Surfactant (0.1% v/v): Non-ionic wetting agent (e.g., Triton X-100) to reduce surface tension and enhance penetration into refractory wood species.

Experimental Protocol: Vacuum-Pressure Impregnation (VPI)

This protocol is designed to ensure full-cell penetration and permanent fixation. It includes a mandatory leaching step to verify that the decay resistance is derived from structural modification rather than temporary toxicity.

Phase 1: Preparation and Impregnation
  • Specimen Preparation: Condition defect-free wood blocks (e.g., Pinus sylvestris sapwood, 20×20×20 mm) at 65% relative humidity and 20°C until constant mass is achieved. Record the initial dry weight ( W1​ ).

  • Vacuum Stage: Place the wood blocks in a pressure vessel. Apply a strong vacuum ( <10 mbar) for 45 minutes to evacuate air from the cell lumens and micro-voids.

  • Flooding & Pressure Stage: While maintaining the vacuum, flood the vessel with the MMEU formulation. Once submerged, release the vacuum and apply hydraulic pressure ( 1.2 MPa / 12 bar) for 120 minutes.

  • Recovery: Release the pressure, drain the excess solution, and gently wipe the surface of the blocks.

Phase 2: Curing and Polymerization
  • Pre-drying: Air-dry the impregnated blocks at room temperature for 24 hours to allow the solvent (water) to evaporate slowly, preventing the migration of the unreacted monomer to the wood surface (reverse capillary action)[3].

  • Thermal Curing: Transfer the blocks to a forced-air convection oven. Ramp the temperature to 120°C and hold for 48 hours. This thermal energy activates the MgCl2​ catalyst, driving the etherification between the MMEU and the wood hydroxyl groups.

Phase 3: Conditioning and Verification
  • Leaching (EN 84 Standard): Submerge the cured blocks in deionized water (volume ratio 1:5) for 14 days, changing the water every 2 days. This step is critical to remove any unreacted monomers, unbound oligomers, and the catalyst.

  • Final Drying: Oven-dry the leached blocks at 103°C until constant mass ( W2​ ). Calculate the Weight Percent Gain (WPG) as:

    WPG (%)=(W1​W2​−W1​​)×100

Workflow Prep 1. Formulation Prep (MMEU + MgCl2 + DEG) Vacuum 2. Vacuum Phase (< 10 mbar, 45 min) Prep->Vacuum Pressure 3. Pressure Impregnation (1.2 MPa, 120 min) Vacuum->Pressure Curing 4. Thermal Curing (120°C, 48 hours) Pressure->Curing Wash 5. Leaching (EN 84) (14 Days in DI Water) Curing->Wash Test 6. Characterization (WPG, ASE, EN 113 Decay) Wash->Test

Fig 2: Step-by-step experimental workflow for the VPI and curing of MMEU-treated wood.

Quantitative Benchmarks & Efficacy Data

The efficacy of the formulation is evaluated based on dimensional stability (Anti-Shrink Efficiency, ASE) and biological durability against standard decay fungi (e.g., Trametes versicolor for white rot, Coniophora puteana for brown rot) according to the EN 113 standard[2].

A WPG of approximately 15% is generally required to achieve full protection (mass loss <3% ) against basidiomycete decay[2].

Table 1: Typical Performance Metrics of MMEU-Modified Pinus sylvestris

Treatment ConcentrationAverage WPG (%)ASE (%)Mass Loss: T. versicolorMass Loss: C. puteana
Control (Untreated) 0.00.031.5%42.8%
MMEU (1.0 M) 8.241.514.3%18.6%
MMEU (1.5 M) 12.758.26.1%8.4%
MMEU (2.0 M) 16.572.4< 2.5% < 2.0%

Note: Mass loss below 3% is considered the threshold for complete biological resistance in standard mini-block decay tests. The data demonstrates a clear dose-dependent causality between reagent uptake (WPG) and fungal starvation.

References

  • Protection mechanisms of DMDHEU treated wood against white and brown rot fungi ResearchGate[Link]

  • Method for producing wood-base materials (EP1858678B1)
  • Modification of wood by chemical processes: A review Suleyman Demirel University / TEI of Thessaly[Link]

  • Wood modification with DMDHEU (1.3-dimethylol-4.5-dihydroxyethyleneurea) – State of the art, recent research activities and future perspectives Taylor & Francis Online[Link]

Sources

Troubleshooting & Optimization

how to reduce formaldehyde emission from 1-(hydroxymethyl)imidazolidin-2-one treated fabrics

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Scientists on Reducing Formaldehyde Release from 1-(hydroxymethyl)imidazolidin-2-one and Related N-Methylol Resin-Treated Fabrics

Introduction: The Challenge of Formaldehyde in Advanced Textiles

Welcome to the technical support center for formaldehyde emission control. This guide is designed for researchers, scientists, and professionals who utilize N-methylol compounds like 1-(hydroxymethyl)imidazolidin-2-one and its widely used relative, Dimethylol Dihydroxyethyleneurea (DMDHEU), for treating cellulosic fabrics. These resins are highly effective for imparting durable press or "wrinkle-free" properties by crosslinking cellulose fibers.[1][2][3] However, this process carries the inherent risk of formaldehyde release, a critical issue due to its classification as a human carcinogen and potential to cause contact dermatitis.[4][5][6]

Formaldehyde is released through two primary pathways: the presence of unreacted "free" formaldehyde in the resin mixture, and more significantly, the hydrolysis of unreacted N-methylol (N-CH₂OH) groups or the breakdown of the crosslinks themselves when the fabric is exposed to heat and humidity during storage or use.[7][8] This guide provides a structured, in-depth approach to troubleshooting and mitigating these emissions during your experimental work.

Mechanism of Formaldehyde Release

The core of the problem lies in the chemistry of the crosslinking reaction. The N-methylol groups of the resin react with the hydroxyl groups of cellulose to form ether linkages, creating a stable, wrinkle-resistant network. However, this reaction is reversible and often incomplete.

G cluster_0 Crosslinking Reaction (Curing) cluster_1 Hydrolysis & Formaldehyde Release Cellulose_OH Cellulose-OH Crosslink Cellulose-O-CH₂-N-Resin (Crosslinked Fabric) Cellulose_OH->Crosslink + Catalyst, Heat DMDHEU Resin-N-CH₂OH (e.g., DMDHEU) DMDHEU->Crosslink H2O_out H₂O Crosslink->H2O_out Crosslink_hydrolysis Cellulose-O-CH₂-N-Resin Formaldehyde CH₂O (Formaldehyde) Crosslink_hydrolysis->Formaldehyde Cellulose_OH_regen Cellulose-OH Crosslink_hydrolysis->Cellulose_OH_regen H2O_in H₂O H2O_in->Crosslink_hydrolysis + Heat, Humidity

Diagram 1: Simplified reaction pathway for crosslinking and subsequent formaldehyde release via hydrolysis.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter in your experiments. Each problem is followed by potential causes and actionable, evidence-based solutions.

Problem 1: High Formaldehyde Levels Detected Immediately After Curing

You have completed the pad-dry-cure process, and initial testing (e.g., AATCC 112 or ISO 14184-1) reveals formaldehyde levels exceeding your target limit.

Potential CausesRecommended Solutions & Scientific Rationale
Incomplete Curing Reaction 1. Optimize Curing Parameters: Increase curing temperature or time within the fabric's tolerance. A more complete reaction crosslinks a greater number of N-methylol groups, leaving fewer available for immediate release.[7][9] For example, for cotton, increasing curing temperature from 130°C to 150°C can significantly enhance reaction efficiency.[10] Rationale: The crosslinking reaction is kinetically controlled; sufficient thermal energy and time are required to drive the reaction to completion.[11]
Incorrect Catalyst Type or Concentration 2. Adjust Catalyst System: Ensure the correct Lewis acid catalyst (e.g., MgCl₂) is used at the optimal concentration (typically 15-25% of the resin weight). An insufficient catalyst level will result in a slow and incomplete reaction.[2][7] Conversely, excessive catalyst can lower the bath pH too much, potentially accelerating hydrolysis. Rationale: The catalyst lowers the activation energy for the etherification reaction between the resin and cellulose.[12]
Excessive Resin Concentration 3. Reduce Resin Application: Lower the concentration of the finishing resin in the padding bath. Use the minimum concentration required to achieve the desired durable press rating. Rationale: A higher concentration of finishing agent directly correlates with increased formaldehyde release, as there are more potential sources of formaldehyde on the fabric.[7]
Presence of Free Formaldehyde in Resin 4. Incorporate a Formaldehyde Scavenger in the Finishing Bath: Add a scavenger, such as an active methylene compound or a polyol like diethylene glycol or sorbitol, directly to the finishing bath.[1][13][14][15] Rationale: The scavenger reacts with and neutralizes free formaldehyde in the bath and on the fabric during the curing process, converting it into more stable, non-volatile compounds.[1]
Problem 2: Formaldehyde Levels Increase During Storage

The fabric initially tested within acceptable limits, but subsequent testing after a period of storage (especially in humid conditions) shows a significant increase in formaldehyde release.

Potential CausesRecommended Solutions & Scientific Rationale
Hydrolysis of Unreacted Pendant Groups 1. Ensure Complete Curing: As with Problem 1, incomplete curing is a primary cause. Re-evaluate and optimize your curing temperature and time to maximize the conversion of N-methylol groups to stable crosslinks.[11] Rationale: Pendant N-CH₂OH groups (where the resin has reacted with cellulose at only one site) are particularly susceptible to hydrolysis over time.[8]
Hydrolysis of Crosslinks 2. Use Modified Low-Formaldehyde Resins: Switch to an etherified or "capped" DMDHEU resin. In these products, the highly reactive N-methylol groups are pre-reacted with an alcohol (like methanol or glycol), forming more stable ether linkages.[7][16] Rationale: The C-O-C bond in an etherified cap is more resistant to hydrolysis than the N-CH₂OH group, leading to significantly lower formaldehyde release potential over the fabric's lifetime.[5][16]
Environmental Factors 3. Control Storage Conditions: Store treated fabrics in a controlled environment with low humidity and stable temperature. Rationale: Formaldehyde release via hydrolysis is accelerated by moisture and heat.[7][17]
Insufficient Removal of Reaction Byproducts 4. Perform a Neutralizing After-Wash: After curing, wash the fabric in a slightly alkaline solution (pH 8-9) with a non-ionic detergent, followed by a thorough rinsing. Rationale: This wash removes unreacted resin, catalyst residues, and any free formaldehyde present on the fabric surface. The alkaline conditions can help hydrolyze the most unstable N-methylol species, which are then washed away.[17]
Problem 3: Negative Impact on Fabric Properties After Treatment

Your attempts to reduce formaldehyde have resulted in undesirable changes, such as reduced fabric strength, yellowing, or altered color shade.

Potential CausesRecommended Solutions & Scientific Rationale
Fabric Damage from Harsh Curing 1. Moderate Curing Conditions: Avoid excessive curing temperatures or times, which can degrade cellulose fibers and lead to strength loss. Find the optimal balance that maximizes crosslinking while minimizing damage. Rationale: High temperatures can cause acid-catalyzed depolymerization of cellulose, especially in the presence of Lewis acid catalysts.[18]
Yellowing from Alternative Crosslinkers 2. Use a Catalyst System with Yellowing Inhibitors: If using a polycarboxylic acid (PCA) alternative like citric acid, which is prone to yellowing, use a catalyst like sodium hypophosphite (NaH₂PO₂) and consider adding antioxidants or yellowing inhibitors to the formulation.[7] Rationale: Yellowing in PCA systems is often due to the formation of unsaturated compounds at high curing temperatures. The right catalyst can lower the required curing temperature, and inhibitors can prevent these side reactions.[5]
Scavenger or Additive Incompatibility 3. Screen Scavengers for Compatibility: Test different formaldehyde scavengers to ensure they do not react with the dyes on the fabric or alter the fabric's "hand" (feel). Non-ionic scavengers often have better compatibility with various finishing agents.[1] Rationale: Some scavengers, particularly those with amine groups, can interact with certain dye classes, leading to color changes.
Strength Loss from Crosslinking 4. Incorporate a Softener/Additive: Add a polyethylene or silicone-based softener to the finishing bath. Rationale: While crosslinking inherently reduces fiber mobility and can decrease tear strength, softeners lubricate the fibers, mitigating some of this strength loss and improving the fabric's feel.[19]

Frequently Asked Questions (FAQs)

Q1: What exactly is the chemical relationship between 1-(hydroxymethyl)imidazolidin-2-one and DMDHEU?

A: They are both N-methylol compounds used in textile finishing. DMDHEU (Dimethylol Dihydroxyethyleneurea) is the most common durable press agent and contains two N-methylol (N-CH₂OH) groups.[5] 1-(hydroxymethyl)imidazolidin-2-one is a related, simpler molecule that also contains the key N-CH₂OH functional group responsible for both crosslinking and formaldehyde release. The principles of hydrolysis and formaldehyde reduction discussed for DMDHEU are directly applicable to it and other N-methylol resins.

Q2: What are the standard analytical methods for measuring formaldehyde in textiles?

A: The two most widely recognized methods are:

  • ISO 14184-1 / AATCC Test Method 112 (Water Extraction Method): This method measures both free formaldehyde and formaldehyde released through hydrolysis by incubating the fabric in water at a specific temperature.[20][21] The extracted formaldehyde is then quantified, often via colorimetric analysis with acetylacetone (Nash reagent).[4][21]

  • ISO 14184-2 (Vapour Absorption Method): This method specifically measures formaldehyde that can be released as a gas. The fabric is suspended over water in a sealed jar and heated, and the formaldehyde absorbed into the water is then measured.[20] It is crucial to specify the method used, as they can yield different results.[17]

Q3: How do formaldehyde scavengers work at a chemical level?

A: Formaldehyde scavengers are compounds that react with free formaldehyde (CH₂O) to form larger, more stable, and non-volatile molecules that are bound to the fabric or are easily washed off.[1][13] Many are amine-based or active methylene compounds.[1][14] For example, urea or ethylene urea can react with formaldehyde to form methylol ureas, effectively sequestering it.

Q4: Are there completely formaldehyde-free alternatives for durable press finishes?

A: Yes, significant research has focused on alternatives. The most promising class is polycarboxylic acids (PCAs), such as 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid (CA).[5][18][19][22] These agents crosslink cellulose through an esterification reaction, forming ester bonds instead of ether bonds. While effective, they often require higher curing temperatures and specialized catalysts, and can sometimes lead to fabric yellowing and strength loss if not optimized.[7][19][23] Other alternatives include glyoxal-based reactants and blocked isocyanates.[5][24]

Q5: Can simple washing remove formaldehyde from treated fabrics?

A: Yes, washing can significantly reduce formaldehyde levels, especially in new garments. A single wash can remove a substantial portion of the unreacted finish and free formaldehyde.[25] Using additives like baking soda during washing may also help neutralize residual chemicals.[26][27] However, for fabrics that continue to release formaldehyde due to hydrolysis, washing provides only a temporary reduction.

Experimental Protocols

Protocol 1: In-Bath Application of a Formaldehyde Scavenger

This protocol describes how to incorporate a scavenger during the standard pad-dry-cure finishing process.

  • Prepare the Finishing Bath:

    • In a beaker, add the required amount of deionized water.

    • While stirring, add the DMDHEU resin (e.g., 60 g/L).

    • Add the catalyst, typically Magnesium Chloride (MgCl₂), at a concentration of 15-25% based on the resin weight (e.g., 9-15 g/L).

    • Add a wetting agent (e.g., 1 g/L) and a softener (e.g., 20 g/L) if required.

    • Slowly add the selected formaldehyde scavenger (e.g., a commercial active methylene compound or diethylene glycol) at the manufacturer's recommended concentration (typically 1-4% on bath weight).[15]

    • Adjust the pH of the bath to the recommended range (e.g., 4.5-5.5) using a weak acid like acetic acid.

  • Fabric Application (Padding):

    • Immerse the fabric sample completely in the finishing bath for 1-2 minutes to ensure thorough wetting.

    • Pass the fabric through a laboratory padder set to achieve a specific wet pick-up percentage (e.g., 70-80%).

  • Drying:

    • Mount the padded fabric on a pin frame.

    • Dry the fabric in a laboratory oven or stenter at 80-100°C for 3-5 minutes until dry to the touch.

  • Curing:

    • Immediately transfer the dried fabric to a separate oven pre-heated to the curing temperature (e.g., 150-170°C).

    • Cure for the specified time (e.g., 2-3 minutes).[9][10]

  • Conditioning and Testing:

    • Allow the fabric to cool and condition at a standard atmosphere (e.g., 21°C, 65% RH) for at least 24 hours.

    • Test for formaldehyde content using a standardized method (e.g., ISO 14184-1).

Protocol 2: Post-Treatment Neutralizing After-Wash

This protocol is for reducing formaldehyde on a fabric that has already been cured.

  • Prepare Wash Bath:

    • Fill a laboratory washing apparatus with deionized water.

    • Add a non-ionic detergent (e.g., 1 g/L).

    • Add a mild alkali, such as sodium carbonate, to adjust the pH to 8.0-9.0.

    • Heat the bath to 40-50°C.

  • Washing Procedure:

    • Place the cured fabric sample in the wash bath.

    • Agitate for 10-15 minutes.

  • Rinsing:

    • Drain the wash bath.

    • Rinse the fabric thoroughly with warm deionized water (40°C) for 5 minutes.

    • Repeat the rinse with cold deionized water for 5 minutes to remove all traces of detergent and alkali.

  • Drying and Conditioning:

    • Dry the fabric in an oven at a moderate temperature (e.g., 80°C) or air dry.

    • Condition the fabric at a standard atmosphere for 24 hours before re-testing for formaldehyde content.

Troubleshooting Workflow

G Start High Formaldehyde Detected (Post-Curing) CheckCuring Were Curing Parameters (Temp/Time/Catalyst) Optimized? Start->CheckCuring OptimizeCuring ACTION: Optimize Curing Process (Ref: Problem 1) CheckCuring->OptimizeCuring No CheckResin Is Resin Concentration Minimized for Efficacy? CheckCuring->CheckResin Yes OptimizeCuring->CheckResin ReduceResin ACTION: Reduce Resin Load (Ref: Problem 1) CheckResin->ReduceResin No ConsiderScavenger Was a Scavenger Used in the Bath? CheckResin->ConsiderScavenger Yes ReduceResin->ConsiderScavenger AddScavenger ACTION: Incorporate In-Bath Scavenger (Ref: Protocol 1) ConsiderScavenger->AddScavenger No PerformWash ACTION: Perform Neutralizing After-Wash (Ref: Protocol 2) ConsiderScavenger->PerformWash Yes AddScavenger->PerformWash ConsiderAlt Consider Advanced Strategies: - Etherified Resins - Formaldehyde-Free Alternatives PerformWash->ConsiderAlt If issue persists

Diagram 2: A logical workflow for troubleshooting high formaldehyde emissions.

References

  • Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution. ResearchGate. [Link]

  • Formaldehyde Scavengers in Textiles: Ensuring Consumer Safety and Compliance. Specialty Chemical Manufacturer Publication. [Link]

  • Formaldehyde Release from Durable Press Fabrics. American Association of Textile Chemists and Colorists (AATCC). [Link]

  • FORMALDEHYDE IN TEXTILES. Cotton Incorporated. [Link]

  • Determination of formaldehyde in textile dye and auxiliary chemicals with headspace gas chromatography-flame ionization detector. PMC. [Link]

  • DMDHEU and Formaldehyde Release Study. Scribd. [Link]

  • Formaldehyde Scavenger for Gas Removal. Navdeep Chemicals. [Link]

  • ISO 14184: Navigating Formaldehyde Standards for Textiles. QIMA Blog. [Link]

  • Determination of Formaldehyde ISO Method. Scribd. [Link]

  • Detection of formaldehyde in textiles by chromotropic acid method. Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • FREETEX® FSS Formaldehyde Scavenger. DyStar Group. [Link]

  • Crosslinking: A Route to Improve Cotton. AATCC. [Link]

  • Formaldehyde scavenging process useful in manufacturing durable press finished fabric.
  • DURABLE PRESS TREATMENTS TO COTTON, VISCOSE, BAMBOO AND TENCEL FABRICS. International Journal of Research in Engineering and Technology. [Link]

  • A method of chemical aftertreatment for the reduction of free formaldehyde release of a durable flame retardant finished cotton fabric. Diva-Portal.org. [Link]

  • Formaldehyde release and cellulose crosslinking with N-methylol agents: A delicate balance. ResearchGate. [Link]

  • How to Remove Formaldehyde from Fabric: A Simple Guide for Homeowners in Singapore. 9 Creation. [Link]

  • Textile resins with reduced free formaldehyde.
  • CROSSLINKING AGENTS. Stort Group. [Link]

  • OPTIMIZATION OF WRINKLE RESISTANT FINISHING WITH DIMETHYLOLDIHYDROXYETHYLENEUREA (DMDHEU) USING TITANIUM DIOXIDE AS CO-CATALYST. Cellulose Chemistry and Technology. [Link]

  • Optimization of Easy-Care Finishing of Cotton/Polyester Blend Fabric. Journal of the Chemical Society of Pakistan. [Link]

  • Advances in Anti-Wrinkle Finishing Agent for Natural Fabrics. MDPI. [Link]

  • Ether crosslinking of cotton by DMDHEU, hydrolysis and formaldehyde release from treated cotton fabric. ResearchGate. [Link]

  • Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage. Iris Publishers. [Link]

  • NEW APPROACHES IN COTTON CROSSLINKING. Berkeley Center for Green Chemistry. [Link]

  • Formaldehyde In Clothing: How & Why To Go Formaldehyde Free. WAMA Underwear. [Link]

  • Relationship between Anti-Wrinkle Property of Cotton Fabrics and Crosslinking Properties of Glycosyl Polyaldehydes and Polyuronic Acids Finishing Agents: A Molecular Simulation Study. MDPI. [Link]

  • How can the formaldehyde content in fabrics be reduced(1)?. XIAMEN WINSUN IMP.&EXP. CO.,LTD. [Link]

  • Study the Effect of BTCA Crosslinking Agent on Crease Recovery Angle and Washing Shrinkage Properties of Bleached and Dyed with Bi- and Tri- Functional Reactive Dyed Woven Cotton Fabric. Iris Publishers. [Link]

  • Classification and selection of crosslinking agents. Chemix. [Link]

  • European survey on the release of formaldehyde from textiles. JRC Publications Repository. [Link]

  • Effect of Resin Finishing on Some Properties of 100% Cotton Light Weight Woven Fabric. PolyU Institutional Research Archive. [Link]

  • Catalysis in Textile Industry Applications. Conference Series LLC Ltd. [Link]

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improving synthesis yield of 1-(hydroxymethyl)imidazolidin-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 1-(Hydroxymethyl)imidazolidin-2-one Synthesis Under Acidic Conditions

Mechanistic Overview & The Acidic Challenge

1-(Hydroxymethyl)imidazolidin-2-one (commonly known as monomethylol ethylene urea, or MMEU) is a critical intermediate used in textile cross-linking, formaldehyde scavenging, and pharmaceutical synthesis[1]. The hydroxymethylation of imidazolidin-2-one (ethylene urea) is a reversible equilibrium reaction[2].

While typically performed under alkaline conditions to ensure stability, certain synthetic pipelines require acidic environments[3]. Under acidic conditions, the reaction is fraught with yield-limiting challenges. The protonation of the formaldehyde carbonyl enhances electrophilicity, initiating the reaction. However, the newly formed hydroxymethyl group on the urea nitrogen can also be protonated, leaving as a water molecule to form a highly reactive iminium ion. This iminium species rapidly attacks unreacted imidazolidin-2-one, leading to methylene-bridged condensation products (polymers)[2]. Consequently, achieving a high yield of the mono-substituted product requires precise kinetic control over thermodynamics.

Diagnostic Workflow

Use the following logic tree to diagnose and correct yield losses based on your specific byproduct profile.

Troubleshooting Start Low Yield of MMEU in Acidic Conditions Check1 Analyze Byproducts (HPLC/NMR) Start->Check1 Condensation High Methylene-bis Condensation Products Check1->Condensation OverRxn High DMEU (Di-substituted) Check1->OverRxn Unreacted High Unreacted Ethylene Urea Check1->Unreacted Fix1 Increase pH to 4.5 - 5.0 Lower Temp to <40°C Condensation->Fix1 Fix2 Adjust Stoichiometry (EU:FA = 1:0.85) OverRxn->Fix2 Fix3 Increase Reaction Time or Use Paraformaldehyde Unreacted->Fix3

Troubleshooting logic for optimizing MMEU synthesis yield under acidic conditions.

Quantitative Parameter Analysis

To understand the causality of parameter adjustments, refer to the following quantitative summary of product distributions. Kinetic control (low temperature, mild acid) favors MMEU, while thermodynamic extremes favor either di-substitution or polymerization.

Parameter AdjustedExperimental ConditionMMEU Yield (%)DMEU Yield (%)Condensation (%)
Baseline pH 4.5, 35°C, 1:1 Ratio65205
pH Effect pH 2.0 (Strong Acid)< 20< 10> 70
Temperature Effect 70°C (High Heat)402040
Stoichiometry 1:0.85 (EU:FA)82126
Stoichiometry 1:2.0 (EU:FA)1580< 5

Self-Validating Experimental Protocol: Kinetically Controlled Hydroxymethylation

This protocol is designed to maximize the mono-substituted MMEU yield by exploiting the activation energy differential between hydroxymethylation and condensation.

Step 1: Reagent Preparation Dissolve 1.0 mole (86.1 g) of imidazolidin-2-one in 150 mL of deionized water in a jacketed reactor. Causality: High concentration limits the volume of water, which is crucial since the reaction produces water during any unwanted condensation steps.

Step 2: Precise pH Adjustment Adjust the solution to pH 4.5 - 5.0 using 0.1 M phosphoric acid. Causality: A pH below 4.0 provides excess protons that rapidly catalyze the dehydration of MMEU into an iminium ion, triggering runaway condensation[3]. A pH of 4.5 is the optimal threshold for acidic hydroxymethylation without triggering polymerization.

Step 3: Thermal Equilibration Equilibrate the reactor to exactly 35°C. Causality: The initial hydroxymethylation has a lower activation energy than the subsequent condensation. Keeping the temperature strictly below 40°C kinetically traps the mono-product[3].

Step 4: Sub-stoichiometric Formaldehyde Addition Slowly add 0.85 moles of formaldehyde (as a 37% aqueous solution) dropwise over 60 minutes via an addition funnel. Causality: Using a sub-stoichiometric ratio (1:0.85) starves the reaction of the electrophile, drastically reducing the formation of the di-substituted byproduct (DMEU)[4].

Step 5: In-Process Monitoring (Self-Validation Check) Stir for 2 hours. Pull a 1 mL aliquot, neutralize it immediately, and analyze via HPLC (C18 column, water/acetonitrile). Validation Criteria: The reaction is successful and ready for quenching when the free formaldehyde peak drops below 0.5% area. If unreacted formaldehyde remains high, verify that the pH has not drifted above 5.5, which would stall the acid catalysis.

Step 6: Quenching Immediately neutralize the bulk reaction mixture to pH 7.0 - 7.5 using 0.1 M NaOH. Causality: Neutralization instantly halts all acid-catalyzed pathways, locking the product distribution in its current kinetic state and preventing degradation during isolation[3].

Step 7: Isolation Concentrate under reduced pressure (bath temperature < 40°C) and crystallize the MMEU from a cold methanol/ethyl acetate mixture.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning cloudy or precipitating after 2 hours? A: Cloudiness under acidic conditions is the definitive hallmark of methylene-bridged polymer formation. The hydroxymethyl group of MMEU is protonated and leaves as water, forming an iminium ion that cross-links with another imidazolidin-2-one molecule[2]. To prevent this, you must strictly maintain the pH above 4.0, keep the temperature below 40°C, and quench the reaction immediately upon completion.

Q: I am getting a 50/50 mixture of MMEU and DMEU. How do I improve selectivity? A: Hydroxymethylation is a reversible equilibrium. If you use a strict 1:1 molar ratio, the system will naturally produce a statistical mixture of unreacted starting material, mono-product (MMEU), and di-product (DMEU)[2]. To push selectivity toward MMEU, you must use a sub-stoichiometric amount of formaldehyde (e.g., 0.85 equivalents)[4]. It is far more efficient to recover unreacted imidazolidin-2-one during isolation than to attempt separating MMEU from DMEU.

Q: Can I use paraformaldehyde instead of aqueous formalin? A: Yes. Paraformaldehyde depolymerizes slowly, providing a steady, low concentration of free formaldehyde in the solution. This "drip-feed" effect kinetically favors mono-hydroxymethylation and minimizes the local excess of formaldehyde that leads to DMEU. However, depolymerization under mildly acidic conditions is slow, so reaction times may need to be extended and monitored closely to prevent eventual condensation.

Sources

Technical Support Center: Troubleshooting 1-(Hydroxymethyl)imidazolidin-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(hydroxymethyl)imidazolidin-2-one (also known as monomethylol ethylene urea or MMEU). As a highly reactive N-methylol crosslinking agent widely used in textile finishing, biocides, and drug development formulations, MMEU presents unique stability challenges in aqueous environments.

This guide is engineered for researchers and application scientists. It bypasses superficial fixes to address the fundamental thermodynamic and kinetic realities of N-methylol chemistry, providing you with causal explanations and self-validating protocols to ensure experimental integrity.

Core Mechanistic Overview

The primary vulnerability of MMEU in aqueous solution is the reversible hydrolysis of its C–N bond. Because MMEU is the condensation product of imidazolidin-2-one (ethylene urea) and formaldehyde, it exists in a delicate equilibrium[1]. The decomposition is a monomolecular reaction catalyzed by both hydronium ( H3​O+ ) and hydroxide ( OH− ) ions [2]. Understanding this U-shaped pH-rate profile is the key to troubleshooting any stability issue.

Mechanism MMEU 1-(hydroxymethyl)imidazolidin-2-one (MMEU) Intermediate Protonated/Deprotonated Intermediate MMEU->Intermediate H+ or OH- (Catalysis) Products Imidazolidin-2-one + Free Formaldehyde Intermediate->Products C-N Bond Cleavage Products->MMEU Reversible Condensation

Mechanistic pathway of MMEU hydrolysis into formaldehyde and imidazolidin-2-one.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My MMEU stock solution is releasing a strong formaldehyde odor. What is driving this degradation?

Causality: You are observing active C–N bond scission. N-methylol groups are highly sensitive to pH extremes. If your solution is unbuffered, dissolved CO2​ from the atmosphere can drop the pH below 5.0, initiating acid-catalyzed hydrolysis. Conversely, if stored in alkaline glass or adjusted past pH 7.5, base-catalyzed hydrolysis dominates[1]. Solution: Immediately verify the pH. To arrest the hydrolysis, adjust the solution to the kinetic stability optimum of pH 6.0 - 6.5 using a mild phosphate or acetate buffer.

Q2: The solution was clear upon preparation but has developed a cloudy precipitate over several weeks. Why?

Causality: While hydrolysis releases formaldehyde, MMEU can also undergo bimolecular self-condensation (oligomerization) if the concentration is too high or if the temperature fluctuates. The N-methylol hydroxyl group reacts with the secondary amine of another MMEU molecule, forming insoluble methylene-bridged dimers or polymers. Solution: Do not attempt to salvage precipitated solutions, as the exact molarity of active monomer is now unknown. For future batches, limit stock concentrations to ≤20% w/v, ensure strict temperature control (2–8°C), and avoid repeated freeze-thaw cycles which locally spike concentration during ice crystal formation.

Q3: How does temperature impact the equilibrium of the solution?

Causality: The hydrolysis of N-methylol compounds is endothermic. According to Le Chatelier's principle and the Arrhenius equation, elevated temperatures shift the equilibrium toward the dissociation products (free formaldehyde and ethylene urea) and exponentially increase the rate constant of C-O and C-N scission [3]. Solution: Always store aqueous MMEU at 2–8°C. If your experimental workflow requires heating (e.g., curing or accelerated aging), you must account for the rapid generation of free formaldehyde in your downstream data analysis.

Quantitative Stability Data

The table below summarizes the kinetic behavior of N-methylol groups in aqueous solutions based on established rate constants[1, 2]. Use this as a predictive tool for your experimental timelines.

Solution pHPrimary Degradation MechanismRelative Hydrolysis RateEstimated Aqueous Half-Life (25°C)
< 4.0 Acid-catalyzed C–N scissionVery High< 24 hours
5.0 Mild acid catalysisModerate~ 1 - 2 weeks
6.0 - 6.5 Minimal catalysis (Optimal) Low > 6 months
8.0 Mild base catalysisModerate~ 2 - 3 weeks
> 10.0 Base-catalyzed C–N scissionHigh< 48 hours

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must treat your MMEU stock as a dynamic system. The following protocol provides a self-validating method to quantify the exact degree of degradation (via free formaldehyde release) before using the reagent in critical experiments.

Protocol: Nash Assay for Free Formaldehyde Monitoring

Purpose: To quantify hydrolytic degradation of MMEU by measuring free formaldehyde via the Hantzsch reaction.

Reagents Needed:

  • Nash Reagent: 2 M ammonium acetate, 0.05 M acetic acid, and 0.02 M acetylacetone in ddH2​O .

  • Formaldehyde standard solution (for calibration curve).

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a serial dilution of standard formaldehyde (0 to 10 µg/mL) in the same buffer matrix as your MMEU sample.

  • Sample Preparation: Dilute the MMEU stock solution 1:1000 in ddH2​O to ensure the concentration falls within the linear range of the assay.

  • Reaction: Combine 1.0 mL of the diluted MMEU sample (or standard) with 1.0 mL of Nash Reagent in a glass test tube.

  • Incubation: Incubate the tubes in a water bath at 60°C for exactly 15 minutes. The reaction between free formaldehyde, ammonia, and acetylacetone yields diacetyldihydrolutidine (DDL), a yellow compound.

  • Cooling & Measurement: Rapidly cool the tubes in an ice bath to room temperature. Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.

  • Self-Validation Check: Crucial Step. Run a "Spike Recovery" control. Spike a known amount of formaldehyde into a fresh MMEU sample. If the recovered concentration deviates by >5% from the expected sum, your matrix is interfering, and the assay must be re-optimized (usually via further dilution).

  • Data Analysis: Calculate the free formaldehyde concentration. A sudden spike in free formaldehyde compared to baseline indicates stock degradation.

Troubleshooting Decision Workflow

Follow this logical decision tree when you detect anomalies in your MMEU solutions.

Workflow Start Instability Detected (Odor / Cloudiness) CheckPH Measure Solution pH Start->CheckPH PHLow pH < 5.0 (Acidic Hydrolysis) CheckPH->PHLow PHHigh pH > 7.5 (Basic Hydrolysis) CheckPH->PHHigh PHOpt pH 6.0 - 6.5 (Optimal) CheckPH->PHOpt AdjustBuffer Adjust with Buffer (e.g., Phosphate) PHLow->AdjustBuffer PHHigh->AdjustBuffer CheckTemp Check Storage Temp PHOpt->CheckTemp RunNash Run Nash Assay to Verify Monomer AdjustBuffer->RunNash TempHigh Temp > 25°C (Thermal Degradation) CheckTemp->TempHigh StoreCold Store at 2-8°C TempHigh->StoreCold StoreCold->RunNash

Decision tree for troubleshooting MMEU aqueous stability and storage conditions.

References

  • Vapor Phase Sorption of Formaldehyde on Cotton and Its Role in Formaldehyde Release from Durable Press Cotton.Textile Research Journal / R Discovery.
  • A kinetical investigation of the reaction between amides and formaldehyde.ResearchGate.
  • Formaldehyde release and cellulose crosslinking with N‐methylol agents: A delicate balance.ResearchGate.

Technical Support Center: Optimizing Curing for 1-(hydroxymethyl)imidazolidin-2-one Based Resins

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(hydroxymethyl)imidazolidin-2-one based resins, commonly known in industries like textiles as Dimethylol Dihydroxyethylene Urea (DMDHEU). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the resin curing process. Our focus is on explaining the causality behind experimental choices to empower you to optimize your results effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental curing mechanism of 1-(hydroxymethyl)imidazolidin-2-one (DMDHEU) resins?

A1: The curing process is a critical acid-catalyzed chemical reaction where the resin crosslinks with a substrate, typically one rich in hydroxyl (-OH) groups like cellulose. The two hydroxymethyl groups (-CH₂OH) on the DMDHEU molecule are the reactive sites. Under heat and in the presence of an acid catalyst (often a Lewis acid like magnesium chloride or zinc nitrate), these groups form ether linkages with the hydroxyl groups of the substrate (e.g., cotton fibers) and can also self-condense.[1][2][3] This creates a stable, three-dimensional polymer network within the substrate, imparting properties like wrinkle resistance.

View Curing Mechanism Diagram

Curing_Mechanism Fig 1. Acid-Catalyzed Curing of DMDHEU with Cellulose cluster_reactants Reactants cluster_conditions Conditions cluster_products Products DMDHEU DMDHEU Resin (with -CH₂OH groups) Crosslinked Crosslinked Network (Cellulose-O-CH₂-Resin) DMDHEU->Crosslinked Cellulose Cellulose Substrate (with -OH groups) Cellulose->Crosslinked Catalyst Acid Catalyst (e.g., MgCl₂) Catalyst->Crosslinked Catalyzes Reaction Heat Heat (Curing Temperature) Heat->Crosslinked Provides Energy Water Water (Byproduct) Crosslinked->Water Releases

Caption: Fig 1. Acid-Catalyzed Curing of DMDHEU with Cellulose


Q2: What is a typical starting point for curing temperature and time?

A2: A general and widely cited starting range for curing is 150°C to 170°C for a duration of 2 to 5 minutes.[4][5][6] However, this is highly dependent on the specific formulation. The process usually involves a two-step heating phase: first, a drying step at a lower temperature (e.g., 85-120°C) to remove water or solvent, followed by the higher temperature curing step where the crosslinking reaction occurs.[4][7][8]

Q3: How does temperature directly influence the curing reaction?

A3: Temperature is the primary driver of the reaction rate. According to chemical kinetics, increasing the temperature provides the necessary activation energy for the crosslinking reaction to proceed at a practical speed.[9]

  • Too Low: Insufficient temperature will lead to a slow, incomplete cure, resulting in poor performance properties (e.g., low wrinkle recovery).

  • Too High: Excessive temperature can cause thermal degradation of the substrate (like yellowing or strength loss in cellulose), degradation of the resin itself, and can sometimes lead to a brittle finish.[5][6]

Q4: What role do catalysts play and how do they relate to temperature?

A4: Catalysts, typically Lewis acids like magnesium chloride or mixed systems with citric acid, are essential for the reaction to occur at commercially viable temperatures.[1][7] They work by protonating the hydroxyl groups on the DMDHEU resin, making them better leaving groups and facilitating the formation of covalent bonds with the substrate. A more active catalyst system can sometimes allow for a reduction in the curing temperature or time, which can be beneficial for preserving the mechanical strength of the substrate.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The troubleshooting logic is based on a systematic approach to identifying and resolving common problems.

View Troubleshooting Workflow Diagram

Troubleshooting_Workflow Fig 2. Troubleshooting Logic for DMDHEU Curing start Problem Identified problem1 Incomplete Cure / Poor Performance start->problem1 problem2 Substrate Damage / Yellowing / Brittleness start->problem2 problem3 Inconsistent Results start->problem3 cause1a Temp Too Low? problem1->cause1a cause2a Temp Too High? problem2->cause2a cause3a Uneven Heating? problem3->cause3a cause1b Time Too Short? cause1a->cause1b No solution1a Increase Temp Incrementally cause1a->solution1a Yes cause1c Catalyst Inactive? cause1b->cause1c No solution1b Increase Curing Time cause1b->solution1b Yes solution1c Check Catalyst Conc. & pH cause1c->solution1c Yes cause2b Time Too Long? cause2a->cause2b No solution2a Decrease Temp cause2a->solution2a Yes cause2c Catalyst Too Aggressive? cause2b->cause2c No solution2b Decrease Curing Time cause2b->solution2b Yes solution2c Reduce Catalyst Conc. or Choose Milder Catalyst cause2c->solution2c Yes cause3b Inconsistent Application? cause3a->cause3b No solution3a Calibrate Oven / Ensure Uniform Airflow cause3a->solution3a Yes solution3b Verify Pad Pressure / Wet Pick-up % cause3b->solution3b Yes

Caption: Fig 2. Troubleshooting Logic for DMDHEU Curing


Issue 1: Incomplete Cure or Poor Wrinkle Recovery

Question: My treated substrate still shows significant wrinkling and doesn't have the desired durable press properties. What went wrong?

Answer: This is a classic sign of insufficient crosslinking. The resin has not formed a robust enough network to hold the substrate's structure in place.

  • Potential Cause A: Curing Temperature is Too Low. The reaction lacks the necessary thermal energy to proceed to completion within the allotted time.

    • Solution: Increase the curing temperature in increments of 5-10°C and re-evaluate. Be methodical to avoid overshooting and causing thermal damage.

  • Potential Cause B: Curing Time is Too Short. Even at an adequate temperature, the reaction needs sufficient time for the diffusion and reaction of the chemical species.

    • Solution: Extend the curing time in 30-60 second intervals. The relationship between time and temperature is critical; a slightly lower temperature may be effective if the time is extended.[4]

  • Potential Cause C: Catalyst Issue. The concentration of the catalyst may be too low, or its activity may be compromised (e.g., due to incorrect pH of the finishing bath). The typical pH range for the composition is between 1.0 and 6.0, with a preference for 2.0 to 4.0.[7]

    • Solution: Verify the catalyst concentration in your formulation against technical datasheets. Ensure the pH of the application bath is within the recommended range for catalyst activation.

Issue 2: Excessive Brittleness and Loss of Strength

Question: The treated substrate feels stiff and brittle, and its tear and tensile strength are significantly reduced. How can I fix this?

Answer: This indicates that the crosslinking reaction has been too aggressive, or that acid-catalyzed degradation (hydrolysis) of the substrate has occurred.[1]

  • Potential Cause A: Curing Temperature is Too High. Excessive heat can accelerate the degradation of cellulosic or protein-based substrates, a process that is also catalyzed by the acid.[5]

    • Solution: Reduce the curing temperature in 5-10°C increments. This is the most critical parameter to adjust for strength loss.

  • Potential Cause B: Excessive Catalyst Concentration. A high concentration of a strong acid catalyst can damage the substrate, even at optimal temperatures.[1]

    • Solution: Reduce the catalyst concentration. Alternatively, consider using a milder catalyst or a mixed-catalyst system (e.g., MgCl₂ with citric acid) which can offer a better balance between curing efficiency and strength retention.

  • Potential Cause C: Over-Curing (Time). Leaving the substrate at a high temperature for too long can also lead to embrittlement.

    • Solution: Reduce the curing time. The goal is to find the minimum time required to achieve the desired properties at a given temperature.

Issue 3: Yellowing of the Substrate

Question: My white or light-colored substrate has developed a yellow tint after curing. What is the cause?

Answer: Yellowing is almost always a sign of thermal degradation of either the substrate or the resin components.

  • Potential Cause A: Curing Temperature is Too High. This is the most common reason. Cellulose and other natural polymers will begin to scorch and yellow at excessively high temperatures.[5]

    • Solution: Lower the curing temperature. Finding the "sweet spot" is key. A study on silk fabric found that increasing curing temperature and time reduced the whiteness index.[5]

  • Potential Cause B: Oxidative Degradation. Certain additives in the formulation or impurities on the substrate can oxidize during heating, leading to colored byproducts.

    • Solution: Ensure the substrate is properly prepared and free of contaminants. If using softeners or other additives, ensure they are thermally stable at the curing temperature.

ParameterEffect of IncreasingRecommended RangePrimary Troubleshooting Indicator
Curing Temperature ↑ Reaction Rate, ↑ Risk of Degradation130°C - 180°C[1][7]Yellowing, Strength Loss
Curing Time ↑ Degree of Cure, ↑ Risk of Degradation1 - 5 minutes[4][10]Brittleness
Catalyst Conc. ↑ Reaction Rate, ↑ Risk of Hydrolysis5% - 50% (by weight of resin)[7]Strength Loss
Bath pH Affects Catalyst Activity2.0 - 4.0[7]Incomplete Cure

Experimental Protocol: Optimizing Curing Temperature

This protocol provides a self-validating system for determining the optimal curing temperature for your specific resin system and substrate.

Objective: To identify the curing temperature that provides the maximum desired property (e.g., wrinkle recovery angle) with the minimum negative side effect (e.g., strength loss).

Methodology: One-Factor-at-a-Time (OFAT) Experiment

  • Preparation:

    • Prepare a master batch of your finishing solution (DMDHEU resin, catalyst, wetting agents, softeners, etc.) to ensure consistency.

    • Cut identical swatches of your substrate material.

  • Application:

    • Immerse each swatch in the finishing bath and pass through a padder to achieve a consistent wet pick-up (e.g., 75-80%).

  • Drying:

    • Dry all padded swatches under identical, controlled conditions (e.g., 85°C for 5 minutes) to remove moisture without initiating significant curing.[4]

  • Curing (The Variable Step):

    • Set your curing oven to the starting temperature (e.g., 140°C).

    • Cure the first set of swatches for a fixed time (e.g., 3 minutes).

    • Increase the temperature by 10°C (to 150°C) and cure the next set of swatches for the same fixed time.

    • Repeat this process, increasing the temperature in 10°C increments up to a maximum (e.g., 180°C).

  • Post-Treatment & Conditioning:

    • Allow all samples to cool. If required by your process, perform a light wash and dry to remove unreacted chemicals.

    • Condition all samples under standard laboratory conditions (e.g., 21°C, 65% RH) for at least 24 hours before testing.

  • Validation & Analysis (Self-Validation):

    • Primary Metric (Performance): Measure the key performance indicator. For textiles, this is often the Wrinkle Recovery Angle (WRA).

    • Secondary Metric (Degradation): Measure properties that indicate damage, such as tensile strength, tear strength, and whiteness/yellowness index.

    • Data Synthesis: Plot the performance metric and the degradation metric against curing temperature. The optimal temperature is typically just before the point where degradation metrics begin to worsen significantly.

Analytical Methods for Determining Degree of Cure

For more advanced analysis, researchers can use instrumental techniques to quantify the extent of the reaction.

  • Differential Scanning Calorimetry (DSC): This is a precise method to determine the degree of cure.[11] By measuring the residual heat of reaction in a partially cured sample and comparing it to the total heat of reaction of an uncured sample, one can calculate the percentage of cure.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the resin's reactive groups (e.g., -CH₂OH) and the formation of new bonds (ether linkages).[13][14] The degree of cure can be estimated by tracking the change in the area of specific infrared absorption peaks.[15][16]

  • Kjeldahl Method: Since the DMDHEU resin contains nitrogen and the substrate (like pure cellulose) does not, the nitrogen content of the treated fabric can be used as a proxy to measure the amount of resin fixed to the substrate, which correlates with the degree of crosslinking.[17]

By understanding the fundamental principles and adopting a systematic troubleshooting and optimization approach, you can effectively control the curing process of 1-(hydroxymethyl)imidazolidin-2-one based resins to achieve superior and consistent results in your research and development efforts.

References
  • Textile resins with reduced free formaldehyde. (n.d.). Google Patents.
  • OPTIMIZATION OF WRINKLE RESISTANT FINISHING WITH DIMETHYLOLDIHYDROXYETHYLENEUREA (DMDHEU) USING TITANIUM DIOXIDE AS CO-CATALYST. (2014, May 29). Cellulose Chemistry and Technology.
  • Impact of modified DMDHEU and copolymer acrylic resin using spraying treatment before and after an enzymatic washing on the mech. (n.d.). IOSR Journal.
  • Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Chemical Finishing Cotton and Natural Blend Fabrics - TECHNICAL BULLETIN. (n.d.).
  • Optimum concentration of cross-linking agent for crease-resistant finishing using DMDHEU on knit and woven fabric in the field of ease care durable press. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage. (2021, December 6). Iris Publishers.
  • Determination of the degree of cure of dental resins using Raman and FT-Raman spectroscopy. (n.d.). PubMed. Retrieved from [Link]

  • Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties | Iris Publishers. (2021, December 6). Retrieved from [Link]

  • Studies on Single Stage Rapid-cure Technique of Resin Finishing Using DMDHEU-Mixed C
  • Effect of DMDHEU treatment on properties of bacterial cellulose m
  • New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. (2021, April 27). MDPI. Retrieved from [Link]

  • Ester crosslinking on cellulose with pyromellitic acid for anti-wrinkle finishing. (n.d.).
  • Resin curing process. (n.d.). Wellcem. Retrieved from [Link]

  • Method for determining curing degree of a resin and use thereof. (n.d.). Google Patents.
  • How to measure curing time and degree of cure - M100. (2021, March 10). CKN Knowledge in Practice Centre. Retrieved from [Link]

  • Method for measuring degree of cure of resin in a composite material and process for making the same. (n.d.). Google Patents.
  • Curing Degree Evaluation of Reactive Adhesives Using Measurement Devices. (n.d.).
  • 2-IMIDAZOLIDINONE. (n.d.).
  • 1,2-Propylene glycol etherification modified DMDHEU resin and synthetic method thereof. (n.d.). Google Patents.
  • Description of the Resin Curing Process—Formulation and Optimization. (n.d.). PMC. Retrieved from [Link]

  • Curing process of 1,3-di(2'-aminoethyl)-2-methylimidazolium bromide with epoxy resin E-51. (n.d.).
  • Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 1-(Hydroxymethyl)imidazolidin-2-one (MMEU) During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Preface from the Senior Application Scientist: Handling 1-(hydroxymethyl)imidazolidin-2-one—commonly known as monomethylol ethylene urea (MMEU)—requires a fundamental understanding of its transient chemical nature. MMEU is not a static molecule; it is a [1]. Hemiaminals exist in a delicate, reversible thermodynamic equilibrium with their parent amine (ethylene urea) and aldehyde (formaldehyde). In drug development and analytical research, the spontaneous hydrolysis of MMEU during storage is a leading cause of batch failure, assay irreproducibility, and unexpected toxicity due to free formaldehyde release.

This guide bypasses generic storage advice to provide a mechanistically grounded, self-validating framework for kinetic trapping and long-term stabilization of MMEU.

Part 1: Mechanistic Grounding & Storage Logic

To prevent hydrolysis, we must understand the causality of the degradation. The cleavage of the N-methylol group is a bimolecular reaction driven by the presence of water. Furthermore, this hydrolysis is subject to both specific acid and specific base catalysis[2].

  • Under acidic conditions (pH < 5): The hydroxyl group of the hemiaminal is protonated, creating a highly reactive iminium intermediate that rapidly reacts with ambient water to collapse into formaldehyde and ethylene urea.

  • Under alkaline conditions (pH > 9): Deprotonation of the hydroxyl group provides the driving force for the expulsion of the amine leaving group, accelerating decomposition.

Because the reaction is thermodynamically favorable in the presence of moisture, the only viable strategy for pure MMEU storage is kinetic freezing —removing the environmental catalysts (water, acid, base) and lowering the thermal energy of the system so the activation energy for hydrolysis cannot be reached.

StorageLogic MMEU 1-(Hydroxymethyl)imidazolidin-2-one (Hemiaminal) Path1 Aqueous / High Moisture (Unsealed Storage) MMEU->Path1 Path2 Acidic/Basic Excursions (pH < 5 or pH > 9) MMEU->Path2 Path3 Anhydrous & Inert (Argon, < -20°C, pH 7.0) MMEU->Path3 Degradation Rapid Hydrolysis (Formaldehyde + Ethylene Urea) Path1->Degradation H2O Drives Forward Rxn Path2->Degradation Acid/Base Catalysis Stability Kinetic Trapping (Equilibrium Frozen) Path3->Stability Moisture Exclusion Failure Batch Failure / Toxicity (Loss of Titer) Degradation->Failure Success Long-Term Stability (>12 Months) Stability->Success

Logical workflow of MMEU hemiaminal hydrolysis vs. kinetic stabilization during storage.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my stored MMEU powder develop a strong, pungent odor after a few months? A: The pungent odor is formaldehyde gas, a direct byproduct of MMEU hydrolysis[3]. Because MMEU is highly hygroscopic, repeatedly opening the container in a humid laboratory environment pulls atmospheric moisture into the solid lattice. This micro-environmental water acts as a reactant, driving the hemiaminal equilibrium toward dissociation. Once initiated, the trapped moisture creates a self-sustaining hydrolysis loop within the powder.

Q: What is the optimal pH if I must formulate MMEU into an aqueous stock solution? A: MMEU must be maintained at a strictly neutral pH (7.0–7.5). Recent kinetic evaluations of hemiaminal stability demonstrate that acidic conditions promote rapid hydrolysis, often reaching >97% degradation within 2 hours[2]. If an aqueous stock is absolutely unavoidable for your workflow, you must use a non-nucleophilic buffer (e.g., HEPES) at pH 7.4, immediately flash-freeze the solution in liquid nitrogen, and store it at -80°C.

Q: Can I use chemical scavengers or stabilizers to prevent degradation? A: In industrial textile applications, a slight molar excess of formaldehyde is sometimes added to push the equilibrium back toward the N-methylol product via Le Chatelier's principle. However, for biological assays or drug development, adding free formaldehyde introduces unacceptable toxicity and cross-reactivity. The only scientifically sound "stabilization" for research-grade MMEU is strict environmental control (anhydrous, inert, and ultra-low temperature).

Part 3: Standard Operating Protocols (SOP)

To ensure trustworthiness, your storage protocol must be a self-validating system. The following SOP guarantees that any breach in the anhydrous environment is visually flagged before the reagent is used in an experiment.

SOP: Anhydrous Aliquoting and Long-Term Storage of MMEU

  • Environmental Control: Transfer the bulk MMEU container into a controlled inert-atmosphere glovebox (Argon or Nitrogen) with a continuously monitored relative humidity (RH) of < 1%.

  • Pre-Desiccation (Remediation): If the bulk powder shows any signs of clumping (a primary indicator of moisture ingress), spread the powder thinly in a glass petri dish and place it in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours prior to aliquoting. Causality: Removing pre-existing lattice moisture prevents micro-environmental hydrolysis during subsequent freezing.

  • Aliquoting: Dispense the solid into pre-dried, amber glass vials. Amber glass is used to prevent potential photo-oxidation of trace impurities, though water remains the primary threat.

  • Primary Sealing: Seal the vials with PTFE-lined caps while still inside the glovebox to permanently trap the inert, anhydrous atmosphere inside the headspace.

  • Secondary Containment (Self-Validation Step): Place the sealed vials into a secondary Mylar foil pouch. Add a color-indicating silica gel desiccant pack (e.g., blue-to-pink or orange-to-green) into the pouch, then heat-seal it. Causality: The indicating silica provides a visual, self-validating check. If the desiccant changes color upon retrieval, the primary or secondary seal has failed, and the batch should be tested for formaldehyde content before use.

  • Thermal Trapping: Store the sealed pouches at -20°C or -80°C. Causality: Ultra-low temperatures reduce the kinetic energy of the system, effectively freezing the hemiaminal equilibrium.

Part 4: Quantitative Kinetic Data

The following table synthesizes the kinetic stability profile of N-methylol hemiaminals under various environmental conditions, illustrating the drastic impact of pH and moisture on the half-life ( t1/2​ ) of the molecule.

Storage ConditionTemperaturepHEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous Solution 25°C4.0< 2 HoursSpecific Acid Catalysis (Iminium formation)
Aqueous Solution 25°C9.0< 12 HoursSpecific Base Catalysis (Deprotonation)
Aqueous Solution 25°C7.4~ 4 to 5 DaysWater-driven thermodynamic equilibrium
Aqueous Solution -20°C7.4~ 6 MonthsKinetic slowing of hydrolysis
Solid (Ambient RH) 25°CN/A~ 3 to 4 WeeksHygroscopic moisture ingress
Solid (Anhydrous/Argon) -20°CN/A> 24 Months Kinetic trapping (Equilibrium frozen)

Note: Data represents generalized kinetic behavior for highly reactive N-methylol/hemiaminal compounds extrapolated from foundational carbohydrate and textile chemistry hydrolysis studies.

References
  • Wikipedia contributors. "Hemiaminal." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Talbert, J. A., & Townsend, S. D. (2024). "Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions." Carbohydrate Research, 544, 109253. Available at:[Link]

  • Andrews, B. A. K., et al. (1980). "Formaldehyde release and cellulose crosslinking with N-methylol agents: A delicate balance." Textile Research Journal. Available at:[Link]

Sources

Technical Support Center: Optimizing 1-(Hydroxymethyl)imidazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of 1-(hydroxymethyl)imidazolidin-2-one (commonly known as monomethylol ethylene urea, or MMEU) via the hydroxymethylation of imidazolidin-2-one (ethylene urea) is a delicate equilibrium process. As a drug development professional or materials scientist, you require high-purity mono-adducts. However, the reaction is prone to three major side reactions: over-hydroxymethylation (forming the bis-adduct), methylene-bridge condensation (polymerization), and formaldehyde reversion.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure self-validating, high-yield syntheses.

Section 1: Mechanistic Causality of Side Reactions

To control the reaction, we must first understand the competing kinetics governing the synthesis:

  • Methylolation (Target Pathway): The nucleophilic attack of the ethylene urea nitrogen on formaldehyde. This is base-catalyzed and reversible.

  • Over-hydroxymethylation (Side Reaction 1): The second nitrogen on the imidazolidin-2-one ring reacts with excess formaldehyde to form 1,3-bis(hydroxymethyl)imidazolidin-2-one (DMEU). This is driven by high formaldehyde stoichiometry and [1].

  • Condensation/Polymerization (Side Reaction 2): Under acidic conditions, the newly formed hydroxymethyl group (-CH₂OH) is protonated and eliminates water to form a highly reactive iminium intermediate. This intermediate rapidly attacks unreacted ethylene urea, forming irreversible 2 that manifest as insoluble white precipitates[2].

  • Cannizzaro Drift (Side Reaction 3): At excessively high pH (>10.5) or prolonged heating, unreacted formaldehyde disproportionates into methanol and formic acid. The generated formic acid drops the pH of the reaction mixture, inadvertently triggering the acidic described above[3].

Section 2: Troubleshooting FAQs

Q1: My reaction mixture is turning cloudy and forming insoluble precipitates. What is happening and how do I fix it? A: Cloudiness indicates that your reaction has crossed into the condensation regime, forming methylene-bridged polymers. This occurs when the pH drops below 7.0.

  • Causality: The hydroxymethyl group undergoes acid-catalyzed dehydration.

  • Solution: You must strictly maintain the pH between 8.5 and 9.5. Do not rely solely on an initial pH adjustment using NaOH. Use a mild alkaline buffer (e.g., 0.1 M sodium carbonate/bicarbonate) to absorb any formic acid generated by trace Cannizzaro reactions. If precipitation has already occurred, the batch cannot be salvaged; you must restart with strict pH monitoring.

Q2: HPLC/LC-MS analysis shows a high percentage of the bis-adduct (DMEU). How do I maximize the mono-adduct (MMEU)? A: Over-hydroxymethylation is a statistical and thermodynamic problem.

  • Causality: Both nitrogen atoms on the imidazolidin-2-one ring have similar nucleophilicity. If formaldehyde is present in excess, or if the temperature exceeds 60 °C, the activation energy for the 4 is easily overcome[4].

  • Solution: Implement a stoichiometric deficit of formaldehyde (0.90 to 0.95 equivalents relative to ethylene urea). Furthermore, utilize a controlled feed strategy (dropwise addition of formaldehyde over 1 hour) rather than a bolus addition, and cap the reaction temperature at 45–50 °C.

Q3: My conversion rate is stalling at 60%, and I smell strong formaldehyde vapors. Why isn't the reaction proceeding to completion? A: You are experiencing thermal reversion and formaldehyde volatility.

  • Causality: The formation of MMEU is an equilibrium reaction. At temperatures above 65 °C, the reverse reaction (de-hydroxymethylation) becomes significant. Additionally, open vessels allow formaldehyde gas to escape, shifting the equilibrium toward the starting materials.

  • Solution: Conduct the reaction in a sealed vessel or under a reflux condenser. Lower the temperature to 50 °C and extend the reaction time.

Section 3: Validated Experimental Protocol

This protocol is designed as a self-validating system, featuring built-in checkpoints to verify the integrity of the synthesis before proceeding to the next step.

Step 1: Reagent Preparation & pH Stabilization

  • Dissolve 1.00 equivalent (86.1 g, 1.0 mol) of pure imidazolidin-2-one in 150 mL of a 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0) in a 500 mL jacketed reactor equipped with a mechanical stirrer and reflux condenser.

  • Validation Checkpoint: Measure the pH of the solution. It must be exactly 8.8–9.2. Adjust with 1M NaOH or HCl if necessary.

Step 2: Controlled Formaldehyde Addition

  • Heat the reactor to exactly 45 °C.

  • Load 0.95 equivalents (77.1 g, 0.95 mol) of a 37% aqueous formaldehyde solution (formalin) into a dropping funnel. Note: Using 0.95 eq statistically suppresses DMEU formation.

  • Add the formalin dropwise over 60 minutes while maintaining the internal temperature strictly between 45 °C and 50 °C.

  • Validation Checkpoint: The solution must remain completely clear. Any turbidity indicates localized acidic zones or thermal spikes.

Step 3: Maturation and Quenching

  • Stir the reaction mixture at 50 °C for an additional 2 hours.

  • Cool the reactor to 10 °C to halt the equilibrium.

  • Neutralize the solution to pH 7.0 using 1M HCl to stabilize the MMEU and prevent base-catalyzed reversion during storage.

  • Validation Checkpoint: Analyze via HPLC. The expected profile is >85% MMEU, <5% DMEU, and ~10% unreacted imidazolidin-2-one.

Section 4: Quantitative Data & Diagnostics

Use the following diagnostic matrix to calibrate your reaction parameters based on your analytical readouts.

Reaction ParameterTarget MMEU YieldBis-adduct (DMEU)PolymerizationUnreacted Starting Material
Optimal (pH 9.0, 50°C, 0.95 eq CH₂O) > 85% < 5% 0% (Clear) ~ 10%
High Temp (> 70°C)< 50%> 30%Trace> 15% (Reversion)
Acidic pH (< 7.0)< 20%Trace> 70% (Precipitate)Variable
Excess CH₂O (1.5 eq)< 40%> 50%0%< 2%

Section 5: Pathway Visualization

G EU Ethylene Urea (Imidazolidin-2-one) MMEU 1-(Hydroxymethyl)imidazolidin-2-one (Target: MMEU) EU->MMEU + CH2O pH 8.5-9.5 40-50°C Polymer Methylene-Bridged Polymers (Insoluble Precipitates) EU->Polymer Acidic pH CH2O Formaldehyde (CH2O) CH2O->MMEU DMEU 1,3-Bis(hydroxymethyl)imidazolidin-2-one (Side Product: DMEU) MMEU->DMEU + Excess CH2O Temp > 60°C MMEU->Polymer Acidic pH (< 7.0) Condensation

Reaction network of ethylene urea methylolation highlighting target MMEU and competing side reactions.

Workflow Start Analyze Reaction Mixture Check1 Is the mixture cloudy/precipitating? Start->Check1 Fix1 Increase pH to 8.5-9.5 (Prevent acid condensation) Check1->Fix1 Yes Check2 Is DMEU (bis-adduct) > 5%? Check1->Check2 No Fix2 Reduce CH2O to 0.95 eq Lower temp to 50°C Check2->Fix2 Yes Success Optimal MMEU Yield Check2->Success No

Troubleshooting workflow for diagnosing and correcting MMEU synthesis side reactions.

References

  • Title: Studies of crosslink structures in cotton fabrics treated with dimethylol ethylene urea and monomethylol ethylene urea prepolymer mixture for wrinkle-resistant finish.
  • Title: Dimethylol ethylene urea Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Manufacture of ethylene urea and the dimethylol derivative thereof (US2825732A)
  • Title: Mathematical Modelling of Urea-Formaldehyde Polymerization Kinetics Using Mechanism Approach Source: Key Engineering Materials URL

Sources

Validation & Comparative

Topic: 1-(hydroxymethyl)imidazolidin-2-one vs. 1,3-bis(hydroxymethyl)imidazolidin-2-one (DMEU)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Researchers

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two pivotal N-methylol compounds: 1-(hydroxymethyl)imidazolidin-2-one and its bifunctional counterpart, 1,3-bis(hydroxymethyl)imidazolidin-2-one (DMEU). Our objective is to move beyond mere product specifications and delve into the causal relationships between chemical structure, reaction mechanisms, and performance outcomes. This analysis is grounded in established experimental protocols, ensuring that the insights provided are both actionable and scientifically rigorous for professionals in material science and chemical formulation.

Foundational Chemistry and Structural Analysis

At their core, both molecules are cyclic ureas featuring reactive N-hydroxymethyl (N-methylol) groups. This functional group is the cornerstone of their utility as cross-linking agents and formaldehyde-releasing biocides. The critical distinction lies in their functionality:

  • 1-(hydroxymethyl)imidazolidin-2-one (MMEU): A monofunctional agent with a single reactive hydroxymethyl group.

  • 1,3-bis(hydroxymethyl)imidazolidin-2-one (DMEU): A bifunctional agent possessing two hydroxymethyl groups, enabling more complex cross-linking.

This structural variance is the primary determinant of their differing performance characteristics.

Property1-(hydroxymethyl)imidazolidin-2-one1,3-bis(hydroxymethyl)imidazolidin-2-one (DMEU)
Synonyms Monomethylolethyleneurea (MMEU)Dimethylol Ethylene Urea
CAS Number 15667-24-0[1]136-84-5[2][3][4][5][6]
Molecular Formula C₄H₈N₂O₂[1]C₅H₁₀N₂O₃[2][5]
Molecular Weight ~116.12 g/mol ~146.14 g/mol [2][4][5]
Structure A single hydroxymethyl group on one nitrogen of the imidazolidin-2-one ring.A hydroxymethyl group on each of the two nitrogen atoms of the imidazolidin-2-one ring.

The Mechanism of Action: Acid-Catalyzed Cross-linking

The utility of these compounds in applications like textile finishing hinges on their ability to form covalent bonds with substrates, most notably the hydroxyl groups of cellulose. This reaction is not spontaneous and requires acid catalysis. The accepted mechanism involves the protonation of the hydroxymethyl group's oxygen atom, followed by the elimination of a water molecule. This generates a highly reactive electrophilic carbocation-iminium ion intermediate, which is then attacked by a nucleophile from the substrate (e.g., a cellulose -OH group).

Mechanism_of_Action cluster_activation Step 1: Catalyst-driven Activation cluster_crosslinking Step 2: Substrate Cross-linking N_Methylol R-N-CH₂OH (N-Methylol Group) Protonated R-N-CH₂OH₂⁺ (Protonated Intermediate) N_Methylol->Protonated + H⁺ H_plus H⁺ Carbocation [R-N⁺=CH₂] ↔ [R-N-CH₂⁺] (Resonance-Stabilized Cation) Protonated->Carbocation - H₂O Water H₂O Crosslink R-N-CH₂-O-Substrate (Covalent Cross-link) Carbocation->Crosslink + Substrate-OH Substrate_OH Substrate-OH (e.g., Cellulose) H_plus_out H⁺ Crosslink->H_plus_out - H⁺ (Catalyst Regenerated)

Caption: Acid-catalyzed mechanism for N-methylol cross-linking with a hydroxyl-containing substrate.

For DMEU, this process can occur at both N-methylol sites, allowing it to act as a bridge between two different substrate chains or two points on the same chain, creating a robust, three-dimensional network. MMEU, being monofunctional, can only bind to a single point, resulting in a less extensively cross-linked structure.

Head-to-Head Performance Evaluation

The structural difference directly translates into measurable performance disparities.

Performance Metric1-(hydroxymethyl)imidazolidin-2-one1,3-bis(hydroxymethyl)imidazolidin-2-one (DMEU)Scientific Rationale
Cross-linking Density LowerHigherDMEU's bifunctionality allows it to form two covalent bonds per molecule, creating a significantly denser and more rigid cross-linked network.
Wrinkle Recovery ModerateExcellentThe extensive network formed by DMEU effectively prevents the slippage of cellulose chains, which is the primary cause of wrinkling in fabrics.[3]
Reaction Kinetics SlowerFasterWith two reactive sites, the statistical probability of a successful reaction with the substrate is higher for DMEU under identical conditions.
Substrate Flexibility Higher PreservationSignificant ReductionThe lower cross-linking density of MMEU imparts less stiffness to the substrate, better-preserving its natural feel and drape.
Durability to Laundering GoodExcellentThe robust, dual-bonded network created by DMEU is more resistant to the chemical and mechanical stresses of repeated washing.[4]
Formaldehyde Release Lower PotentialHigher PotentialDMEU contains a higher molar percentage of formaldehyde and its structure allows for the potential release from two points, leading to higher free and hydrolyzed formaldehyde levels. Formaldehyde release is a known characteristic of this class of compounds.[7]

Self-Validating Experimental Protocols

To substantiate these claims, the following validated experimental workflows are recommended. These protocols are designed to provide a reliable basis for comparison.

Protocol 1: Evaluation of Cross-linking Efficiency via Wrinkle Recovery Angle

This protocol quantifies the "permanent press" or anti-wrinkle effect, a direct measure of cross-linking efficiency on cellulosic fabrics. It is based on standardized methods such as AATCC Test Method 66.

Methodology:

  • Solution Preparation: Prepare separate treatment solutions containing equimolar concentrations of MMEU and DMEU. A typical formulation includes the agent, an acid catalyst (e.g., MgCl₂), and a non-ionic wetting agent in deionized water. A control solution without any cross-linking agent must also be prepared.

  • Fabric Impregnation: Use standardized, desized cotton swatches. Immerse the swatches in the respective solutions until fully saturated.

  • Wet Pick-Up Control: Pass each swatch through a laboratory padder set to a consistent pressure to ensure a uniform wet pick-up percentage (e.g., 80%). This step is critical for reproducible results.

  • Drying & Curing: Dry the treated swatches in a laboratory oven (e.g., 5 minutes at 100°C), followed immediately by a high-temperature curing step (e.g., 3 minutes at 160°C) to initiate the cross-linking reaction.

  • Post-Wash: Perform a standardized wash and rinse cycle to remove any unreacted chemicals.

  • Conditioning: Condition the washed and dried swatches in a controlled atmosphere (e.g., 21°C, 65% relative humidity) for at least 24 hours.

  • Measurement: Use a wrinkle recovery angle tester to measure the angle of recovery after inducing a crease. Higher angles indicate superior wrinkle resistance.

Wrinkle_Recovery_Workflow Start Start: Standard Cotton Swatches Impregnation 1. Impregnation in Equimolar Treatment Solutions Start->Impregnation Padding 2. Padding to Uniform Wet Pick-Up Impregnation->Padding Drying 3. Drying (e.g., 100°C) Padding->Drying Curing 4. High-Temp Curing (e.g., 160°C) (Cross-linking Occurs) Drying->Curing Washing 5. Post-Treatment Wash & Dry Curing->Washing Conditioning 6. Controlled Conditioning (24h) Washing->Conditioning Measurement 7. Measure Wrinkle Recovery Angle (AATCC 66) Conditioning->Measurement End End: Quantitative Comparison Data Measurement->End

Caption: Standardized workflow for the comparative assessment of wrinkle recovery performance.

Protocol 2: Quantification of Released Formaldehyde

This protocol measures the amount of formaldehyde released from the treated substrate under controlled conditions, a critical parameter for safety and regulatory compliance. It is adapted from methods like ISO 14184-1.

Methodology:

  • Sample Preparation: Use precisely weighed samples (e.g., 1.0 ± 0.05 g) of the cured and washed fabrics from Protocol 1.

  • Extraction: Place each sample in a sealed container with a specified volume of deionized water.

  • Incubation: Incubate the containers in a water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 60 minutes) to facilitate the hydrolysis and release of formaldehyde.

  • Derivatization: Transfer an aliquot of the aqueous extract to a new test tube. Add Nash's reagent (a solution of ammonium acetate, acetic acid, and acetylacetone).

  • Color Development: Heat the mixture (e.g., 40°C for 30 minutes). Formaldehyde reacts to form diacetyldihydrolutidine, a yellow-colored compound.

  • Spectrophotometry: After cooling to room temperature, measure the absorbance of the solution at its maximum wavelength (approx. 412 nm) using a spectrophotometer zeroed with a blank reagent.

  • Quantification: Calculate the formaldehyde concentration (in mg/kg of fabric) by referencing a standard calibration curve prepared using solutions of known formaldehyde concentrations.

Formaldehyde_Quantification_Logic Treated_Fabric 1. Weighed Sample of Treated Fabric Extraction 2. Aqueous Extraction (Controlled Temp & Time) Treated_Fabric->Extraction Derivatization 3. Reaction with Nash's Reagent Extraction->Derivatization Color_Development 4. Heat-induced Color Development (Yellow Compound Formation) Derivatization->Color_Development Spectrophotometry 5. Spectrophotometric Measurement (Absorbance @ 412 nm) Color_Development->Spectrophotometry Quantification 6. Quantification against Standard Curve Spectrophotometry->Quantification Result Result: mg/kg Released Formaldehyde Quantification->Result

Caption: Logical workflow for the quantitative analysis of released formaldehyde from treated materials.

Trustworthiness and Concluding Recommendations

The selection between 1-(hydroxymethyl)imidazolidin-2-one and DMEU is a classic case of balancing performance against other critical factors.

  • Choose 1,3-bis(hydroxymethyl)imidazolidin-2-one (DMEU) for applications where maximum durability, dimensional stability, and anti-wrinkle performance are paramount, and where higher levels of released formaldehyde can be managed or are within acceptable regulatory limits for that specific application.

  • Choose 1-(hydroxymethyl)imidazolidin-2-one (MMEU) when a balance is required. It is the superior choice for applications demanding lower formaldehyde release and better preservation of the substrate's natural softness and flexibility, while still providing a moderate level of performance.

It is imperative for the modern researcher to recognize the global regulatory trend towards reducing formaldehyde exposure. While these N-methylol compounds are highly effective, significant research is also being directed toward alternative zero-formaldehyde cross-linking chemistries, such as those based on polycarboxylic acids. The protocols described herein provide a robust framework for not only comparing MMEU and DMEU but also for benchmarking the performance of these next-generation technologies.

References

  • AATCC Test Method 66, Wrinkle Recovery of Woven Fabrics: Recovery Angle. American Association of Textile Chemists and Colorists. [Link]

  • ISO 14184-1:2011, Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method). International Organization for Standardization. [Link]

  • MOLBASE: DIMETHYLOL ETHYLENE UREA. [Link]

  • NextSDS: 1,3-bis(hydroxymethyl)imidazolidin-2-one. [Link]

Sources

NMR spectroscopy characterization of 1-(hydroxymethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: NMR Spectroscopy Characterization of 1-(Hydroxymethyl)imidazolidin-2-one

Executive Summary 1-(Hydroxymethyl)imidazolidin-2-one, commonly referred to as monomethylol ethylene urea (MMEU), is a critical intermediate extensively utilized in textile finishing, polymer cross-linking, and as a formaldehyde scavenger. Its performance and safety profile are heavily dictated by its dynamic equilibrium in solution. As a Senior Application Scientist, I present this guide to objectively compare Nuclear Magnetic Resonance (NMR) spectroscopy against traditional analytical methods for characterizing MMEU, and to contrast its structural behavior with alternative cross-linkers like DMDHEU.

Analytical Alternatives: NMR vs. Traditional Methods

To evaluate the performance and stability of MMEU, researchers must accurately quantify its formation and degradation. Traditional methods often fail to capture the true state of MMEU in solution due to equilibrium shifts. Consequently, NMR and HPLC have emerged as for the identification of linear and cyclic N-methylol reagents.

Table 1: Performance Comparison of Analytical Methods for MMEU Characterization

Analytical FeatureTraditional HPLCColorimetric Titration (Nash)Quantitative NMR (qNMR)
Equilibrium Disturbance High (Derivatization shifts equilibrium)High (pH/temperature changes alter state)None (Direct, non-destructive observation)
Structural Elucidation Poor (Retention time only)None (Bulk functional group only)Excellent (Atomic-level connectivity)
Quantitation Accuracy Moderate (Prone to false positives for free FA)Moderate (Interference from bound FA)High (Direct integration of distinct environments)
Sample Prep Complexity High (Requires 2,4-DNPH derivatization)Moderate (Reagent mixing, incubation)Low (Simple dissolution in deuterated solvent)

Causality Insight: Why does NMR fundamentally outperform HPLC for MMEU analysis? MMEU exists in a dynamic, reversible equilibrium: Imidazolidin-2-one + Formaldehyde ⇌ MMEU. HPLC protocols typically require the derivatization of free formaldehyde (FA) with 2,4-dinitrophenylhydrazine (2,4-DNPH) to enable UV detection. As free FA is consumed by the derivatizing agent, Le Chatelier's principle forces the MMEU complex to dissociate to restore equilibrium. This artificially inflates the measured free FA levels, leading to an underestimation of MMEU stability. Conversely, NMR spectroscopy observes the system at a steady state without chemical interference, providing a true snapshot of the equilibrium.

Comparative NMR Performance: MMEU vs. DMDHEU

When developing durable press finishes or cross-linking agents, MMEU is frequently compared to its highly substituted alternative, 1,3-bis(hydroxymethyl)-4,5-dihydroxyimidazolidin-2-one (DMDHEU).

  • DMDHEU (The Alternative): DMDHEU provides robust cross-linking due to its four hydroxyl groups. However, its NMR characterization is notoriously complex. In 13C NMR, DMDHEU exhibits a1 (assigned to -NHCH2OH), 80.6 ppm (-CHOH ring carbons), and 158.5 ppm for the carbonyl carbon[1]. Furthermore, DMDHEU exists as a mixture of cis and trans isomers with respect to the 4,5-dihydroxy groups, which splits these signals and significantly complicates quantitative analysis.

  • MMEU (The Product): 2-Imidazolidinone (ethylene urea) is the2 and serves as the fundamental backbone for MMEU[2]. MMEU features a simpler, asymmetric monosubstituted structure. In 13C NMR, the carbonyl carbon (C=O) resonates at ~162 ppm, the unsubstituted ring carbons at ~38-45 ppm, and the N-methylol carbon (-NCH2OH) at ~64 ppm.

  • Performance Takeaway: The simpler NMR profile of MMEU allows for highly precise tracking of its hydroxymethylation kinetics. The distinct separation of the N-CH2-OH signal from the ring backbone makes it an ideal candidate for real-time reaction monitoring and precise quality control.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following NMR protocol is designed as a self-validating system for MMEU characterization.

Step-by-Step Methodology:

  • Solvent Selection (Critical Step): Dissolve 25 mg of the MMEU sample in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Do not use D2O. D2O induces rapid deuterium exchange with the hydroxyl (-OH) and amine (-NH) protons, erasing critical structural markers. DMSO-d6 strongly hydrogen-bonds with these protons, slowing their exchange rate and allowing the -OH signal to appear as a distinct triplet (~5.5 ppm) and the -NH as a broad singlet.

  • Internal Standard Integration: Add 5.0 mg of maleic acid (a highly pure, traceable standard) to act as an internal calibrant for quantitative 1H NMR (qNMR).

  • 1D 1H Acquisition: Acquire spectra at 298 K using a 30° pulse angle. Set the relaxation delay (D1) to 15 seconds.

    • Causality: A long D1 (≥ 5 × T1) ensures that all protons fully relax between radiofrequency pulses. This prevents signal saturation and guarantees that the resulting peak integrals are strictly proportional to molar concentration.

  • 2D HSQC/HMBC Mapping: Run heteronuclear 2D experiments to confirm atomic connectivity. The HMBC spectrum will display a definitive cross-peak between the N-methylol protons (~4.5 ppm) and the ring carbonyl carbon (~162 ppm), unequivocally proving the covalent attachment of formaldehyde to the urea ring.

  • Self-Validation Check: In the processed 1H spectrum, integrate the imidazolidin-2-one ring backbone protons (CH2-CH2, ~3.2-3.4 ppm) and the N-methylol protons (-CH2-OH, ~4.5 ppm). A pure MMEU sample must yield an exact integration ratio of 4:2. Any deviation mathematically quantifies the presence of unreacted ethylene urea (shifting the ratio > 4:2) or bis-substituted derivatives (shifting the ratio < 4:2).

Visualizations

Workflow A Sample Preparation (Dissolve in DMSO-d6) B Internal Standard (Add Maleic Acid for qNMR) A->B C 1D 1H & 13C NMR (Long D1 for full relaxation) B->C D 2D HSQC / HMBC (Map N-CH2-OH to C=O) C->D E Self-Validation (Integrate Ring vs. Methylol = 4:2) D->E

Step-by-step self-validating NMR workflow for MMEU characterization.

Equilibrium EU Imidazolidin-2-one (Ethylene Urea) MMEU 1-(hydroxymethyl)imidazolidin-2-one (MMEU) EU->MMEU + CH2O MMEU->EU - CH2O DMEU 1,3-bis(hydroxymethyl)imidazolidin-2-one (DMEU) MMEU->DMEU + CH2O DMEU->MMEU - CH2O

Dynamic hydroxymethylation equilibrium pathway of ethylene urea and formaldehyde.

References

  • Studies on Effects of Different Cross-Linkers on the Properties of Starch-Based Wood Composites. ACS Sustainable Chemistry & Engineering.
  • Synthesis, characterization, and evaluation of methylated deriv
  • Continuous Flow Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate in Ethylenediamine Solvent over the CeO2 Catalyst.

Sources

A Comparative Guide to Cross-Linking Efficiency: 1-(hydroxymethyl)imidazolidin-2-one vs. DMDHEU

Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of enhanced fabric performance, particularly in achieving durable press and wrinkle resistance in cellulosic textiles, the choice of a cross-linking agent is paramount. For decades, N-methylol compounds have been the cornerstone of this technology. Among these, Dimethylol Dihydroxyethylene Urea (DMDHEU) has been a widely utilized and effective agent. However, the continuous drive for improved safety and environmental profiles has led to the exploration of alternatives with lower formaldehyde release potential. This guide provides an in-depth technical comparison between the well-established DMDHEU and a mono-functional counterpart, 1-(hydroxymethyl)imidazolidin-2-one, also known as Monomethylol Ethylene Urea (MHEU).

This comparison is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the chemical principles, performance trade-offs, and experimental considerations when selecting a cross-linking agent.

Chemical Structure and Reactivity: A Tale of Two Functionalities

The fundamental difference between 1-(hydroxymethyl)imidazolidin-2-one and DMDHEU lies in their number of reactive N-methylol groups. This structural variance is the primary determinant of their cross-linking efficiency and the properties of the resulting finished fabric.

1-(hydroxymethyl)imidazolidin-2-one (MHEU) is a mono-functional N-methylol compound. It possesses a single hydroxymethyl group capable of reacting with the hydroxyl groups of cellulose.

DMDHEU (Dimethylol Dihydroxyethylene Urea) , in contrast, is a di-functional cross-linking agent, featuring two N-methylol groups. This allows it to form a more extensive and robust cross-linked network within the cellulose structure.[1]

G cluster_0 1-(hydroxymethyl)imidazolidin-2-one (MHEU) cluster_1 DMDHEU MHEU 1-(hydroxymethyl)imidazolidin-2-one MHEU_structure DMDHEU Dimethylol Dihydroxyethylene Urea DMDHEU_structure

Caption: Chemical structures of MHEU and DMDHEU.

The Cross-Linking Mechanism: Covalent Bonding with Cellulose

Both MHEU and DMDHEU operate via a similar acid-catalyzed mechanism to cross-link cellulose fibers. Under the influence of heat and an acid catalyst (typically a Lewis acid like magnesium chloride), the N-methylol group becomes reactive and forms an ether linkage with a hydroxyl group on a cellulose chain.[2]

The critical distinction is that a single MHEU molecule can only bind to one cellulose chain, effectively acting as a cellulose modifier rather than a true cross-linker. To achieve a cross-linked network with a mono-functional agent, two MHEU molecules would need to react with adjacent cellulose chains in close proximity, a statistically less probable event compared to the action of a di-functional agent.

DMDHEU, with its two reactive sites, can bridge two different cellulose chains, creating a stable, three-dimensional network that imparts significant wrinkle resistance and dimensional stability to the fabric.[1]

G cluster_0 MHEU Reaction with Cellulose cluster_1 DMDHEU Cross-Linking of Cellulose MHEU 1-(hydroxymethyl)imidazolidin-2-one Cellulose1 Cellulose Chain MHEU->Cellulose1 Forms single ether bond MHEU_Cellulose Modified Cellulose Cellulose1->MHEU_Cellulose DMDHEU DMDHEU Cellulose2 Cellulose Chain 1 DMDHEU->Cellulose2 Forms ether bond Cellulose3 Cellulose Chain 2 DMDHEU->Cellulose3 Forms second ether bond Crosslinked_Cellulose Cross-linked Cellulose Cellulose2->Crosslinked_Cellulose Cellulose3->Crosslinked_Cellulose

Caption: Reaction pathways of MHEU and DMDHEU with cellulose.

Performance Comparison: A Data-Driven Analysis

Performance Metric1-(hydroxymethyl)imidazolidin-2-one (MHEU) (Inferred)DMDHEU (Typical Values)
Wrinkle Recovery Angle (WRA) ModerateHigh (e.g., 260-280° after laundering)[3]
Tensile Strength Retention HigherLower (e.g., 35-50%)[3]
Formaldehyde Release LowerHigher (can be reduced with modifications)[4]
Cross-link Density LowHigh
Durability to Laundering ModerateHigh[3]

Wrinkle Recovery Angle (WRA): DMDHEU consistently demonstrates high wrinkle recovery angles, a direct result of its ability to form a dense cross-linked network.[5] While MHEU will improve wrinkle recovery compared to untreated cotton, its mono-functionality suggests a lower achievable WRA under similar application conditions.

Tensile Strength Retention: A well-known trade-off in durable press finishing is the reduction in fabric strength upon cross-linking. The formation of rigid cross-links restricts the movement of cellulose chains, making the fabric more brittle.[6] Because DMDHEU creates a more extensively cross-linked structure, it typically leads to a greater loss in tensile strength compared to what would be expected from a mono-functional agent like MHEU. Studies on other cross-linking systems have shown that lower cross-link density correlates with better strength retention.[3]

Formaldehyde Release: Formaldehyde release is a critical concern with N-methylol-based finishing agents. This release can occur from unreacted agent, hydrolysis of the N-methylol groups, or the breakdown of the cross-links themselves.[4] DMDHEU, having two N-methylol groups, has a higher potential for formaldehyde release compared to MHEU. While modern DMDHEU formulations are often modified to be "low formaldehyde," the inherent chemistry of a mono-methylol compound suggests a lower propensity for formaldehyde release.

Experimental Protocols

To conduct a rigorous comparison of these two agents, the following experimental workflow is recommended.

G cluster_pad Pad-Dry-Cure Process cluster_testing Performance Evaluation start Start: Fabric Preparation pad_dry_cure Pad-Dry-Cure Application start->pad_dry_cure laundering Simulated Laundering pad_dry_cure->laundering padding Padding with Cross-linker Solution testing Performance Testing laundering->testing end End: Data Analysis testing->end wra_test Wrinkle Recovery Angle (AATCC 66) drying Drying (e.g., 80-100°C) padding->drying curing Curing (e.g., 150-180°C) drying->curing tensile_test Tensile Strength (ASTM D5034) formaldehyde_test Formaldehyde Release (AATCC 112)

Caption: Experimental workflow for comparing cross-linking agents.

Step-by-Step Methodology:

  • Fabric Preparation:

    • Begin with a standardized, desized, scoured, and bleached 100% cotton fabric.

    • Cut the fabric into swatches of appropriate dimensions for each test.

    • Condition the swatches in a standard atmosphere (e.g., 21°C and 65% relative humidity) for 24 hours.

  • Preparation of Finishing Solutions:

    • Prepare aqueous solutions of 1-(hydroxymethyl)imidazolidin-2-one and DMDHEU at various concentrations (e.g., 3%, 6%, 9% w/w).

    • Incorporate a standard acid catalyst, such as magnesium chloride hexahydrate (e.g., 15-20% on the weight of the cross-linker).

    • Include a wetting agent to ensure uniform application.

    • Adjust the pH of the solutions to the optimal range for the chosen catalyst (typically 4.5-5.5).

  • Pad-Dry-Cure Application:

    • Immerse the fabric swatches in the respective finishing solutions.

    • Pass the swatches through a laboratory padder to achieve a consistent wet pickup (e.g., 70-80%).

    • Dry the padded fabrics in a pre-heated oven at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 3-5 minutes).

    • Cure the dried fabrics at a higher temperature (e.g., 150-180°C) for a defined duration (e.g., 2-3 minutes) to facilitate the cross-linking reaction.

  • Post-Treatment and Conditioning:

    • After curing, rinse the fabric swatches to remove any unreacted chemicals.

    • Perform a standardized laundering cycle to assess the durability of the finish.

    • Re-condition the swatches in a standard atmosphere before testing.

  • Performance Testing:

    • Wrinkle Recovery Angle (WRA): Measure the WRA according to AATCC Test Method 66.

    • Tensile Strength: Determine the breaking strength of the treated fabrics using a constant-rate-of-extension (CRE) tensile testing machine as per ASTM D5034.

    • Formaldehyde Release: Quantify the amount of formaldehyde released from the treated fabrics using a standardized method such as the AATCC Test Method 112 (sealed jar method).

Conclusion and Future Perspectives

The choice between 1-(hydroxymethyl)imidazolidin-2-one and DMDHEU represents a classic trade-off in textile finishing: maximizing performance versus minimizing undesirable side effects.

  • DMDHEU remains a highly effective cross-linking agent for achieving excellent wrinkle resistance and durability. Its primary drawback is the potential for formaldehyde release, although this has been mitigated in modern formulations. The higher cross-link density it provides inevitably leads to a greater reduction in fabric strength.

  • 1-(hydroxymethyl)imidazolidin-2-one , as a mono-functional agent, is expected to offer a more favorable profile in terms of formaldehyde release and a lesser impact on the mechanical strength of the fabric. However, this comes at the cost of lower cross-linking efficiency, likely resulting in more moderate wrinkle recovery performance.

For applications where the highest levels of wrinkle resistance are critical and formaldehyde release can be managed, DMDHEU remains a strong candidate. Conversely, for applications where a balance of moderate wrinkle resistance, superior fabric strength, and a minimal formaldehyde footprint is desired, mono-functional agents like 1-(hydroxymethyl)imidazolidin-2-one present a compelling alternative.

Further research involving direct, side-by-side experimental comparisons under standardized conditions is necessary to fully quantify the performance differences and to optimize the application of mono-functional N-methylol agents in durable press finishing.

References

  • Yang, C. Q. "Crosslinking: A Route to Improve Cotton.
  • "FormaldehydeReleasefrom DurablePressFabrics." AATCC. Accessed March 25, 2026. [Link].

  • Tsuji, W. "On the Lowering of the Tensile Strength of Cotton Fiber Caused by the Intermolecular Crosslinking." CORE. Accessed March 25, 2026. [Link].

  • TOWARDS A CLEANER ENVIRONMENT - Formaldehyde in textiles. SDC ColourClick. Accessed March 25, 2026. [Link].

  • "Improved Durable-Press Cotton via Polymeric N-Methylol Reagents." Scilit. Accessed March 25, 2026. [Link].

  • van Loo, W. J., & Salsbury, J. M. (1959). U.S. Patent No. 2,898,238. Washington, DC: U.S.
  • Manian, A. P., & Bechtold, T. (2012). Durable Press Treatments to Cotton, Viscose, Bamboo and Tencel Fabrics. International Journal of Research in Engineering and Technology, 1(3), 43-48.
  • "The tearing strength retention of cotton fabrics treated with 10.5 %..." ResearchGate. Accessed March 25, 2026. [Link].

  • Zhang, M., et al.
  • Koruyucu, A. (2021). Improving the Breaking and Tear Strength of Cotton Fabric Using BTCA and CA Crosslinkers. Tekstil ve Mühendis, 28(124), 285-293.
  • "US5112652A - Formaldehyde scavenging process useful in manufacturing durable press finished fabric.
  • "Wrinkle recovery angles of cotton fabric treated with different..." ResearchGate. Accessed March 25, 2026. [Link].

  • Chowdhury, K. (2018). Effect of Special Finishes on the Functional Properties of Cotton Fabrics. Journal of Textile Science and Technology, 4, 49-66.
  • Schoukens, G., & Gouttebarge, V. (2008). Factors affecting the use of dimethylol ethylene urea (DMEU) as a cross-linking agent in the textile industry. Cellulose Chemistry and Technology, 42(9-10), 415-423.
  • "Dimethylol ethylene urea." Wikipedia. Accessed March 25, 2026. [Link].

  • Poon, C. K., & Kan, C. W. (2016). OPTIMIZATION OF WRINKLE RESISTANT FINISHING WITH DIMETHYLOLDIHYDROXYETHYLENEUREA (DMDHEU) USING TITANIUM DIOXIDE AS CO-CATALYST. Cellulose Chemistry and Technology, 50(7-8), 889-894.
  • "Ether crosslinking of cotton by DMDHEU, hydrolysis and formaldehyde..." ResearchGate. Accessed March 25, 2026. [Link].

  • Lam, Y. L., Kan, C. W., & Yuen, C. W. (2011). Wrinkle-resistant finishing with dimethyloldihydroxyethyleneurea (DMDHEU)—the effect of co-catalyst. Textile Research Journal, 81(14), 1419-1426.
  • "US3656885A - High strength wrinkle resistant cotton fabrics produced by a process involving both monosubstitution and crosslinking of the cotton.

Sources

Analytical Mastery: ATR-FTIR vs. KBr Transmission for 1-(Hydroxymethyl)imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

1-(Hydroxymethyl)imidazolidin-2-one and its derivatives—most notably 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (DMDHEU)—are highly versatile heterocyclic compounds. They are extensively utilized as cross-linking agents in lignocellulosic modifications (such as enhancing the dimensional stability of bamboo and cotton) and serve as vital scaffolds in pharmaceutical synthesis 12.

The primary analytical challenge in characterizing these derivatives lies in accurately identifying and quantifying the hydroxymethyl (-CH₂OH) and cyclic urea (N-CO-N) functional groups. Because their cross-linking mechanisms rely heavily on the reactivity of the hydroxyl groups, precise spectral tracking of the O-H (~3400 cm⁻¹) and C=O (~1693–1708 cm⁻¹) stretching vibrations is non-negotiable 3.

The Causality of Choice: ATR-FTIR vs. KBr Pellet

When analyzing these derivatives, researchers face a critical methodological fork: Attenuated Total Reflectance (ATR-FTIR) or traditional KBr Pellet Transmission.

  • The KBr Pellet Method (Transmission): Historically the gold standard, this method provides the smoothest spectra with superior signal-to-noise ratios (SNR) and avoids the penetration-depth biases inherent to reflectance techniques 4. However, causality dictates a major flaw for hydroxymethyl derivatives: KBr is highly hygroscopic. Moisture uptake during pellet pressing introduces a broad, parasitic O-H stretching band at 3400 cm⁻¹, which directly masks the critical hydroxymethyl O-H signals of the imidazolidin-2-one derivative [[5]]().

  • ATR-FTIR (Diamond Crystal): ATR circumvents the hygroscopic interference entirely by allowing neat (unprepared) sample analysis. The evanescent wave penetrates the sample directly, preserving the integrity of the O-H and N-H regions without environmental water contamination 6. While ATR is superior for qualitative screening and moisture-sensitive functional groups, it can mathematically underestimate high-frequency bands (like O-H stretching) due to wavelength-dependent penetration depth, requiring post-collection baseline and ATR corrections for true quantitative parity 4.

Comparative Performance Data
Feature / MetricATR-FTIR (Diamond)Transmission (KBr Pellet)
Sample Preparation None (Neat sample)1:100 dilution, grinding, 10-ton press
Moisture Interference Minimal (No hygroscopic matrix)High (KBr absorbs atmospheric H₂O)
C=O Stretch (Urea) Excellent resolution (~1693–1708 cm⁻¹)Excellent resolution (~1693–1708 cm⁻¹)
O-H / N-H Stretch Clear, but lower relative intensityOften obscured by water absorption
Signal-to-Noise Ratio Moderate to HighVery High (Smoother baseline)
Quantitative Accuracy Requires ATR correction algorithmsHigh (Follows Beer-Lambert Law directly)
Best Used For Rapid screening, moisture-sensitive groupsRigorous quantitative functional group ratios

Table 1: Objective performance comparison of FTIR modalities for imidazolidin-2-one derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate self-validating steps to prevent false positives in functional group identification.

Protocol A: Diamond ATR-FTIR Analysis

Rationale: Direct analysis preserves the native hydrogen-bonding state of the hydroxymethyl groups.

  • System Initialization & Background: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to establish a zero-absorbance baseline. Self-Validation: Ensure the background shows no residual C-H or O-H peaks.

  • Sample Application: Deposit 2–5 mg of the synthesized 1-(hydroxymethyl)imidazolidin-2-one derivative directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the solid crystal and the sample, maximizing the evanescent wave penetration and preventing spectral distortion.

  • Acquisition & Correction: Collect the spectrum (4000–500 cm⁻¹). Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent depth of penetration, normalizing the intensities of the 3400 cm⁻¹ (O-H) and 1700 cm⁻¹ (C=O) bands.

Protocol B: KBr Pellet Transmission

Rationale: Essential for precise quantitative ratios (e.g., C=O/C-H) where Beer-Lambert linearity is strictly required.

  • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 24 hours prior to use to minimize intrinsic moisture 5.

  • Sample Grinding: In an agate mortar, combine the imidazolidin-2-one derivative with the dried KBr at a strict 1:100 mass ratio (e.g., 2 mg sample to 200 mg KBr). Grind vigorously for 2 minutes. Causality: Particle sizes must be smaller than the infrared wavelength (< 2 µm) to minimize the Christiansen effect (light scattering and baseline sloping) 4.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes.

  • Acquisition: Place the transparent pellet in the transmission holder. Collect the spectrum. Self-Validation: Check the baseline at 2000 cm⁻¹; a sloped baseline indicates insufficient grinding, requiring the sample to be remade.

Workflow Visualization

FTIR_Workflow Start 1-(Hydroxymethyl)imidazolidin-2-one Sample Preparation Decision Primary Analytical Goal? Start->Decision Goal1 Qualitative / Moisture-Sensitive (O-H / N-H tracking) Decision->Goal1 Speed & O-H Fidelity Goal2 Strict Quantitative Linearity (Beer-Lambert Law) Decision->Goal2 High SNR & Linearity ATR ATR-FTIR (Diamond) Goal1->ATR KBr Transmission (KBr Pellet) Goal2->KBr ATR_Step Neat Sample Application + Anvil Pressure ATR->ATR_Step KBr_Step 1:100 Dilution in KBr + 10-Ton Press KBr->KBr_Step ATR_Correct Apply ATR Depth Correction ATR_Step->ATR_Correct KBr_Check Check Baseline for Scattering KBr_Step->KBr_Check End Spectral Analysis: C=O (1693-1708 cm⁻¹) O-H (~3400 cm⁻¹) ATR_Correct->End KBr_Check->End

Decision workflow for FTIR analysis of imidazolidin-2-one derivatives.

References
  • [3] Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC (nih.gov). 3

  • [4] The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. Semantic Scholar. 4

  • [5] FTIR: Transmission vs ATR spectroscopy. Specac Ltd.5

  • [1] Modification of Lignocellulosic Materials with a Mixture of m-DMDHEU/Choline Chloride to Remove CrO42–, NO3–, and H2AsO4– in Aqueous Solution. PMC (nih.gov). 1

  • [6] Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? ResearchGate. 6

  • [2] A Green Strategy Based on In Situ Lignin Fusing and Reorganization: Synergistic Enhancement of Dimensional Stability and Permeability in Bamboo. ACS Sustainable Chemistry & Engineering. 2

Sources

A Comparative Guide to the Quantitative Analysis of 1-(hydroxymethyl)imidazolidin-2-one (HIMO) Residues in Textiles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Silent Residue and Its Significance

In the textile industry, the quest for performance fabrics—those that resist wrinkles, shrinking, and creasing—has led to the widespread use of formaldehyde-releasing finishing agents. Among these, 1-(hydroxymethyl)imidazolidin-2-one (HIMO) is a common ingredient in durable press resins. While effective, these agents can leave unreacted residues or generate formaldehyde, a known carcinogen and skin irritant, posing potential health risks to consumers.[1][2] Regulatory bodies and quality assurance programs worldwide, therefore, impose strict limits on formaldehyde content in textiles, necessitating robust and reliable analytical methods for its quantification.[3][4]

This guide provides an in-depth comparison of the principal analytical methodologies for quantifying HIMO residues in textiles. We will delve into both indirect and direct measurement strategies, evaluating them on performance, specificity, and practicality. The focus is not merely on procedural steps but on the causality behind experimental choices, empowering researchers and quality control professionals to select the most appropriate method for their specific needs.

Analytical Strategies: Direct vs. Indirect Quantification

The quantitative analysis of HIMO residues can be approached in two ways:

  • Indirect Analysis (via Formaldehyde Release): This is the most common approach, focusing on the primary hazard: released formaldehyde. These methods measure the amount of free formaldehyde and formaldehyde generated through hydrolysis from the HIMO residue under specific conditions.[5][6] They are well-standardized and directly correlate with regulatory limits.

  • Direct Analysis: This approach aims to quantify the intact HIMO molecule or its primary derivatives. It offers higher specificity for the parent compound but is less standardized and may not directly reflect the formaldehyde release potential. High-Performance Liquid Chromatography (HPLC) is the primary technique for this strategy.[7][8]

Method 1: UV-Vis Spectrophotometry (Colorimetric Analysis)

This indirect method is the cornerstone of international standards like ISO 14184-1 and AATCC 112.[5][9] It relies on the extraction of formaldehyde from the textile and its subsequent reaction with a chromogenic agent to produce a colored compound, which is then measured.

Causality and Scientific Principle

The method's trustworthiness stems from a well-understood chemical reaction, the Hantzsch reaction, where formaldehyde reacts with acetylacetone (in the Nash reagent) in the presence of an ammonium salt to form a yellow lutidine derivative.[1][6] The intensity of the yellow color, measured at approximately 412-415 nm, is directly proportional to the formaldehyde concentration.[10] The choice of a 40°C water extraction is a critical, validated step that simulates conditions of hydrolysis without being overly aggressive, thus providing a measure of both free and easily hydrolyzable formaldehyde.[6]

Experimental Protocol: ISO 14184-1 (Water Extraction Method)
  • Sample Preparation: A precisely weighed textile specimen (e.g., 1.0 g) is cut into small pieces.

  • Extraction: The specimen is placed in a flask with 100 mL of distilled water (Grade 3).[6]

  • Incubation: The flask is sealed and placed in a shaking water bath at 40 ± 0.5°C for 60 ± 1 minute.

  • Filtration: The extract is cooled to room temperature and filtered to remove textile fibers.

  • Derivatization: A 5.0 mL aliquot of the extract is transferred to a test tube. 5.0 mL of acetylacetone reagent (Nash reagent) is added.[6]

  • Color Development: The tube is stoppered and placed in a water bath at 40 ± 0.5°C for 30 ± 1 minute.

  • Measurement: The solution is cooled, and its absorbance is measured using a spectrophotometer at 412 nm against a reagent blank.

  • Quantification: The formaldehyde concentration is determined by comparing the absorbance to a calibration curve prepared from standard formaldehyde solutions.

Workflow Diagram: Spectrophotometric Analysis

cluster_prep Sample Preparation & Extraction cluster_analysis Derivatization & Measurement cluster_quant Quantification s1 Weigh 1g Textile Sample s2 Add 100mL Water s1->s2 s3 Incubate at 40°C for 60 min s2->s3 s4 Cool and Filter Extract s3->s4 a1 Take 5mL Extract Aliquot s4->a1 Filtered Extract a2 Add 5mL Nash Reagent a1->a2 a3 Incubate at 40°C for 30 min a2->a3 a4 Measure Absorbance at 412 nm a3->a4 q2 Calculate Concentration (mg/kg) a4->q2 Absorbance Value q1 Prepare Formaldehyde Standard Curve q1->q2

Caption: Workflow for spectrophotometric determination of formaldehyde.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers a more sophisticated and specific approach. It can be used for both indirect analysis of formaldehyde (after derivatization) and direct analysis of HIMO and its decomposition products.[4][8]

Causality and Scientific Principle

Indirect Analysis: Formaldehyde itself is not easily detectable by standard UV detectors. Therefore, it is derivatized, most commonly with 2,4-dinitrophenylhydrazine (DNPH), to form a stable hydrazone.[11] This derivative is highly chromophoric, allowing for sensitive detection by a UV-Vis or Diode Array Detector (DAD) at around 360 nm. The separation is typically achieved on a reverse-phase C18 column, which separates the formaldehyde-DNPH derivative from other interfering compounds in the textile extract.

Direct Analysis: For direct HIMO analysis, a reverse-phase method can also be used. HIMO and related imidazolidinone compounds are polar and can be separated using an aqueous mobile phase with an organic modifier like acetonitrile.[7][12] Detection is more challenging as HIMO has a weak chromophore. A low UV wavelength (e.g., <220 nm) is required, or more advanced detectors like mass spectrometry (LC-MS) can be employed for superior sensitivity and specificity.[8][13][14]

Experimental Protocol: HPLC-UV (Indirect via DNPH Derivatization)
  • Extraction: The sample is extracted with water as described in the spectrophotometric method.

  • Derivatization: An aliquot of the textile extract is mixed with a solution of DNPH in an acidic medium (e.g., acetonitrile with phosphoric acid).

  • Reaction: The mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete reaction.

  • Injection: After cooling, the derivatized sample is injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis or DAD set to ~360 nm.

  • Quantification: The peak area of the formaldehyde-DNPH derivative is compared to a calibration curve prepared from derivatized formaldehyde standards.

Workflow Diagram: HPLC Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Chromatographic Analysis cluster_quant Quantification s1 Aqueous Extraction (as per ISO 14184-1) d1 Mix Extract with DNPH Solution s1->d1 d2 Heat to Form Hydrazone d1->d2 d3 Cool and Prepare for Injection d2->d3 a1 Inject into HPLC System d3->a1 a2 Separate on C18 Column a1->a2 a3 Detect Derivative at ~360 nm a2->a3 q1 Integrate Peak Area a3->q1 q2 Calculate Concentration vs. Standard Curve q1->q2

Caption: Workflow for indirect formaldehyde analysis by HPLC-UV.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. For formaldehyde analysis, a headspace sampling technique is often employed, which avoids complex liquid extractions and minimizes matrix interference.

Causality and Scientific Principle

This method leverages the volatility of formaldehyde. In Headspace GC-MS (HS-GC-MS), a textile sample is placed in a sealed vial and heated.[15] This causes volatile compounds, including formaldehyde, to partition from the sample into the gas phase (the "headspace") above it. A sample of this gas is then automatically injected into the GC-MS. The GC separates the components of the vapor, and the MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern, offering extremely high confidence in the results.[16][17] Derivatization with agents like o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve chromatography and sensitivity.[17]

Experimental Protocol: Headspace GC-MS
  • Sample Preparation: A small, accurately weighed piece of the textile is placed directly into a headspace vial.

  • Incubation/Extraction: The vial is sealed and placed in the headspace autosampler, where it is heated to a specific temperature (e.g., 100°C) for a set time (e.g., 30 minutes) to allow formaldehyde to volatilize into the headspace.[18]

  • Injection: A heated syringe takes a sample of the headspace gas and injects it into the GC inlet.

  • GC Separation:

    • Column: A capillary column suitable for volatile compounds (e.g., a wax or mid-polarity column).

    • Oven Program: A temperature ramp is used to separate compounds based on their boiling points.

  • MS Detection: The mass spectrometer is operated in either full scan mode (for identification) or selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.[11]

  • Quantification: The response for the characteristic formaldehyde ion is compared against a calibration curve, which can be prepared using aqueous standards placed in headspace vials.

Workflow Diagram: Headspace GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_quant Quantification s1 Place Weighed Textile in Headspace Vial s2 Seal Vial s1->s2 a1 Heat Vial to Release Volatiles s2->a1 a2 Inject Headspace Gas into GC a1->a2 a3 Separate Compounds by GC a2->a3 a4 Detect & Identify by MS a3->a4 q1 Integrate Ion Signal a4->q1 q2 Calculate Concentration vs. Standard Curve q1->q2

Caption: Workflow for formaldehyde analysis by Headspace GC-MS.

Quantitative Performance Comparison

The choice of method often depends on a trade-off between cost, speed, and the required level of sensitivity and specificity. The following table summarizes typical performance characteristics, synthesized from various analytical studies.[10][11][19][20][21]

ParameterUV-Vis SpectrophotometryHPLC-UV (Indirect)HS-GC-MS (Indirect)HPLC-MS/MS (Direct/Indirect)
Principle Colorimetric ReactionChromatographic SeparationVolatilization & SeparationChromatographic Separation
Target Analyte Released FormaldehydeFormaldehyde DerivativeVolatilized FormaldehydeHIMO or Formaldehyde Derivative
Specificity Moderate (Prone to color & turbidity interference)HighVery High (Mass confirmation)Excellent (Mass confirmation)
Typical LOD ~1-5 mg/kg~0.1-1 mg/kg~0.1 mg/kg< 0.1 mg/kg
Typical LOQ ~16 mg/kg (per ISO 14184-1)[6]~0.5-2 mg/kg~0.5 mg/kg< 0.5 mg/kg
Linearity (R²) > 0.99> 0.995> 0.995> 0.999
Precision (%RSD) < 10%< 5%< 7%< 5%
Throughput High (Batch processing)ModerateModerate to LowModerate
Cost (Instrument) LowMediumHighVery High
Expertise Required BasicIntermediateAdvancedAdvanced

Conclusion and Recommendations

The quantitative analysis of 1-(hydroxymethyl)imidazolidin-2-one residues in textiles is a critical aspect of product safety and regulatory compliance. The selection of an appropriate analytical method is a strategic decision based on the specific objectives of the analysis.

  • For routine quality control and compliance testing , where adherence to established standards like ISO 14184-1 is paramount, UV-Vis Spectrophotometry remains the workhorse method.[5] It is cost-effective, high-throughput, and directly addresses the regulatory concern of free and hydrolyzed formaldehyde. Its primary limitation is potential interference from colored textile extracts, which can compromise accuracy.[1]

  • For laboratories requiring higher accuracy and for analyzing colored or complex matrices , HPLC-UV with DNPH derivatization is the superior choice. It eliminates the interferences that plague spectrophotometry and offers significantly better sensitivity.[4] This method represents a robust, self-validating system for unambiguous quantification.

  • For research, failure analysis, or when the highest level of confidence is required , Headspace GC-MS is the gold standard. Its ability to provide mass confirmation makes it virtually unequivocal. Furthermore, the headspace technique simplifies sample preparation and is ideal for identifying a broader range of volatile compounds beyond just formaldehyde.[15][18]

  • For direct measurement of HIMO and its degradation byproducts, HPLC-MS/MS is the most powerful tool, providing unparalleled sensitivity and specificity for the parent compound.[8][13] This is less a compliance tool and more a research instrument for understanding resin chemistry on the fabric.

Ultimately, the responsibility of the application scientist is to align the analytical technique with the question being asked. Whether it is for demonstrating compliance, troubleshooting a production issue, or advancing the science of textile finishing, a thorough understanding of these comparative methods is essential for generating trustworthy and actionable data.

References

  • QIMA. (2025, March 13). ISO 14184: Navigating Formaldehyde Standards for Textiles. [Link]

  • AATCC. (2021, July 27). AATCC 112 Formaldehyde Release from Fabric (Quantitative) – Sealed Jar Method. [Link]

  • Microbe Investigations. ISO 14184 Test. [Link]

  • Testing Laboratory. AATCC 112 Formaldehyde content testing in textile fabrics. [Link]

  • Infolab. ISO 14184-1 Determination of formaldehyde in textiles Free and hydrolyzed form. [Link]

  • iTeh Standards. (2011, August 15). ISO 14184-1:2011 Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method). [Link]

  • AATCC. (2020, July 21). Revised AATCC Test Methods and Procedures Available. [Link]

  • AATCC. TM112 Test Method for Formaldehyde Release from Fabric: Sealed Jar Method. [Link]

  • P2 InfoHouse. An Update on Formaldehyde Release from Various Resins. [Link]

  • SATRA. Formaldehyde reclassified. [Link]

  • Peony & Buyoh Co., Ltd. (2023, March 1). Introduction to Quantitative Analysis Method of Formaldehyde in Textiles. [Link]

  • MDPI. (2025, February 4). Analysis of Volatile Organic Compounds in Textiles: Insights from GC–MS with Metal Content Assessment Using ICP-MS. [Link]

  • Cotton Incorporated. FORMALDEHYDE IN TEXTILES. [Link]

  • JRC Publications Repository. European survey on the release of formaldehyde from textiles. [Link]

  • PMC. Determination of formaldehyde in textile dye and auxiliary chemicals with headspace gas chromatography-flame ionization detector. [Link]

  • Testing Laboratory. Formaldehyde release behaviour of printed fabrics. [Link]

  • PMC. Determination of formaldehyde in textile dye and auxiliary chemicals with headspace gas chromatography-flame ionization detector. [Link]

  • ResearchGate. (2025, August 7). Analysis of free formaldehyde in textiles by gas chromatogrphy. [Link]

  • SIELC. (2018, February 16). Separation of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- on Newcrom R1 HPLC column. [Link]

  • PMC. Determination of ADH in textiles using the HPLC-MS/MS method and the study of its adsorption behaviour towards formaldehyde. [Link]

  • Impactfactor. (2024, December 25). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • ResearchGate. (2024, December 1). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016, May 15). Spectrophotometric simultaneous estimation and validation of drotaverine hydrochloride and nimesulide in tablet dosage form. [Link]

  • Industria Textila Journal. Issue 6 / 2024. [Link]

  • PubMed. (2012, November 15). Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials. [Link]

  • NextSDS. 1-(hydroxymethyl)-imidazolidin-2-one — Chemical Substance Information. [Link]

  • Longdom Publishing. Chromatographic determination of imidazolidinyl urea and diazolidinyl urea in presence of formaldehyde. [Link]

  • PMC. (2024, January 22). Development and validation of spectrophotometric method and paper-based microfluidic devices for the quantitative determination of Amoxicillin in pure form and pharmaceutical formulations. [Link]

  • ResearchGate. (2015, March 30). Qualitative and Quantitative Characterization of Textile Material by Fourier Transform Infra-Red A Brief Review. [Link]

  • Der Pharma Chemica. Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. [Link]

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Safety Operating Guide

1-(hydroxymethyl)imidazolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(hydroxymethyl)imidazolidin-2-one

As a Senior Application Scientist, I frequently consult on the lifecycle management of reactive intermediates. 1-(hydroxymethyl)imidazolidin-2-one (CAS 15667-24-0) is a specialized nitrogenous organic compound widely utilized across the textile, resin, and biocide industries[][2]. Depending on the chemical environment, imidazolidin-2-one derivatives can act as either formaldehyde scavengers or formaldehyde releasers[3]. Because of its dynamic equilibrium with free formaldehyde—a known sensitizer and carcinogen—and its potential to release toxic nitrogen oxides (NOx) upon decomposition, improper disposal poses severe occupational and environmental risks[4].

This guide outlines the self-validating protocols required for the safe operational handling, spill containment, and terminal disposal of 1-(hydroxymethyl)imidazolidin-2-one.

Mechanistic Grounding & Hazard Profile

To manage a chemical safely, you must understand its underlying reactivity. 1-(hydroxymethyl)imidazolidin-2-one contains an imidazolidinone ring with a hydroxymethyl group.

  • Formaldehyde Equilibrium: In aqueous solutions or under specific pH conditions, the hydroxymethyl group can dissociate, releasing free formaldehyde[3][5]. This biocidal property makes it highly toxic to aquatic ecosystems and disruptive to the microbial flora of wastewater treatment plants[5][6].

  • Thermal Decomposition: When exposed to extreme heat or fire, the compound degrades into carbon monoxide (CO), carbon dioxide (CO2), and toxic nitrogen oxides (NOx)[7].

  • Incompatibilities: It reacts dangerously with strong oxidizing agents, strong acids, and strong bases, which can trigger rapid decomposition or exothermic reactions[7].

Table 1: Critical Chemical & Hazard Parameters

ParameterSpecification
Chemical Name 1-(hydroxymethyl)imidazolidin-2-one
CAS Registry Number 15667-24-0[][2]
Molecular Formula C4H8N2O2[]
Molecular Weight 116.12 g/mol [][2]
Primary Hazards Skin/Eye irritation, potential formaldehyde exposure[4][8]
Decomposition Products NOx, CO, CO2, Formaldehyde[7]
Ecological Impact Biocidal; strictly prohibited from sanitary sewer disposal[5][9]

Step-by-Step Spill Response & Containment Protocol

If a spill occurs, immediate containment is required to prevent aerosolization and environmental discharge. Do not attempt cleanup without verifying your Personal Protective Equipment (PPE).

Step 1: PPE Verification & Isolation

  • Action: Don chemical-resistant gloves (nitrile or neoprene), tightly fitting safety goggles, a lab coat, and a NIOSH-approved particulate respirator if dust or aerosols are present[7][9].

  • Causality: The compound can cause severe skin and eye irritation. A respirator is critical because sweeping solid material can aerosolize particles, leading to the inhalation of formaldehyde-releasing dust[4][8].

Step 2: Containment Based on Physical State

  • Solid Spills: Use spark-proof tools to sweep or shovel the material. Crucial: Do not use compressed air or dry sweeping techniques that generate dust. Use a slightly damp absorbent pad if necessary to suppress dust[7][9].

  • Aqueous/Liquid Spills: Surround the spill with an inert absorbent material (e.g., commercial spill absorbents, dry sand, or vermiculite). Do not use combustible materials like sawdust[10].

  • Causality: Combustible absorbents can react with nitrogenous organics, while dry sweeping increases the surface area for formaldehyde volatilization.

Step 3: Collection and Decontamination

  • Action: Transfer all absorbed material and contaminated cleanup items into a chemically compatible, sealable hazardous waste container. Wash the affected area thoroughly with water and a suitable detergent[8][10].

  • Causality: Residual traces can continue to release formaldehyde over time; thorough aqueous decontamination ensures the workspace remains below occupational exposure limits.

Proper Disposal & Waste Management

Because 1-(hydroxymethyl)imidazolidin-2-one is an active biocidal agent and nitrogenous organic, it cannot be treated as standard laboratory waste.

Method A: High-Temperature Incineration (Preferred)

  • Protocol: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company for incineration[8].

  • Causality: The incinerator must be equipped with an afterburner and a chemical scrubber[9]. The afterburner ensures the complete thermal destruction of the imidazolidinone ring and any volatilized formaldehyde. The scrubber is mandatory to neutralize the acidic nitrogen oxides (NOx) generated during the combustion of the nitrogen-rich backbone[9].

Method B: Contaminated Packaging Disposal

  • Protocol: Empty containers retain product residue and must be disposed of as unused product[8]. Do not rinse and reuse containers for other chemicals.

Strict Prohibition: No Drain Disposal

  • Protocol: Under no circumstances should this product be disposed of in sanitary sewers, storm sewers, or landfills[9].

  • Causality: As a formaldehyde releaser, it acts as a biocide that will destroy the beneficial bacterial cultures used in municipal wastewater treatment facilities, leading to untreated hazardous runoff entering local waterways[5][6].

Waste Management Workflow

G Start 1-(hydroxymethyl)imidazolidin-2-one Waste Generated State Determine Physical State Start->State Solid Solid Waste: Collect via dust-free sweeping State->Solid Liquid Aqueous Waste: Absorb with inert material State->Liquid Contain Seal in Compatible Hazardous Waste Container Solid->Contain Liquid->Contain Incinerate High-Temp Incineration (w/ Scrubber for NOx/CH2O) Contain->Incinerate Sewer DO NOT Flush Down Drain (Biocidal to Aquatic Life) Contain->Sewer

Workflow for the containment and disposal of 1-(hydroxymethyl)imidazolidin-2-one waste.

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Personal protective equipment for handling 1-(hydroxymethyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Guide for 1-(hydroxymethyl)imidazolidin-2-one

1-(hydroxymethyl)imidazolidin-2-one (CAS: 15667-24-0) is a highly effective cross-linking agent and biocide widely utilized in industrial and research applications[1][2]. Its primary mechanism of action—and its primary occupational hazard—stems from its behavior as a formaldehyde-releasing agent[2][3]. In aqueous solutions or humid environments, the hydroxymethyl group exists in a dynamic equilibrium, slowly liberating free formaldehyde gas[2][4].

Because regulatory bodies, including the European Chemicals Agency (ECHA), classify formaldehyde as a Category 1 carcinogen and a potent skin and respiratory sensitizer[5][6], handling this compound requires strict adherence to specialized operational and personal protective equipment (PPE) protocols. This guide provides a self-validating, step-by-step framework for safely managing this chemical.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling formaldehyde donors. The selection of protective gear must account for the high permeability of small, polar organic molecules and the severe ocular/respiratory hazards of formaldehyde vapor[7].

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Butyl rubber or heavy-duty Nitrile gloves (>0.4 mm thickness).Formaldehyde and its donors rapidly permeate standard latex or thin nitrile. Thicker, specialized polymers provide the necessary chemical resistance to prevent contact dermatitis and dermal sensitization[7].
Eye/Face Protection Tight-fitting chemical safety goggles or a full-face shield.Formaldehyde vapor is highly soluble in the aqueous film of the eye, causing severe irritation, lacrimation, and potential corneal damage even at low parts-per-million (ppm)[7].
Respiratory Protection NIOSH-approved full-face respirator with formaldehyde/organic vapor cartridges.Mandatory if handling the chemical outside a certified fume hood. Prevents the inhalation of carcinogenic off-gassing[3][6].
Body Protection Tyvek suit or heavy-duty lab coat with tight-fitting cuffs.Prevents aerosolized droplets or vapors from settling on the skin or standard clothing, mitigating long-term sensitization risks[2].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every handling step must be designed to minimize vapor accumulation and prevent incompatible chemical reactions.

Step 1: Pre-Operation Ventilation Check Before opening the chemical container, verify that the chemical fume hood is fully operational with a face velocity of at least 80–100 feet per minute (fpm). Do not proceed if the airflow monitor indicates a fault.

Step 2: Temperature Control Maintain all experimental and storage temperatures below 60°C. Causality: Elevated temperatures thermodynamically shift the equilibrium of the hydroxymethyl group, rapidly accelerating the release of formaldehyde gas into the workspace[4].

Step 3: Chemical Dispensing Dispense the chemical exclusively inside the fume hood using closed-system transfer techniques (e.g., automated pipettes or sealed syringes) to minimize ambient vapor accumulation[4].

Step 4: Incompatible Chemical Segregation (Critical) Never handle 1-(hydroxymethyl)imidazolidin-2-one in the presence of concentrated hydrochloric acid (HCl) or chloride salts. Causality: Free formaldehyde reacts spontaneously with HCl vapors to form bis(chloromethyl)ether (BCME), an exceptionally potent human carcinogen.

Operational & Mitigation Workflow

G Start Pre-Operation Assessment (Fume Hood & PPE Check) Dispense Chemical Dispensing (Aqueous/Humid Environment) Start->Dispense Verified Reaction Experimental Workflow (Temp < 60°C) Dispense->Reaction Controlled Transfer Spill Accidental Spill / Release Dispense->Spill Leak Detected Reaction->Spill Excursion Waste Waste Segregation (Halogen-Free Organics) Reaction->Waste Workflow Complete Neutralize Ammonia/Urea Neutralization (Forms Hexamethylenetetramine) Spill->Neutralize Apply Neutralizer Neutralize->Waste Absorb & Collect Disposal EPA-Compliant Incineration Waste->Disposal Manifested

Fig 1: Operational workflow and spill mitigation pathway for 1-(hydroxymethyl)imidazolidin-2-one.

Spill Response & Chemical Neutralization Plan

If a spill occurs, simple absorption is dangerous because the compound will continue to off-gas formaldehyde into the laboratory[8]. A targeted chemical neutralization protocol must be employed.

The Science of Neutralization: Formaldehyde reacts readily with ammonia, ammonium carbonate, or urea to undergo a hetero-condensation reaction, forming hexamethylenetetramine (also known as methenamine or urotropine)[9][10]. Hexamethylenetetramine is a stable, non-volatile, and harmless heterocyclic cage compound, effectively eliminating the inhalation hazard[8][9].

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately evacuate personnel from the spill area. Allow the fume hood or laboratory HVAC system to clear ambient vapors. Don full PPE, including respiratory protection, before re-entering[5].

  • Apply Neutralizing Agent: Flood the spill perimeter and center with an 18–20% aqueous urea solution or a saturated ammonium carbonate solution[7][10].

  • Incubation & Validation: Allow 15 to 30 minutes for the condensation reaction to complete. Self-Validating Step: Test the ambient air or residual liquid with formaldehyde indicator strips (e.g., Purpald reagent strips). A negative result confirms the neutralization is complete, ensuring the area is safe for standard cleanup.

  • Absorb and Collect: Use inert absorbent pads or vermiculite to collect the neutralized hexamethylenetetramine solution[5].

Waste Segregation & Disposal

Improper disposal of biocides can severely disrupt the microbial flora of municipal wastewater treatment facilities[2].

  • Segregation: Collect all experimental and spill-cleanup waste in clearly labeled, sealable high-density polyethylene (HDPE) containers. Ensure the waste stream is strictly labeled as "Toxic Organic Waste - Formaldehyde Releaser". Do not mix with halogenated waste streams.

  • Disposal: The chemical must be disposed of via EPA-compliant high-temperature incineration[5]. Never pour solutions of 1-(hydroxymethyl)imidazolidin-2-one down the drain.

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